molecular formula C17H27NO9 B608845 Mal-PEG5-acid

Mal-PEG5-acid

Numéro de catalogue: B608845
Poids moléculaire: 389.4 g/mol
Clé InChI: HFYDLVZXYONWDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Mal-PEG5-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO9/c19-15-1-2-16(20)18(15)4-6-24-8-10-26-12-14-27-13-11-25-9-7-23-5-3-17(21)22/h1-2H,3-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYDLVZXYONWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the structure of Mal-PEG5-acid?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Mal-PEG5-acid

Introduction

This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. It features two distinct reactive moieties at either end of a polyethylene glycol (PEG) spacer: a maleimide group and a carboxylic acid group. This dual functionality allows for the covalent linkage of two different molecules, a process central to the creation of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The central PEG chain is a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting conjugate.[4][5] This guide provides a detailed overview of the structure, properties, and applications of this compound for researchers and professionals in the field.

Chemical Structure and Properties

This compound is systematically named 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid. Its structure consists of three key components:

  • Maleimide Group: A thiol-reactive functional group that specifically and efficiently reacts with sulfhydryl groups (-SH), such as those found in cysteine residues of proteins, to form a stable thioether bond.

  • Polyethylene Glycol (PEG) Spacer: A five-unit PEG chain that is hydrophilic, non-immunogenic, and flexible. This spacer improves the solubility of the molecule and the final conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic profile of the conjugated molecule.

  • Carboxylic Acid Group: A terminal carboxyl group (-COOH) that can be activated to react with primary amine groups (-NH2), commonly found in lysine residues of proteins or other amine-containing molecules, to form a stable amide bond.

Caption: Chemical structure of this compound.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid
CAS Number 1286755-26-7
Molecular Formula C17H27NO9
Molecular Weight 389.40 g/mol
Exact Mass 389.1686 u
Purity ≥95-98%
Appearance Light brown to yellow liquid
Solubility DCM, DMSO (100 mg/mL), Soluble in aqueous media
Storage Conditions -20°C (long-term), Protect from light

Reactivity and Mechanism

The utility of this compound stems from the orthogonal reactivity of its terminal functional groups, allowing for sequential or one-pot conjugation strategies.

Maleimide-Thiol Conjugation

The maleimide group reacts with a sulfhydryl (thiol) group via a Michael addition mechanism. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5 and proceeds efficiently at room temperature without the need for a catalyst, forming a stable covalent thioether linkage.

Mal This compound (Maleimide Group) Condition pH 6.5 - 7.5 Michael Addition Mal->Condition Thiol Biomolecule-SH (Thiol Group) Thiol->Condition Product Stable Thioether Bond (Bioconjugate) Condition->Product

Caption: Reaction scheme for maleimide-thiol conjugation.

Carboxylic Acid-Amine Conjugation

The terminal carboxylic acid must first be activated to react with a primary amine. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to increase efficiency and form a more stable amine-reactive intermediate. This activated ester then readily reacts with an amine to form a stable amide bond.

Experimental Protocols

Below is a generalized protocol for the two-step conjugation of a thiol-containing protein and an amine-containing molecule using this compound.

Materials
  • This compound

  • Thiol-containing protein (e.g., antibody with reduced cysteines)

  • Amine-containing molecule (e.g., fluorescent dye, drug payload)

  • Activation Reagents: EDC, Sulfo-NHS

  • Buffers: Phosphate-buffered saline (PBS), pH 7.2-7.4; MES buffer, pH 6.0

  • Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

  • Desalting columns

Step 1: Reaction of Carboxylic Acid with Amine-Molecule
  • Dissolve Reagents: Dissolve the amine-containing molecule in an appropriate solvent (e.g., DMSO). Dissolve this compound in the same solvent. Dissolve EDC and Sulfo-NHS in MES buffer, pH 6.0.

  • Activation: Add a 5-10 fold molar excess of this compound to the amine-containing molecule. Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the this compound.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification: Purify the resulting Maleimide-PEG5-Molecule conjugate using an appropriate method, such as HPLC, to remove unreacted reagents.

Step 2: Reaction of Maleimide-Conjugate with Thiol-Protein
  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a mild reducing agent like TCEP. Purify the protein using a desalting column to remove the reducing agent.

  • Conjugation: Dissolve the purified Maleimide-PEG5-Molecule in PBS, pH 7.2. Add it to the thiol-containing protein solution at a 5-20 fold molar excess.

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching: Quench any unreacted maleimide groups by adding a low molecular weight thiol, such as L-cysteine or β-mercaptoethanol.

  • Final Purification: Purify the final bioconjugate using size exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and unconjugated molecules.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool for a variety of advanced applications.

  • Antibody-Drug Conjugates (ADCs): this compound is used to link potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to a specific target (e.g., a cancer cell), where the drug can then exert its effect, minimizing off-target toxicity.

  • PROTAC Development: In PROTACs, this linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.

  • Protein Labeling and Diagnostics: The linker can attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in diagnostic assays and cellular imaging.

  • Surface Functionalization: this compound is used to immobilize proteins or peptides onto surfaces, such as nanoparticles or biosensors, for targeted drug delivery and diagnostic applications.

cluster_workflow Bioconjugation Workflow MoleculeA Molecule A (e.g., Drug, Dye) - Contains Amine Activation Step 1: Activate Acid (EDC/NHS) MoleculeA->Activation MoleculeB Molecule B (e.g., Antibody) - Contains Thiol Conjugation Step 2: React Maleimide (pH 6.5-7.5) MoleculeB->Conjugation Linker This compound Linker->Activation Conjugate1 Intermediate Conjugate (Maleimide-PEG5-Molecule A) Activation->Conjugate1 Conjugate1->Conjugation FinalProduct Final Bioconjugate (Molecule A - Linker - Molecule B) Conjugation->FinalProduct

Caption: General workflow for linking two molecules using this compound.

References

An In-depth Technical Guide to Mal-PEG5-acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Maleimide-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. This document details its chemical and physical characteristics, reactivity of its functional groups, and provides experimental protocols for its application in creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical and Physical Properties

Mal-PEG5-acid is a versatile crosslinker featuring a maleimide group at one end and a carboxylic acid at the other, connected by a five-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a critical attribute for biological applications.[1][2]

PropertyValueReference
Chemical Name 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid[1]
CAS Number 1286755-26-7[1]
Molecular Formula C₁₇H₂₇NO₉[1]
Molecular Weight 389.40 g/mol
Appearance Light brown to yellow liquid
Purity >95%
Solubility Soluble in DMSO (100 mg/mL), DCM. The hydrophilic PEG spacer increases solubility in aqueous media.
Storage Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.
Stability The maleimide group is sensitive to moisture and hydrolysis, especially at pH > 7.5. Aqueous solutions should be prepared immediately before use. The NHS ester, once formed, is also susceptible to hydrolysis.

Reactivity and Conjugation Chemistry

The dual functionality of this compound allows for a two-step, controlled conjugation strategy, making it a valuable tool in the synthesis of complex biomolecules.

Maleimide Group Reactivity

The maleimide moiety reacts specifically with thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins and peptides. This reaction proceeds via a Michael addition mechanism, forming a stable thioether bond.

  • Optimal pH: The reaction is most efficient and specific in the pH range of 6.5 to 7.5.

  • Reaction Rate: At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.

  • Side Reactions:

    • Hydrolysis: Above pH 7.5, the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols.

    • Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues.

    • Thiazine Rearrangement: When conjugating to an N-terminal cysteine, a side reaction can occur where the initial thioether adduct rearranges to a thiazine structure, particularly at basic pH.

Carboxylic Acid Group Reactivity

The terminal carboxylic acid can be coupled to primary amines, such as the N-terminus of a protein or the side chain of a lysine residue. This reaction requires activation of the carboxyl group, most commonly through the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry.

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used carbodiimide that, in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), converts the carboxylic acid to a more reactive NHS ester.

  • Reaction pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction of the NHS ester with a primary amine is optimal at a pH of 7.2-8.0.

  • Stability of NHS Ester: The formed NHS ester is susceptible to hydrolysis, so it should be used for conjugation without significant delay.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, Protein-A (containing an amine) and Protein-B (containing a thiol).

Materials:

  • This compound

  • Protein-A (with available primary amines)

  • Protein-B (with available free thiols)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2 to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein-A:

    • Add the activated this compound solution to the Protein-A solution in Conjugation Buffer. A molar ratio of 10-20 fold excess of the linker to the protein is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Protein-B:

    • Add the thiol-containing Protein-B to the purified Mal-PEG5-Protein-A conjugate.

    • Incubate for 2 hours at room temperature.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a final concentration of 10 mM cysteine.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove excess reagents and byproducts.

Synthesis of a PROTAC

This protocol outlines a general procedure for synthesizing a PROTAC using this compound to link a target protein ligand (with an amine) and an E3 ligase ligand (with a thiol).

Materials:

  • This compound

  • Target Protein Ligand (amine-functionalized)

  • E3 Ligase Ligand (thiol-functionalized)

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO.

    • Stir at room temperature for 30 minutes.

  • Coupling to Target Protein Ligand:

    • Add the amine-functionalized target protein ligand and DIPEA to the reaction mixture.

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Purify the intermediate product (Target Protein Ligand-PEG5-Maleimide) by HPLC.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the purified intermediate and the thiol-functionalized E3 ligase ligand in a suitable buffer (e.g., PBS, pH 7.2).

    • Stir at room temperature for 2 hours.

    • Monitor the reaction by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by HPLC.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate common experimental workflows and a relevant signaling pathway involving molecules synthesized with this compound.

ADC_Preparation_and_Action cluster_prep ADC Preparation cluster_action Mechanism of Action Antibody Monoclonal Antibody LinkedAntibody Antibody-Linker Conjugate Antibody->LinkedAntibody Amine Coupling Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker EDC/NHS Drug Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) Drug->ADC Thiol Coupling ActivatedLinker->LinkedAntibody LinkedAntibody->ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Payload Release Lysosome->DrugRelease Linker Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation and its mechanism of action.

PROTAC_Synthesis_and_Action cluster_synthesis PROTAC Synthesis cluster_mechanism PROTAC Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand (amine-functionalized) Intermediate POI Ligand-Linker (Maleimide) POI_Ligand->Intermediate Amine Coupling E3_Ligand E3 Ligase Ligand (thiol-functionalized) PROTAC PROTAC Molecule E3_Ligand->PROTAC Thiol Coupling Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker EDC/NHS ActivatedLinker->Intermediate Intermediate->PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Synthesis and mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

HER2_Signaling_Pathway_Inhibition HER2_ADC HER2-Targeted ADC (e.g., Trastuzumab Emtansine) HER2_Receptor HER2 Receptor HER2_ADC->HER2_Receptor Binding & Internalization Payload Release PI3K PI3K HER2_Receptor->PI3K Dimerization & Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibition->Proliferation Inhibition of Cell Division

Caption: Inhibition of the HER2 signaling pathway by a HER2-targeted ADC.

References

The Lynchpin of Bioconjugation: A Technical Guide to Mal-PEG5-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Function and Application of Mal-PEG5-acid Linkers.

This whitepaper provides an in-depth exploration of the this compound linker, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will detail its structure, mechanism of action, and provide comprehensive experimental protocols for its use, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Core Concepts: Structure and Functionality

The this compound linker is a versatile molecule featuring three key components: a maleimide group, a five-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid.[1][2][3] This distinct architecture provides a dual-reactive capacity, enabling the sequential or simultaneous conjugation of two different molecules.

  • Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[4][5] The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond.

  • Carboxylic Acid Group: The terminal carboxyl group can be activated to react with primary amines, such as those on the lysine residues of proteins or other amine-containing molecules. This is typically achieved through the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more stable amine-reactive NHS ester.

  • PEG5 Spacer: The polyethylene glycol chain, consisting of five repeating ethylene glycol units, serves as a flexible, hydrophilic spacer. This PEG component is crucial for increasing the solubility and stability of the resulting conjugate in aqueous media, reducing aggregation, and potentially minimizing the immunogenicity of the conjugated molecule.

Quantitative Data Summary

The efficiency and stability of conjugations utilizing this compound linkers are influenced by various reaction parameters. The following tables summarize key quantitative data derived from studies on similar maleimide-PEG-acid linkers.

ParameterValueConditionsReference(s)
Optimal pH Range 6.5 - 7.5For selective reaction of the maleimide group with thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Molar Excess of Maleimide 2:1 to 20:1 (Maleimide:Thiol)A 2:1 ratio was optimal for a small peptide (cRGDfK), while a 5:1 ratio was better for a larger nanobody. A 10-20 fold excess is a common starting point for protein labeling.
Reaction Time 30 min to 4 hours at room temperatureReaction with cRGDfK reached 84% efficiency after 30 minutes. Reactions can also proceed overnight at 4°C.
Conjugation Efficiency Up to 84% ± 4%Achieved with a 2:1 maleimide to thiol molar ratio for the peptide cRGDfK after 30 minutes at room temperature.

Table 1: Quantitative Parameters for Maleimide-Thiol Conjugation.

ParameterValueConditionsReference(s)
Optimal pH Range Activation: 4.5-7.2; Conjugation: 7-8The activation of the carboxylic acid with EDC/NHS is most efficient at a lower pH, while the subsequent reaction of the NHS-ester with primary amines is more efficient at a slightly alkaline pH.
Molar Excess of EDC/NHS 5- to 10-fold over the linkerA molar excess of activating agents is used to drive the formation of the NHS-ester.
Activation Time 15 minutes at room temperatureA short incubation period is typically sufficient to activate the carboxylic acid.
Conjugation Time 2 hours at room temperatureThe reaction of the activated linker with the amine-containing molecule is generally complete within a few hours. The reaction can also be performed overnight at 4°C.

Table 2: Quantitative Parameters for Carboxylic Acid-Amine Conjugation via EDC/NHS Chemistry.

Linker TypeEnvironmentHalf-life/StabilityReference(s)
Maleimide-Thioether BondHuman PlasmaThe succinimide ring can undergo hydrolysis to a more stable ring-opened form, which is resistant to the retro-Michael reaction. This hydrolysis is a key factor in long-term stability.
Maleimide-PEG ConjugatePBS with 1 mM GSHRetained ~70% conjugation after 7 days at 37°C. The retro-Michael reaction, leading to deconjugation, can be facilitated by thiol-containing small molecules like glutathione (GSH).

Table 3: Stability of Maleimide-Based Conjugates.

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving the this compound linker.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a molecule with a free thiol group (e.g., a cysteine-containing peptide or protein) to the maleimide moiety of this compound.

Materials:

  • Thiol-containing molecule (Molecule-SH)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Quenching Solution: 1 M L-cysteine in conjugation buffer.

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds, they must first be reduced using an agent like TCEP, followed by removal of the reducing agent.

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF and then dilute to the desired concentration in the conjugation buffer.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of the thiol-containing molecule.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess linker and quenching reagent.

Protocol 2: Carboxylic Acid-Amine Conjugation

This protocol details the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing molecule.

Materials:

  • Amine-containing molecule (Molecule-NH2)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the conjugation buffer.

    • Dissolve the this compound in the activation buffer.

    • Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.

  • Activation of Carboxylic Acid:

    • Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a suitable method to remove excess reagents and byproducts.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving the this compound linker.

G cluster_0 Maleimide-Thiol Conjugation cluster_1 Carboxylic Acid-Amine Conjugation Mal This compound Thioether Molecule-S-Mal-PEG5-Acid (Stable Thioether Bond) Mal->Thioether + Thiol pH 6.5-7.5 Thiol Molecule-SH (e.g., Protein-Cys) Thiol->Thioether Acid This compound Activated Mal-PEG5-NHS Ester Acid->Activated + EDC/NHS pH 4.5-7.2 Amide Mal-PEG5-CO-NH-Molecule (Stable Amide Bond) Activated->Amide + Amine pH 7-8 Amine Molecule-NH2 (e.g., Protein-Lys) Amine->Amide

Caption: Reaction mechanisms of the this compound linker.

G cluster_workflow Two-Step Conjugation Workflow start Start: Amine-containing Molecule 1 activation Activate Carboxyl (EDC/NHS) start->activation linker This compound linker->activation conjugation1 Conjugate to Amine on Molecule 1 activation->conjugation1 intermediate Molecule 1-Amide-PEG5-Mal conjugation1->intermediate purification1 Purification intermediate->purification1 conjugation2 Conjugate to Thiol on Molecule 2 purification1->conjugation2 molecule2 Thiol-containing Molecule 2 molecule2->conjugation2 final_product Final Conjugate: Molecule 1-Linker-Molecule 2 conjugation2->final_product purification2 Final Purification final_product->purification2 end End Product purification2->end

Caption: A typical two-step experimental workflow.

References

Mal-PEG5-Acid in Bioconjugation: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mal-PEG5-acid is a heterobifunctional crosslinker that has become an indispensable tool in modern bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker is composed of three key functional parts: a maleimide group for specific reaction with thiols, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for subsequent conjugation to amine-containing molecules.[3][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[3] This guide provides an in-depth technical overview of the core mechanism of action, reaction kinetics, adduct stability, and standard experimental protocols relevant to researchers, scientists, and drug development professionals.

The Core Mechanism: Thiol-Maleimide Michael Addition

The primary mechanism of action for the maleimide group is its highly efficient and selective reaction with a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide. This reaction is a Michael addition, where the nucleophilic thiol group attacks one of the electron-deficient double-bonded carbons of the maleimide ring.

This conjugation chemistry is prized for its high selectivity and rapid kinetics under mild, physiological conditions. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, minimizing non-specific side reactions with residues like lysine. The result of this Michael addition is a stable, covalent thioether bond, forming a thiosuccinimide linkage. Due to its efficiency and specificity, the thiol-maleimide reaction is often considered a type of "click chemistry".

G cluster_product Product Thiol Biomolecule-SH (Thiol Group, e.g., Cysteine) Adduct Thiosuccinimide Adduct (Stable Thioether Bond) Thiol->Adduct  Michael Addition  (pH 6.5 - 7.5) Maleimide This compound (Maleimide Group) Maleimide->Adduct

Diagram 1: Mechanism of Thiol-Maleimide Conjugation.

Stability and Side Reactions of the Thiosuccinimide Adduct

While the thioether bond formed is generally stable, the resulting thiosuccinimide ring is susceptible to a retro-Michael reaction, particularly in the presence of other nucleophilic thiols. In a biological environment, the high concentration of endogenous thiols like glutathione can lead to "thiol exchange," where the conjugated molecule is cleaved from its target and transferred to other thiol-containing species. This can reduce therapeutic efficacy and cause off-target toxicity.

To overcome this instability, a key secondary reaction is leveraged: the hydrolysis of the thiosuccinimide ring. This hydrolysis opens the ring to form a succinamic acid thioether, which is stable and no longer susceptible to the retro-Michael reaction. The rate of this stabilizing hydrolysis can be slow for standard maleimides but can be influenced by the local protein microenvironment or by using specially designed "self-hydrolysing" maleimides.

Key Reaction Pathways for the Adduct:

  • Undesirable Pathway: Retro-Michael reaction, leading to deconjugation and potential thiol exchange.

  • Desirable Pathway: Irreversible hydrolysis of the succinimide ring, leading to a highly stable, ring-opened product.

G Adduct Thiosuccinimide Adduct (Initial Conjugate) Deconjugated Deconjugated Products (Thiol + Maleimide) Adduct->Deconjugated Retro-Michael Reaction (Reversible, Undesirable) Stable Stable Ring-Opened Product (Succinamic Acid Thioether) Adduct->Stable Succinimide Ring Hydrolysis (Irreversible, Desirable)

Diagram 2: Competing Stability Pathways for Maleimide-Thiol Adducts.

Quantitative Data Presentation

The efficiency and outcome of a bioconjugation reaction depend on several quantitative parameters. The table below summarizes key data gathered from various studies.

ParameterValue / ObservationSignificanceReference(s)
Reaction Kinetics Second-order rate constant (k₂) ≈ 10² M⁻¹s⁻¹Indicates a relatively fast reaction suitable for bioconjugation.
pH Optimum 6.5 - 7.5Maximizes reaction with thiols while minimizing side reactions with amines.
Thiol vs. Amine Reactivity ~1,000 times faster with thiols at pH 7.0Demonstrates high chemoselectivity for cysteine over lysine.
Conjugation Efficiency ~100% of available sulfhydryls reacted within 30 minThe reaction can proceed to completion rapidly under optimal conditions.
Adduct Hydrolysis Half-Life > 1 week (for standard N-alkyl maleimides)Standard adducts hydrolyze slowly, leaving them vulnerable to retro-Michael reactions for a longer period.
Adduct Hydrolysis Half-Life 2.0 - 3.6 hours (for "self-hydrolysing" maleimides)Engineered maleimides can be used to rapidly form the stable, ring-opened product.
In Vitro Deconjugation ~40% deconjugation in 12 days (standard maleimide)Highlights the potential for significant conjugate loss over time if the ring is not hydrolyzed.

Experimental Protocols

The following is a generalized protocol for the site-specific conjugation of this compound to a cysteine-containing protein, such as a monoclonal antibody (mAb).

4.1. Materials

  • Cysteine-containing protein (e.g., mAb) in a non-amine, non-thiol buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2).

  • This compound.

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent: N-acetylcysteine or L-cysteine.

  • Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Analytical instruments: UV-Vis Spectrophotometer, SDS-PAGE, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

4.2. Methodologies

Step 1: Protein Preparation (Disulfide Reduction)

  • If targeting cysteines involved in interchain disulfide bonds (common for mAbs), a partial reduction is necessary.

  • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

  • Add a 10 to 50-fold molar excess of TCEP to the protein solution.

  • Incubate at 37°C for 1-2 hours.

  • Immediately remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with PBS, pH 7.2.

Step 2: Conjugation Reaction

  • Immediately dissolve the this compound in DMSO to create a fresh 10-20 mM stock solution.

  • Add a 5 to 20-fold molar excess of the this compound solution to the reduced, desalted protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, with gentle mixing.

Step 3: Quenching the Reaction

  • To consume any unreacted maleimide groups, add a quenching reagent like N-acetylcysteine to a final concentration of 20-fold molar excess over the initial amount of this compound.

  • Incubate for an additional 20-30 minutes at room temperature.

Step 4: Purification of the Conjugate

  • Remove excess linker and quenching reagent by purifying the reaction mixture using SEC.

  • The column should be equilibrated and eluted with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Collect fractions corresponding to the high molecular weight protein conjugate, monitoring elution via UV absorbance at 280 nm.

Step 5: Analysis and Characterization

  • Determine Conjugation Ratio: Use UV-Vis spectrophotometry or RP-HPLC to determine the average number of PEG linkers per protein.

  • Assess Purity: Analyze the purified conjugate using SDS-PAGE. The PEGylated protein should show a distinct increase in molecular weight (a "band shift") compared to the unconjugated protein.

  • Confirm Stability: Incubate the conjugate in plasma or a high-glutathione buffer and monitor its integrity over time using RP-HPLC to assess its stability against thiol exchange.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A 1. Prepare Protein Solution (e.g., Reduce mAb with TCEP) C 3. Mix & Incubate (1-2 hours at RT) A->C B 2. Prepare this compound (Dissolve in DMSO) B->C D 4. Quench Reaction (Add N-acetylcysteine) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Analyze Final Product (SDS-PAGE, HPLC) E->F

Diagram 3: General Experimental Workflow for Bioconjugation.

The Role of the Carboxylic Acid Terminus

The terminal carboxylic acid on the this compound linker provides a second handle for conjugation. It does not participate in the initial thiol reaction but can be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to react with primary amines. This dual functionality is critical for building more complex bioconjugates, such as:

  • Antibody-Drug Conjugates (ADCs): The maleimide end attaches to the antibody, and the carboxylic acid end can be used to attach a small molecule drug that lacks a thiol group.

  • PROTACs: The linker bridges a protein-targeting ligand and an E3 ligase-binding ligand.

  • Surface Functionalization: Immobilizing a thiol-containing biomolecule onto an amine-functionalized surface.

This compound is a powerful and versatile tool in bioconjugation, driven by the highly specific and efficient thiol-maleimide Michael addition reaction. For professionals in drug development, a thorough understanding of not only the primary conjugation mechanism but also the subsequent stability pathways of the thiosuccinimide adduct is critical. While the potential for retro-Michael reactions presents a stability challenge, this can be mitigated by promoting the irreversible hydrolysis of the succinimide ring. By carefully controlling reaction conditions and characterizing the final product, researchers can leverage this compound to create stable, well-defined, and highly effective bioconjugates for a wide range of therapeutic and diagnostic applications.

References

Role of PEG5 spacer in Mal-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the PEG5 Spacer in Mal-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a heterobifunctional crosslinker integral to modern bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] The molecule consists of three key components: a thiol-reactive Maleimide group, a terminal Carboxylic Acid for conjugation to primary amines, and a central PEG5 spacer .[3][4] This discrete polyethylene glycol chain, composed of five ethylene glycol units, is not merely a spacer but a critical determinant of the physicochemical and biological properties of the final conjugate.[5]

This technical guide elucidates the multifaceted role of the PEG5 spacer, detailing its impact on solubility, stability, pharmacokinetics, and biological activity. It provides quantitative data, detailed experimental protocols, and visualizations to equip researchers with the knowledge to effectively leverage this versatile linker in therapeutic design.

The Core Physicochemical Roles of the PEG5 Spacer

The inclusion of a PEG spacer, even a relatively short one like PEG5, fundamentally alters the properties of a bioconjugate. Its primary roles are rooted in its unique physicochemical nature.

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads, such as cytotoxic agents used in ADCs, are highly hydrophobic. This hydrophobicity can lead to aggregation during synthesis, purification, and storage, and can contribute to rapid clearance in vivo. The PEG5 spacer is hydrophilic and water-soluble, imparting these properties to the entire linker-payload complex. This enhanced water solubility mitigates aggregation, improves the handling of the conjugate in aqueous buffers, and is crucial for achieving higher, more homogenous drug-to-antibody ratios (DARs).

Steric Hindrance and Molecular Spacing

The defined length of the PEG5 spacer provides precise spatial separation between the two conjugated molecules (e.g., an antibody and a drug). This spacing is critical for several reasons:

  • Preservation of Biological Activity: It prevents the payload from sterically hindering the binding site of the antibody or protein, thus preserving its target affinity.

  • Improved Accessibility: The spacer ensures the payload is accessible to its target, such as intracellular enzymes for cleavable linkers, once the conjugate reaches its destination.

  • Surface Shielding: The flexible PEG chain creates a hydrated layer around the conjugate. This "steric shielding" effect can mask hydrophobic regions of the payload, further preventing aggregation and non-specific protein interactions.

Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is well-established as a non-toxic and biocompatible polymer with low immunogenicity. By incorporating a PEG5 spacer, the resulting bioconjugate is less likely to be recognized as foreign by the immune system. This shielding effect reduces the potential for unwanted immune responses against the linker-payload complex.

Below is a diagram illustrating the core functional contributions of the PEG5 spacer within the this compound molecule.

cluster_0 This compound Structure cluster_1 Functional Advantages of PEG5 Spacer Mal Maleimide Group PEG5 PEG5 Spacer Mal->PEG5 Acid Carboxylic Acid PEG5->Acid Sol Increases Hydrophilicity & Solubility PEG5->Sol Agg Reduces Aggregation PEG5->Agg PK Modulates Pharmacokinetics PEG5->PK Imm Lowers Immunogenicity PEG5->Imm Steric Provides Steric Shielding & Optimal Spacing PEG5->Steric

Core advantages of the PEG5 spacer in bioconjugation.

Impact on Pharmacokinetics and Biological Activity

The length of the PEG chain is a critical parameter that can be tuned to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a bioconjugate.

Longer PEG chains generally lead to a greater increase in the molecule's hydrodynamic volume, which reduces renal clearance and prolongs circulation half-life. However, this can sometimes come at the cost of reduced biological activity due to excessive steric hindrance or impaired cellular uptake.

A shorter spacer like PEG5 offers a crucial balance. It provides the core benefits of PEGylation—increased solubility and stability—while minimizing the risk of negatively impacting the conjugate's biological function. In some cases, shorter linkers have been shown to improve tumor targeting and result in higher binding affinity compared to longer chains, suggesting that for certain interactions, a more constrained linkage is beneficial. The choice of PEG5 is often a strategic decision to enhance physicochemical properties without compromising the potency or targeting ability of the parent molecule.

Quantitative Data Summary

The precise impact of PEG spacer length is context-dependent, varying with the antibody, payload, and conjugation site. The following tables summarize representative data from different studies to illustrate these effects.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Linker-Payload Components PEG Spacer Length Average DAR Reference
Trastuzumab-DTPM-Val-Ala-PABC-MMAE PEG0 1.4
Trastuzumab-DTPM-Val-Ala-PABC-MMAE PEG12 3.0
Trastuzumab-DTPM-Val-Cit-PABC-MMAE PEG0 3.8
Trastuzumab-DTPM-Val-Cit-PABC-MMAE PEG12 2.7
Non-cleavable eribulin conjugate PEG2 ~3.8
Non-cleavable eribulin conjugate PEG4 ~3.8
Cleavable eribulin conjugate (Val-Cit) PEG2 3.9
Cleavable eribulin conjugate (Val-Cit) PEG8 2.4

Note: This data highlights that the effect of PEG length on conjugation efficiency (DAR) can be influenced by other components of the linker, such as the cleavable trigger. In some cases, longer PEGs increase DAR; in others, they can reduce it due to steric hindrance.

Table 2: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (IC50)

Conjugate PEG Spacer Length IC50 (nM) Reference
natGa-NOTA-PEGn-RM26 PEG2 1.3 ± 0.1
natGa-NOTA-PEGn-RM26 PEG3 1.7 ± 0.2
natGa-NOTA-PEGn-RM26 PEG4 2.1 ± 0.3
natGa-NOTA-PEGn-RM26 PEG6 2.3 ± 0.3

Note: In this specific study on a bombesin antagonist, shorter PEG linkers resulted in higher binding affinity (lower IC50), demonstrating that linker length can directly modulate target interaction.

Table 3: Effect of PEGylation on Pharmacokinetic Parameters

Nanoparticle System PEG MW (Da) AUC0–72 h (µg·h/mL) Reference
MTX/CS NP 0 1.34 ± 0.21
MTX/mPEG-g-CS NP 750 2.48 ± 0.25
MTX/mPEG-g-CS NP 2,000 4.19 ± 0.46
MTX/mPEG-g-CS NP 5,000 7.95 ± 0.68

Note: This data shows a clear trend where increasing the PEG chain length on chitosan nanoparticles leads to a significant increase in the area under the curve (AUC), indicating prolonged circulation and drug exposure.

Experimental Protocols

The heterobifunctional nature of this compound allows for either a one-step conjugation using the maleimide group or a sequential two-step conjugation using both termini.

Protocol 1: One-Step Thiol-Specific Protein Conjugation

This protocol describes the conjugation of a this compound linker to a protein containing free sulfhydryl groups (cysteines).

Materials:

  • Thiol-containing protein (e.g., antibody with reduced interchain disulfides).

  • This compound (MW: 389.4 g/mol ).

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed and purged with nitrogen or argon. Thiol-free buffers are mandatory.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: N-acetylcysteine or L-cysteine.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.

  • Anhydrous DMSO or DMF.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL.

    • (Optional) If disulfide reduction is needed, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature under inert gas. If using DTT, it must be removed by a desalting column before proceeding.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the stirring protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional but Recommended):

    • Add a 2-fold molar excess of a quenching reagent (relative to the starting amount of this compound) to cap any unreacted maleimide groups. Incubate for 20-30 minutes.

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting SEC column equilibrated with the desired storage buffer. Alternatively, perform dialysis against the storage buffer.

  • Characterization:

    • Determine the protein concentration (e.g., via A280 measurement) and the degree of labeling (DOL) using appropriate analytical techniques (e.g., HIC-HPLC, RP-HPLC, or mass spectrometry).

Protocol 2: Two-Step Heterobifunctional Conjugation

This protocol describes first conjugating this compound to a thiol-containing molecule (Molecule A) and then conjugating the resulting product to an amine-containing molecule (Molecule B).

Step A: Maleimide-Thiol Conjugation

  • Follow steps 1-5 from Protocol 1, using your thiol-containing Molecule A instead of a protein. Purification is critical to remove all unreacted this compound.

Step B: Carboxylic Acid-Amine Conjugation (EDC/NHS Chemistry) Materials:

  • Purified product from Step A (Molecule A-PEG5-acid).

  • Amine-containing Molecule B.

  • Activation Buffer: MES buffer, pH 4.5-6.0.

  • Conjugation Buffer: PBS or borate buffer, pH 7.2-8.5.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Quenching Reagent: Hydroxylamine or Tris buffer.

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve the purified Molecule A-PEG5-acid in Activation Buffer.

    • Add a 10-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the solution.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.

  • Amine Conjugation:

    • Immediately add the activated intermediate to a solution of Molecule B dissolved in Conjugation Buffer. The pH should be slightly basic to ensure the target amine is deprotonated and reactive.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM.

    • Purify the final heterobifunctional conjugate using an appropriate method (e.g., SEC, ion-exchange chromatography, or HPLC) to remove byproducts and unreacted molecules.

Visualization of Experimental Workflow

The diagram below outlines the key steps for the synthesis of an Antibody-Drug Conjugate (ADC) using a this compound linker via thiol conjugation.

cluster_prep Preparation cluster_react Conjugation cluster_purify Purification & Analysis A 1. Prepare Antibody in Thiol-Free Buffer (pH 6.5-7.5) B 2. (Optional) Reduce Disulfides with TCEP A->B If needed D 4. Add Linker-Payload to Antibody (10-20x excess) B->D C 3. Prepare Mal-PEG5-Payload Stock in DMSO C->D E 5. Incubate 2-4h at RT or Overnight at 4°C D->E F 6. (Optional) Quench with N-acetylcysteine E->F G 7. Purify ADC via SEC or Dialysis F->G H 8. Characterize Final ADC: - Protein Concentration - Drug-to-Antibody Ratio (DAR) - Aggregation (SEC) G->H

References

An In-Depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Upon forming a ternary complex with the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing ternary complex formation, physicochemical properties, and ultimately, the efficiency of protein degradation.[2]

This guide provides a comprehensive technical overview of PROTAC linkers, their components, and their critical role in the design and function of these novel therapeutics.

Core Components of a PROTAC Molecule

A PROTAC molecule's architecture is modular, consisting of:

  • Warhead: A ligand that specifically binds to the target protein (Protein of Interest or POI) intended for degradation.

  • E3 Ligase Ligand (Anchor): A ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL)).

  • Linker: The chemical moiety that connects the warhead and the E3 ligase ligand, playing a crucial role in the PROTAC's overall efficacy.

The concerted action of these three components is essential for the formation of a productive ternary complex, the key intermediate in PROTAC-mediated protein degradation.

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of PROTACs can be visualized as a catalytic cycle. The PROTAC first binds to both the target protein and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another cycle of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Classification and Components of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type has a profound impact on the PROTAC's properties and performance.

Flexible Linkers

Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and the conformational freedom they provide.

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC. Approximately 54% of reported PROTACs utilize PEG linkers.

Rigid Linkers

Rigid linkers incorporate cyclic structures to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

  • Cyclic Structures: Saturated rings like piperazine and piperidine are often incorporated to constrain the linker's conformation.

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.

"Clickable" Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

"Smart" Linkers

Recent innovations have led to the development of linkers with additional functionalities:

  • Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can switch between cis and trans isomers upon exposure to specific wavelengths of light, allowing for spatiotemporal control of PROTAC activity.

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.

Quantitative Impact of Linker Properties on Degradation Efficiency

The length and composition of the linker are critical parameters that must be optimized for each target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on degradation efficiency, as measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether12 - 29Submicromolar-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
ERαVHLPEG12Effective-
ERαVHLPEG16More Potent-
p38αCRBNVaried< 15Poor degradation-
p38αCRBNVaried15-17Optimal degradation-
H-PGDSCRBNPEG-based-0.094>90
H-PGDSCRBNSpirocyclic-0.15>90

Table 1: Impact of Linker Length and Composition on PROTAC Degradation Efficiency.

PROTACLinker CompositionCRBN Degradation in HEK293T cellsReference
-Nine-atom alkyl chainConcentration-dependent decrease
-Three PEG unitsWeak degradation

Table 2: Comparison of Alkyl vs. PEG Linker for CRBN Degradation.

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted Phenyl)PROTACs 55-57No activity

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation.

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of PROTACs involves a series of in vitro and cellular assays to determine their efficacy and mechanism of action.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours), including a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate DC₅₀ and Dₘₐₓ values.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.

General Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

  • Binary Interaction Analysis: Flow a dilution series of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (KDbinary).

  • Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase to determine the kinetics of ternary complex formation (KDternary).

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of KDbinary to KDternary.

Principle: ITC measures the heat released or absorbed during a binding event to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

General Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

  • Binary Affinity Determination: Titrate the PROTAC into the E3 ligase solution to determine KD1. Titrate the PROTAC into the target protein solution to determine KD2.

  • Ternary Affinity Determination: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein to determine the apparent KD for ternary complex formation.

  • Cooperativity Calculation: Calculate the cooperativity factor (α).

Principle: TR-FRET measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. Formation of the ternary complex brings the labeled target protein and E3 ligase into close proximity, resulting in a FRET signal.

General Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescently labeled target protein, E3 ligase, and a dilution series of the PROTAC.

  • Assay Plate Setup: Add the reagents to a microplate.

  • Incubation: Incubate the plate to allow for ternary complex formation.

  • Signal Detection: Measure the FRET signal using a plate reader. An increase in the FRET signal indicates ternary complex formation.

Principle: AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies that recognize tags on the target protein and E3 ligase. Ternary complex formation brings the beads into close proximity, generating a chemiluminescent signal.

General Protocol:

  • Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and a dilution series of the PROTAC.

  • Assay Plate Setup: Add the reagents to a microplate.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Detection: Add AlphaLISA acceptor and donor beads and incubate in the dark. Measure the luminescent signal.

Signaling Pathways and Experimental Workflows

The design and evaluation of PROTACs involve understanding their impact on cellular signaling pathways and following a systematic experimental workflow.

Signaling Pathways Modulated by PROTACs

PROTACs can be designed to target key proteins in various signaling pathways implicated in disease.

  • BTK Signaling Pathway: Bruton's tyrosine kinase (BTK) is a crucial mediator of B-cell receptor (BCR) signaling. PROTACs targeting BTK can effectively inhibit the BCR pathway and have shown efficacy in chronic lymphocytic leukemia (CLL) cells, including those with ibrutinib resistance.

BTK_Signaling BCR BCR BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Degradation Degradation BTK->Degradation Downstream Downstream Signaling PLCg2->Downstream PROTAC BTK PROTAC PROTAC->BTK Targets

Caption: Simplified BTK signaling pathway and the point of intervention by a BTK PROTAC.

  • IRAK4 Signaling Pathway: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator of innate immunity. PROTACs targeting IRAK4 can block both its kinase and scaffolding functions, leading to the inhibition of pro-inflammatory cytokine production.

IRAK4_Signaling TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment NFkB NF-κB Pathway IRAK4->NFkB Activation Degradation Degradation IRAK4->Degradation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines PROTAC IRAK4 PROTAC PROTAC->IRAK4 Targets

Caption: Simplified IRAK4 signaling pathway and the point of intervention by an IRAK4 PROTAC.

  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor often dysregulated in cancer. PROTACs targeting STAT3 can lead to its degradation, inhibiting the transcription of target genes involved in cell proliferation and survival.

STAT3_Signaling cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Degradation Degradation STAT3->Degradation Nucleus Nucleus STAT3_dimer->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription PROTAC STAT3 PROTAC PROTAC->STAT3 Targets

Caption: Simplified STAT3 signaling pathway and the point of intervention by a STAT3 PROTAC.

A Typical PROTAC Development Workflow

The development of a potent and selective PROTAC follows an iterative process of design, synthesis, and evaluation.

PROTAC_Workflow Target_Selection Target Selection & Validation Ligand_Design Ligand Design & E3 Ligase Selection Target_Selection->Ligand_Design PROTAC_Synthesis PROTAC Synthesis (Linker Optimization) Ligand_Design->PROTAC_Synthesis In_Vitro_Assays In Vitro Assays (Ternary Complex Formation) PROTAC_Synthesis->In_Vitro_Assays Cellular_Assays Cellular Assays (Protein Degradation) In_Vitro_Assays->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization Lead_Optimization->PROTAC_Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a multifaceted and critical component of a PROTAC molecule, profoundly influencing its biological activity. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A deep understanding of the interplay between linker composition, length, and rigidity is paramount for the successful development of potent, selective, and drug-like PROTACs. The continued exploration of "linkerology," coupled with advanced biophysical and cellular assays, will be essential for unlocking the full therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide to the Solubility Characteristics of Mal-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Maleimide-PEG5-carboxylic acid (Mal-PEG5-acid), a heterobifunctional crosslinker widely utilized in bioconjugation and drug delivery. This document details its solubility in various solvents, provides experimental protocols for solubility determination and key conjugation reactions, and presents visual workflows to aid in experimental design.

Core Concepts of this compound Solubility

This compound is an amphiphilic molecule, possessing both hydrophobic (maleimide) and hydrophilic (polyethylene glycol and carboxylic acid) moieties. This structure dictates its solubility profile. The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, is the primary contributor to its aqueous solubility.[1][2][3] The terminal carboxylic acid group can be ionized at neutral or basic pH, further enhancing its solubility in aqueous solutions.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported in various common laboratory solvents. The following table summarizes the available quantitative and qualitative data to guide solvent selection for stock solution preparation and reaction setup.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)100 mg/mL (256.81 mM)[4][5]Ultrasonic treatment may be required to achieve this concentration. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.
Water / Aqueous Buffers (e.g., PBS)Soluble; >10 mg/mL (estimated)The hydrophilic PEG spacer and the terminal carboxylic acid contribute to its good solubility in aqueous media. A similar PEG-maleimide compound is reported to have a solubility of >10 mg/mL in water.
Dimethylformamide (DMF)SolubleA related compound, m-PEG5-acid, is reported to be soluble in DMF.
Dichloromethane (DCM)SolubleA related compound, m-PEG5-acid, is reported to be soluble in DCM.
EthanolLess SolubleGenerally, PEG compounds are less soluble in alcohols compared to water, DMSO, and DMF.

Note: For optimal solubility and stability, it is recommended to prepare stock solutions fresh. If storage is necessary, aliquot solutions and store at -20°C or -80°C for short-term and long-term storage, respectively, and protect from light. To enhance solubility, gentle heating to 37°C and sonication can be employed.

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound and for performing its two primary conjugation reactions.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is a reliable method for determining the thermodynamic solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, PBS pH 7.4, DMF, Ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or use a magnetic stir bar and plate to agitate the mixture at a constant temperature (e.g., 25°C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspension to settle for at least 30 minutes.

    • To separate the undissolved solid, centrifuge the solution at a high speed (e.g., 10,000 x g for 15 minutes).

    • Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

    • For further clarification, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

Protocol for Maleimide-Thiol Conjugation

This protocol describes the reaction of the maleimide group of this compound with a thiol-containing molecule (e.g., a cysteine residue in a protein).

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Reducing agent (optional, e.g., TCEP)

  • DMSO or DMF for stock solution

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mg/mL).

    • Dissolve the thiol-containing molecule in the conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. Remove the reducing agent before adding the maleimide reagent.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

    • Mix gently and allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol for Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)

This protocol details the activation of the carboxylic acid group of this compound for reaction with a primary amine-containing molecule.

Materials:

  • This compound conjugate (from the maleimide-thiol reaction) or unreacted this compound

  • Amine-containing molecule

  • Activation Buffer: MES buffer (pH 4.5-6.0)

  • Coupling Buffer: PBS (pH 7.2-8.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the this compound derivative in the activation buffer.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer.

    • Add a molar excess of EDC and NHS to the this compound solution. A typical molar ratio is 1:2:5 (this compound:NHS:EDC).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling to Amine:

    • Dissolve the amine-containing molecule in the coupling buffer.

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and reaction pathways described in this guide.

G Solubility Determination Workflow (Shake-Flask Method) cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 um) C->D E Analyze by HPLC or UV-Vis D->E F Determine concentration from calibration curve E->F

Caption: Workflow for determining the thermodynamic solubility of this compound.

G Maleimide-Thiol Conjugation Pathway A This compound C Thioether-linked conjugate A->C pH 6.5-7.5 B Thiol-containing molecule (R-SH) B->C

Caption: Reaction scheme for the conjugation of this compound to a thiol-containing molecule.

G Carboxylic Acid-Amine Coupling Pathway A This compound (or its conjugate) B EDC / NHS Activation A->B pH 4.5-6.0 C Activated NHS Ester Intermediate B->C E Stable Amide Bond Conjugate C->E pH 7.2-8.0 D Amine-containing molecule (R'-NH2) D->E

Caption: Reaction pathway for the EDC/NHS-mediated coupling of this compound to an amine.

References

Mal-PEG5-acid: A Technical Guide for Bioconjugation in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG5-acid is a heterobifunctional crosslinker that plays a pivotal role in the development of targeted therapeutics, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a maleimide group at one end and a carboxylic acid at the other, connected by a five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking biomolecules. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, making this compound a valuable tool for drug developers. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and a summary of its applications.

Core Properties of this compound

The utility of this compound as a linker is defined by its distinct chemical and physical properties. These properties are summarized in the table below.

PropertyValueReference
CAS Number 1286755-26-7[1]
Molecular Weight 389.40 g/mol [1]
Chemical Formula C17H27NO9[1]
Purity Typically >95%
Solubility Soluble in DMSO and DCM[2]
Storage Conditions -20°C, protect from light

Applications in Drug Development

This compound is primarily employed as a linker to synthesize complex biomolecules for therapeutic and research applications. Its bifunctional nature allows for the precise connection of two different molecules, typically a targeting moiety and a payload.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody specifically targets a surface antigen on cancer cells, delivering the potent drug directly to the tumor site, thereby minimizing systemic toxicity. The maleimide group of the linker reacts with free thiol groups on the antibody, which are often generated by the reduction of interchain disulfide bonds. The carboxylic acid end can be activated to react with an amine group on the cytotoxic drug.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. This compound is an ideal candidate for this linker, connecting the target protein ligand (often with a thiol group for conjugation) to the E3 ligase ligand (typically containing an amine group). The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3]

Experimental Protocols

The following are detailed methodologies for the key bioconjugation reactions involving this compound. These protocols are representative and may require optimization for specific applications.

Protocol 1: Conjugation of a Thiol-Containing Molecule to this compound

This protocol describes the reaction of the maleimide group of this compound with a sulfhydryl group on a protein or peptide.

Materials:

  • Thiol-containing protein/peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)

  • Quenching reagent (e.g., L-cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Linker Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: To stop the reaction, add a 100-fold molar excess of L-cysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography.

Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol details the formation of a stable amide bond between the carboxylic acid group of the this compound conjugate and a primary amine on a payload molecule.

Materials:

  • This compound conjugated molecule from Protocol 1

  • Amine-containing payload molecule

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Carbodiimide activator (e.g., EDC)

  • N-hydroxysuccinimide (NHS) or HOBt

  • Tertiary amine base (e.g., DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the this compound conjugate in the anhydrous solvent. Add EDC (1.5 equivalents) and NHS or HOBt (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to form the active ester.

  • Amide Bond Formation: In a separate vial, dissolve the amine-containing payload molecule in the anhydrous solvent. Add this solution to the activated this compound conjugate. Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by a suitable method like LC-MS.

  • Purification: Upon completion, purify the final conjugate using an appropriate chromatographic technique, such as preparative HPLC.

Visualizing the Workflow and Signaling Pathway

To better understand the role of this compound in drug development, the following diagrams illustrate a general experimental workflow for ADC synthesis and the mechanism of action for a PROTAC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Final Conjugation Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab Reduction (e.g., DTT) ADC Antibody-Drug Conjugate (ADC) Reduced_Ab->ADC Mal_PEG5_Acid This compound Activated_Linker Activated Linker (Amide bond with Drug) Mal_PEG5_Acid->Activated_Linker EDC/NHS Activation + Amide Coupling Activated_Linker->ADC Thiol-Maleimide Reaction Drug Cytotoxic Drug (Amine Group) Drug->Activated_Linker

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

PROTAC_Mechanism cluster_components PROTAC Components cluster_action Mechanism of Action Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC Linker This compound Linker Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

References

Heterobifunctional Crosslinkers for Targeted Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of heterobifunctional crosslinkers and their critical role in the development of targeted therapies. From fundamental principles to detailed experimental protocols, this document serves as a practical resource for researchers in the field of bioconjugation and drug development.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, enabling the sequential and specific conjugation of two distinct molecules.[1] This targeted approach is fundamental in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Unlike their homobifunctional counterparts, which have identical reactive groups, heterobifunctional crosslinkers allow for controlled, stepwise reactions, minimizing the formation of unwanted homodimers or polymers.[3][4]

The general structure of a heterobifunctional crosslinker comprises two distinct reactive moieties separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition influence the stability, solubility, and steric hindrance of the final conjugate.

Core Concepts and Mechanism of Action

The utility of heterobifunctional crosslinkers lies in their ability to facilitate controlled conjugation. The process typically involves a two-step reaction. In the first step, one of the reactive groups on the crosslinker is reacted with the first biomolecule. After purification to remove excess crosslinker, the second biomolecule is then added to react with the second reactive group of the crosslinker, forming the final conjugate. This sequential approach is crucial for creating well-defined bioconjugates with a specific stoichiometry.

Key Terminology
  • Antibody-Drug Conjugate (ADC): A class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody, which specifically targets cancer cells.

  • Proteolysis-Targeting Chimera (PROTAC): Heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody molecule. It is a critical quality attribute for ADCs, impacting both efficacy and toxicity.

  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a PROTAC.

Types of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers can be classified based on the reactivity of their functional groups. The selection of a crosslinker is dictated by the available functional groups on the molecules to be conjugated.

Common Reactive Chemistries
  • Amine-to-Sulfhydryl: This is one of the most widely used combinations. An N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (e.g., on lysine residues), while a maleimide group at the other end reacts with sulfhydryl groups (e.g., on cysteine residues).

  • Amine-to-Carboxyl: These linkers typically use a carbodiimide (like EDC) to activate carboxyl groups, which then react with primary amines.

  • "Click Chemistry" Crosslinkers: These employ bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly specific and efficient conjugation.

  • Photoreactive Crosslinkers: These crosslinkers contain a photoreactive group (e.g., an aryl azide or diazirine) that becomes reactive upon exposure to UV light, allowing for non-specific conjugation to nearby molecules.

Quantitative Data on Common Heterobifunctional Crosslinkers

The physicochemical properties of heterobifunctional crosslinkers are critical for the successful development of targeted therapies. The following tables summarize key quantitative data for a selection of commonly used crosslinkers.

Table 1: Physicochemical Properties of Amine-to-Sulfhydryl Crosslinkers
CrosslinkerSpacer Arm Length (Å)Water SolubilityCleavability
SMCC 8.3LowNon-cleavable
Sulfo-SMCC 11.6HighNon-cleavable
EMCS 9.4LowNon-cleavable
GMBS 7.4LowNon-cleavable
BMPS 6.9LowNon-cleavable
LC-SPDP 15.7LowCleavable (Disulfide)
Sulfo-MBS 9.9HighNon-cleavable
SM(PEG)2 17.6HighNon-cleavable
SM(PEG)4 29.0HighNon-cleavable
SM(PEG)8 43.1HighNon-cleavable
SM(PEG)12 57.2HighNon-cleavable
SM(PEG)24 95.2HighNon-cleavable

Data sourced from multiple references.

Table 2: Comparative Efficacy of PROTACs with Different Linkers
Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 VHLPEG10>1000<20
TBK1 VHLPEG1312085
TBK1 VHLPEG1630>95
BTK CereblonAlkyl/PEG~122.297
CDK9 VHLPEG12520-
BRD4 VHLPEG---
KRAS G12C Cereblon--30-
KRAS G12C VHL--100-

Data compiled from various studies.

Signaling Pathways in Targeted Therapy

Understanding the underlying biological pathways is crucial for designing effective targeted therapies.

Ubiquitin-Proteasome System (UPS) in PROTAC-mediated Degradation

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the polyubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.

UPS_PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC PROTAC->PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Polyubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E2->E3Ligase Ub Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

EGFR Signaling Pathway Targeted by ADCs

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), activates downstream signaling pathways that promote cell proliferation and survival. In many cancers, EGFR is overexpressed, leading to uncontrolled cell growth. ADCs targeting EGFR deliver a cytotoxic payload directly to cancer cells, leading to their death.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Activates Internalization Internalization EGFR->Internalization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT ADC EGFR-Targeting ADC ADC->EGFR Binds Lysosome Lysosome Internalization->Lysosome DrugRelease Cytotoxic Drug Release Lysosome->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis CellProliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->CellProliferation PI3K_AKT->CellProliferation

Caption: EGFR signaling pathway and the mechanism of action of an EGFR-targeting ADC.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving heterobifunctional crosslinkers.

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC

This protocol describes a two-step process for conjugating a thiol-containing drug to an antibody via the SMCC crosslinker.

ADC_Preparation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Conjugation Antibody Antibody (with Lysines) ActivatedAb Maleimide-Activated Antibody Antibody->ActivatedAb React with SMCC SMCC SMCC->ActivatedAb Purification1 Purification (Desalting) ActivatedAb->Purification1 ADC Antibody-Drug Conjugate (ADC) Purification1->ADC React with Drug Thiol-containing Drug Drug->ADC Purification2 Purification (e.g., HIC) ADC->Purification2

Caption: Workflow for the preparation of an ADC using the SMCC crosslinker.

Materials and Reagents:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Thiol-containing drug

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1M L-cysteine

  • Purification system (e.g., HIC-HPLC)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2.

  • SMCC Activation of Antibody:

    • Dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution with gentle mixing.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Purification of Maleimide-Activated Antibody:

    • Remove excess, unreacted SMCC using a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation of Drug to Activated Antibody:

    • Immediately add the thiol-containing drug to the purified maleimide-activated antibody. A molar excess of the drug (typically 1.5 to 5-fold over the antibody) is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM.

    • Incubate for an additional 15-30 minutes.

  • Purification of the ADC:

    • Purify the ADC to remove unreacted drug, drug-linker species, and any protein aggregates using techniques such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules, leading to different retention times on the HIC column.

Materials and Reagents:

  • Purified ADC sample

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • HIC-HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ [(Peak Area of each species / Total Peak Area) * Number of drugs for that species]

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein following treatment with a PROTAC.

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Protein Quantification CellCulture->Lysis SDSPAGE 3. SDS-PAGE Lysis->SDSPAGE Transfer 4. Protein Transfer (to membrane) SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 8. Detection & Imaging SecondaryAb->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of protein degradation.

Materials and Reagents:

  • Cell line expressing the protein of interest

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Treat the cells with a dose-response range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per well of an SDS-PAGE gel.

    • Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Data Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the dose-response curve to determine the DC50 and Dmax values.

Conclusion

Heterobifunctional crosslinkers are enabling technologies that are central to the advancement of targeted therapies. A thorough understanding of their chemical properties, combined with optimized and well-characterized experimental protocols, is essential for the successful development of novel ADCs, PROTACs, and other bioconjugates. This guide provides a foundational resource for researchers to design and execute experiments with these powerful molecular tools, ultimately contributing to the development of more effective and safer therapeutics.

References

Mal-PEG5-acid as a Tool for Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that merely block the function of a target protein, TPD aims to eliminate the protein from the cell altogether. The most prominent TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs).[2]

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the cell's natural waste disposal machinery, the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The Role of Linkers in PROTAC Design

The linker is a critical determinant of a PROTAC's efficacy and is far more than a simple spacer. Its length, composition, rigidity, and attachment points significantly influence the stability of the ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability. The linker must be optimized to allow the two ligands to bind their respective proteins effectively and to facilitate a productive orientation for ubiquitination.

Polyethylene glycol (PEG) linkers are among the most commonly used linkers in PROTAC design, with statistics showing their incorporation in over half of reported PROTACs. The inclusion of a PEG chain offers several advantages:

  • Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often-large and hydrophobic PROTAC molecules.

  • Improved Permeability: By modifying the overall properties of the molecule, PEG linkers can affect and potentially improve cell membrane permeability.

  • Controlled Synthesis: The modular nature of PEG units allows for the systematic and straightforward synthesis of linkers with varying lengths, which is crucial for optimizing the distance between the two ends of the PROTAC.

Mal-PEG5-acid: A Hydrophilic Linker for PROTAC Synthesis

This compound is a bifunctional, PEG-based linker used in the synthesis of PROTACs. It features a maleimide group on one end and a carboxylic acid on the other, connected by a 5-unit PEG chain.

  • The maleimide group is typically used for conjugation to thiol groups (e.g., cysteine residues) on a protein ligand or other components.

  • The carboxylic acid group provides a handle for standard amide bond formation with an amine-containing E3 ligase ligand or warhead.

  • The PEG5 chain provides a flexible, hydrophilic spacer of a defined length, contributing to the solubility and pharmacokinetic properties of the final PROTAC molecule.

Quantitative Analysis of PEG-based PROTAC Efficacy

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved). Binding affinities (Kd ) of the PROTAC to its target protein and the E3 ligase are also crucial for understanding its mechanism.

Table 1: Degradation Potency of Representative PEG-Linked PROTACs

PROTAC ExampleTarget ProteinE3 LigaseLinker CompositionDC50DmaxCell LineReference
dBET1 BRD4CRBNPEG48 nM>90%22Rv1
ARV-771 AR(undisclosed)(undisclosed PEG)<1 nM>95%VCaP(Data from multiple public sources)
Compound 3 BTKCRBNPEG38.9 nM~90%MOLM-14(Hypothetical example based on common values)
A1874 SMARCA2/4VHLPEG41.8 nM>95%MV-4-11

Table 2: Binding Affinities of Representative PEG-Linked PROTACs

PROTAC ExampleComponent 1Component 2Binary KdTernary Complex KdCooperativity (α)Assay MethodReference
MZ1 BRD4(BD2)VHL25 nM (to BRD4)4.5 nM5.6ITC
AT1 BRD4(BD2)VHL98 nM (to BRD4)16 nM6.1SPR
dBET57 BRD4(BD1)CRBN39 nM (to BRD4)190 nM0.2FP

Note: Cooperativity (α) is the ratio of the binary to ternary complex binding affinity. A value >1 indicates positive cooperativity, meaning the proteins prefer to bind the PROTAC simultaneously.

Experimental Protocols for PROTAC Development

Protocol for PROTAC Synthesis (Amide Coupling)

This protocol describes a general procedure for coupling a component with a carboxylic acid (like this compound) to an amine-containing component.

Materials:

  • Component A-COOH (e.g., this compound) (1.0 eq)

  • Component B-NH2 (E3 Ligase or Target Ligand) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add Component B-NH2 to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor reaction progress by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol for Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify target protein degradation in cultured cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, MDA-MB-231)

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-target, anti-loading control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 to 1000 nM) and a vehicle control (DMSO) for a set time (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and incubate the lysate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol for Binding Affinity Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a common method to measure the binding affinity between the PROTAC and its target proteins.

Materials:

  • Fluorescently labeled tracer (e.g., a known ligand for the target protein or E3 ligase)

  • Purified target protein (e.g., BRD4) or E3 ligase complex (e.g., VCB)

  • PROTAC compound

  • Assay buffer

  • 384-well black plates

  • Plate reader with FP capabilities

Procedure (Competitive Binding):

  • Prepare a solution of the target protein and the fluorescent tracer in the assay buffer at a concentration that gives a stable and robust FP signal.

  • Create a serial dilution of the PROTAC compound in the assay buffer.

  • In a 384-well plate, add the protein/tracer mix to each well.

  • Add the serially diluted PROTAC compound to the wells. Include controls with no PROTAC (maximum polarization) and no protein (minimum polarization).

  • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measure the fluorescence polarization in each well using a plate reader.

  • The decrease in polarization is proportional to the displacement of the tracer by the PROTAC. Plot the polarization values against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to calculate the IC50, which can be converted to a Ki (binding affinity) value.

Protocol for In Vivo PROTAC Evaluation

In vivo studies are essential to assess the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a PROTAC.

Materials:

  • Animal model (e.g., mice with tumor xenografts)

  • PROTAC formulated in a suitable vehicle

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies

  • Tissue harvesting tools

Procedure (General Pharmacodynamics Study):

  • Animal Acclimation and Dosing: Acclimate animals to the facility. For tumor models, implant tumor cells and allow tumors to grow to a specified size. Randomize animals into treatment and vehicle control groups. Administer the PROTAC at various doses and schedules (e.g., once daily oral gavage).

  • Monitoring: Monitor animal health, body weight, and tumor volume throughout the study.

  • Sample Collection: At specified time points after the final dose, collect blood samples for PK analysis. Euthanize the animals and harvest tumors and other relevant tissues for PD analysis.

  • PD Analysis: Prepare lysates from the harvested tumor tissue. Perform Western blot analysis as described in Protocol 5.2 to determine the level of target protein degradation in the tumors of treated vs. vehicle control animals.

  • Data Analysis: Correlate the dose of the PROTAC with the extent of tumor growth inhibition and the degree of target protein degradation in the tumor tissue.

Key Signaling Pathways and Workflows

The Ubiquitin-Proteasome Signaling Pathway

PROTACs hijack the cell's ubiquitin-proteasome system (UPS). This pathway involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to lysine residues on a substrate protein. Polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.

G cluster_ub_cascade Ubiquitination Cascade E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E3 E3 Ligase E2->E3 Binds TernaryComplex POI-PROTAC-E3 Ternary Complex E2->TernaryComplex Delivers Ub E3->TernaryComplex POI Protein of Interest (Target) POI->TernaryComplex PROTAC PROTAC PROTAC->E3 PROTAC->POI PROTAC->PROTAC PROTAC->TernaryComplex Ub Ubiquitin ATP ATP ATP->E1 Activates Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides UbPOI Poly-ubiquitinated Target Protein TernaryComplex->UbPOI Poly-ubiquitination UbPOI->Proteasome Recognition & Degradation G start Start: PROTAC Compound Library cell_culture 1. Cell Culture & Treatment - Seed cells - Treat with PROTAC concentrations start->cell_culture lysis 2. Cell Lysis & Protein Quantification - Lyse cells - Perform BCA/Bradford assay cell_culture->lysis wb 3. Western Blot - SDS-PAGE & Transfer - Immunoblot for Target & Loading Control lysis->wb analysis 4. Data Analysis - Densitometry - Calculate % Degradation wb->analysis dc50 Determine DC50 / Dmax analysis->dc50 follow_up 5. Follow-up Assays - Binding (SPR, FP) - Ternary Complex Formation - Off-target analysis dc50->follow_up Lead Candidates invivo 6. In Vivo Studies - PK/PD in animal models follow_up->invivo G start 1. Select Target Protein (Protein of Interest - POI) select_ligands 2. Identify Ligands - POI Binder (Warhead) - E3 Ligase Binder (e.g., for VHL, CRBN) start->select_ligands select_linker 3. Choose Linker Strategy - Select linker type (e.g., this compound) - Define attachment points select_ligands->select_linker synthesis 4. Chemical Synthesis - Synthesize/acquire components - Couple components select_linker->synthesis purification 5. Purification & Characterization - HPLC, LC-MS, NMR synthesis->purification testing 6. Biological Evaluation (See Evaluation Workflow) purification->testing optimization 7. Iterative Optimization - Modify linker length/composition - Change attachment points testing->optimization Revise Design optimization->select_linker

References

An In-depth Technical Guide to the Significance of the Terminal Carboxylic Acid on Mal-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional crosslinkers are foundational tools in modern biotechnology, enabling the precise conjugation of distinct molecular entities. Among these, Maleimide-PEG5-Carboxylic Acid (Mal-PEG5-acid) has emerged as a particularly versatile reagent. This guide delves into the specific and critical role of its terminal carboxylic acid (-COOH) group. We will explore its chemical reactivity, its impact on the linker's physicochemical properties, and its strategic importance in applications ranging from antibody-drug conjugates (ADCs) to nanoparticle functionalization and advanced diagnostic assays. This document provides a technical overview, quantitative data, detailed experimental protocols, and logical diagrams to fully elucidate the significance of this terminal functional group.

Introduction to this compound: A Heterobifunctional Workhorse

This compound is a specialized chemical linker featuring three distinct components, each with a specific function:

  • A Maleimide Group: This moiety provides highly selective reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (6.5-7.5) to form a stable thioether bond[1][2].

  • A Polyethylene Glycol (PEG) Spacer: The "PEG5" designation indicates a short chain of five repeating ethylene glycol units. This hydrophilic spacer is critical for enhancing the aqueous solubility of the linker and the resulting conjugate[3][][5]. It also provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain their biological activity.

  • A Terminal Carboxylic Acid Group (-COOH): This functional group is the focus of this guide. It provides the second reactive handle of the heterobifunctional linker, enabling covalent attachment to primary amines and other nucleophiles.

The unique architecture of this compound allows for a controlled, sequential conjugation strategy, which is crucial for minimizing unwanted side reactions like homo-oligomerization that can occur with homobifunctional linkers. This precision is invaluable in the construction of complex biomolecular architectures.

G cluster_0 This compound Structure cluster_1 Functionality A Maleimide Group B PEG5 Linker A->B - Links to - A_func Reacts with Thiols (-SH) A->A_func C Carboxylic Acid B->C - Links to - B_func Improves Solubility Provides Spacing B->B_func C_func Reacts with Amines (-NH2) C->C_func

Caption: Logical breakdown of this compound's functional components.

The Pivotal Role of the Terminal Carboxylic Acid

While the maleimide group offers a highly specific reaction, the terminal carboxylic acid provides a versatile and widely applicable conjugation point. Its significance can be understood through several key aspects:

A Handle for Amine-Reactive Conjugation

The most common application of the carboxyl group is its reaction with primary amines (e.g., lysine residues in proteins, amine-functionalized surfaces). This reaction does not proceed spontaneously; it requires activation to form a more reactive intermediate. The standard and most effective method is the EDC/NHS coupling reaction .

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

  • NHS (N-hydroxysuccinimide) or its water-soluble analog Sulfo-NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester. This two-step, one-pot process improves reaction efficiency and stability in aqueous solutions.

  • This NHS ester then readily reacts with a primary amine to form a stable and permanent amide bond .

This controlled activation allows for the covalent linkage to a vast range of biomolecules, synthetic molecules, and surfaces bearing primary amines.

Surface Modification and Nanoparticle Functionalization

The carboxylic acid group is instrumental in the surface modification of materials and nanoparticles. By immobilizing this compound onto an amine-functionalized surface, the maleimide groups become exposed, creating a "maleimide-activated" surface ready for capturing thiol-containing molecules.

Furthermore, carboxyl groups themselves can be used to directly functionalize nanoparticle surfaces. This "carboxylation" confers several advantages:

  • Enhanced Stability: The carboxyl groups can coordinate with the nanoparticle surface, acting as a passivating or stabilizing agent that prevents aggregation.

  • Improved Hydrophilicity: The presence of -COOH groups makes nanoparticle surfaces more hydrophilic, improving their dispersion and stability in aqueous solutions, which is critical for biomedical applications.

  • Biocompatibility: Carboxylated nanoparticles generally exhibit better biocompatibility, allowing for more effective interactions with cells and tissues.

Influence on Physicochemical Properties

The terminal -COOH group, being ionizable, significantly influences the overall properties of the molecule and its conjugates.

  • Solubility and Charge: The pKa of a typical PEG-carboxylic acid is in the range of 4-5. At physiological pH (~7.4), the carboxylic acid is deprotonated to its carboxylate form (-COO⁻), imparting a negative charge. This charge enhances water solubility and can be leveraged to control electrostatic interactions.

  • pH-Dependent Reactivity: The EDC/NHS activation of the carboxyl group is most efficient at a slightly acidic pH (4.7-6.0), while the subsequent reaction of the NHS-ester with amines is most efficient at a neutral to slightly basic pH (7.0-8.0). This pH differential allows for temporal control over the conjugation steps.

Quantitative Data and Physicochemical Properties

A summary of the key properties of this compound and its reactive groups is provided below for easy reference.

PropertyThis compoundMaleimide GroupTerminal Carboxylic Acid
Molecular Formula C₁₇H₂₇NO₉--
Molecular Weight 389.40 g/mol --
Reactive Partner Thiol (-SH), Amine (-NH₂)Thiol (-SH)Amine (-NH₂), Hydroxyl (-OH)
Optimal Reaction pH pH 6.5-7.5 (Maleimide); pH 7-8 (NHS ester)pH 6.5-7.5pH 4.7-6.0 (for EDC/NHS activation)
Resulting Bond Thioether, AmideStable ThioetherStable Amide
pKa --~4-5
Solubility Soluble in water and DMSO-Contributes to aqueous solubility

Key Experimental Protocols

Detailed and reliable protocols are essential for successful conjugation. Below are standard methodologies for utilizing both ends of the this compound linker.

Protocol: EDC/NHS Activation of Carboxylic Acid and Amine Conjugation

This protocol describes the activation of the terminal carboxylic acid on this compound and its subsequent conjugation to an amine-containing protein.

Materials:

  • This compound

  • Amine-containing protein (e.g., BSA, antibody)

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use. Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF. Prepare the protein solution in the Coupling Buffer at a suitable concentration (e.g., 2-5 mg/mL).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound with a 5 to 10-fold molar excess of both EDC and NHS.

    • Add Activation Buffer to the desired concentration.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated Mal-PEG5-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the activated linker over the protein is a common starting point, but this ratio should be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and reaction byproducts using a desalting column (size exclusion chromatography) or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS).

G A 1. Dissolve this compound in Activation Buffer (pH 5.5) B 2. Add EDC + NHS (15-30 min @ RT) A->B Activates -COOH C 3. Add Amine-Protein Solution (2 hr @ RT or O/N @ 4°C) B->C Forms Amide Bond D 4. Quench Reaction (e.g., Tris buffer) C->D Stops Reaction E 5. Purify Conjugate (e.g., Desalting Column) D->E Removes Excess Reagents G cluster_workflow Dual Conjugation Strategy Mol_A Molecule A (with -NH2) Step1 Step 1: EDC/NHS Coupling (pH 5.5 -> 7.4) Mol_A->Step1 Linker This compound Linker->Step1 Mol_B Molecule B (with -SH) Step2 Step 2: Thiol-Maleimide Reaction (pH 7.0-7.5) Mol_B->Step2 Step1->Step2 Intermediate: Mol_A-PEG5-Mal Final Molecule A-PEG5-Molecule B (Final Conjugate) Step2->Final

References

Exploring the Hydrophilicity of PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in the fields of drug delivery, bioconjugation, and materials science.[1] Composed of repeating ethylene oxide units, these synthetic polymers serve as flexible spacers to connect various molecular entities.[2] Their profound hydrophilicity is a key attribute, imparting a range of desirable properties to the molecules to which they are attached. This technical guide provides an in-depth exploration of the hydrophilic nature of PEG linkers, detailing the underlying principles, methods for characterization, and the impact of structural variations on this critical property.

The hydrophilicity of PEG linkers stems from the ether oxygen atoms in the polymer backbone, which readily form hydrogen bonds with water molecules.[2][3] This interaction leads to the formation of a hydration shell around the PEGylated molecule, effectively increasing its hydrodynamic radius and shielding it from the surrounding biological environment. This "stealth" effect is crucial for enhancing the in vivo performance of therapeutic molecules by reducing renal clearance, minimizing immunogenicity, and improving overall pharmacokinetics.[3]

This guide will delve into the quantitative characterization of PEG linker hydrophilicity through established experimental techniques. It will also explore how the length and architecture of the PEG chain—namely linear versus branched structures—influence its hydrophilic character and, consequently, the properties of the resulting conjugate.

The Core of Hydrophilicity: Structure and Interaction with Water

The fundamental basis for the hydrophilicity of polyethylene glycol lies in its molecular structure. The repeating ethylene oxide units (-CH₂-CH₂-O-) create a flexible chain with regularly spaced ether oxygen atoms. These oxygen atoms, with their lone pairs of electrons, act as hydrogen bond acceptors, readily interacting with the hydrogen atoms of water molecules. This strong affinity for water allows PEG linkers to be highly soluble in aqueous environments.

The interaction between PEG and water is not merely a simple dissolution process. It involves the organization of water molecules around the PEG chain, forming a structured hydration layer. This hydration shell effectively increases the hydrodynamic volume of the molecule to which the PEG linker is attached. This increased size is a primary factor in reducing the rate of renal filtration, thereby extending the circulation half-life of PEGylated therapeutics. Furthermore, this aqueous cloak masks the conjugated molecule from the immune system, reducing the likelihood of an immunogenic response.

PEG_Length_Hydrophilicity cluster_short Short PEG Linker cluster_long Long PEG Linker s1 -(CH₂CH₂O)n- Lower Hydrophilicity Lower Hydrophilicity s1->Lower Hydrophilicity n < m l1 -(CH₂CH₂O)m- Higher Hydrophilicity Higher Hydrophilicity l1->Higher Hydrophilicity n < m Linear_vs_Branched_PEG cluster_linear Linear PEG cluster_branched Branched PEG Molecule Molecule PEG Chain PEG Chain Molecule->PEG Chain Core Core Molecule->Core Functional Group Functional Group PEG Chain->Functional Group PEG Arm 1 PEG Arm 1 Core->PEG Arm 1 PEG Arm 2 PEG Arm 2 Core->PEG Arm 2 PEG Arm 3 PEG Arm 3 Core->PEG Arm 3 Contact_Angle_Workflow Start Prepare Substrate Dispense Dispense Water Droplet Start->Dispense Capture Capture Image Dispense->Capture Analyze Analyze Contact Angle Capture->Analyze End Record Data Analyze->End Solubility_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Prepare DMSO Stock Prepare DMSO Stock Add to Plate Add to Plate Prepare DMSO Stock->Add to Plate Add Aqueous Buffer Add Aqueous Buffer Add to Plate->Add Aqueous Buffer Incubate with Shaking Incubate with Shaking Add Aqueous Buffer->Incubate with Shaking Nephelometry Nephelometry Incubate with Shaking->Nephelometry Direct UV Direct UV Incubate with Shaking->Direct UV RPHPLC_Workflow Prepare Sample Prepare Sample Inject onto C18 Column Inject onto C18 Column Prepare Sample->Inject onto C18 Column Gradient Elution Gradient Elution Inject onto C18 Column->Gradient Elution Detect Eluting Compounds Detect Eluting Compounds Gradient Elution->Detect Eluting Compounds Record Retention Time Record Retention Time Detect Eluting Compounds->Record Retention Time

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Mal-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetic profile, and efficacy.

This document provides a detailed protocol for the synthesis and characterization of an ADC using a heterobifunctional Mal-PEG5-acid linker. This linker features a maleimide group for covalent attachment to thiol groups on the antibody and a carboxylic acid for conjugation to an amine-containing drug, separated by a hydrophilic polyethylene glycol (PEG) spacer. The PEG moiety enhances the solubility and stability of the resulting ADC. As a model system, this protocol describes the conjugation of the anti-HER2 antibody, Trastuzumab, with the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE).

Materials and Reagents

ReagentSupplierCatalog Number
TrastuzumabVariousN/A
This compoundBroadPharmBP-21725
Monomethyl Auristatin E (MMAE)MedChemExpressHY-15649
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-AldrichC4706
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-AldrichE7750
N-Hydroxysuccinimide (NHS)Sigma-Aldrich130672
Dimethylformamide (DMF), AnhydrousSigma-Aldrich227056
Phosphate Buffered Saline (PBS), pH 7.4Gibco10010023
L-CysteineSigma-AldrichC7352
Sephadex G-25 Desalting ColumnCytiva17085101
SK-BR-3 (HER2-positive) Cell LineATCCHTB-30
MDA-MB-468 (HER2-negative) Cell LineATCCHTB-132
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418

Experimental Protocols

Preparation of Mal-PEG5-MMAE Drug-Linker

This two-step process involves the activation of the carboxylic acid on this compound followed by its conjugation to the amine group of MMAE.

1.1. Activation of this compound with EDC/NHS:

  • Dissolve this compound (1.2 equivalents) in anhydrous Dimethylformamide (DMF) to a final concentration of 10 mg/mL.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.5 equivalents) and N-Hydroxysuccinimide (NHS) (1.5 equivalents) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4 hours to form the NHS-ester activated linker.

1.2. Conjugation to MMAE:

  • Dissolve Monomethyl Auristatin E (MMAE) (1 equivalent) in anhydrous DMF.

  • Slowly add the activated Mal-PEG5-NHS ester solution to the MMAE solution.

  • Stir the reaction mixture under an inert atmosphere at room temperature overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the Mal-PEG5-MMAE can be purified by reverse-phase HPLC.

Antibody Reduction and Conjugation

This protocol involves the partial reduction of the interchain disulfide bonds of Trastuzumab to generate free thiol groups for conjugation with the maleimide moiety of the drug-linker.

2.1. Antibody Reduction:

  • Prepare a solution of Trastuzumab at 10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

  • Add a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) from a freshly prepared stock solution.

  • Incubate the reaction at 37°C for 2 hours with gentle mixing.

  • Remove excess TCEP using a pre-equilibrated Sephadex G-25 desalting column with PBS, pH 7.4.

  • Immediately proceed to the conjugation step.

2.2. Conjugation of Mal-PEG5-MMAE to Reduced Antibody:

  • Dissolve the purified Mal-PEG5-MMAE in a minimal amount of DMF.

  • Add a 5-fold molar excess of the Mal-PEG5-MMAE solution to the reduced Trastuzumab solution. The final concentration of DMF should not exceed 10% (v/v).

  • Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Quench the reaction by adding a 20-fold molar excess of L-cysteine to cap any unreacted maleimide groups. Incubate for an additional 30 minutes.

  • Purify the resulting Trastuzumab-Mal-PEG5-MMAE ADC by size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.

Characterization of the ADC

3.1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR, as each conjugated drug molecule increases the hydrophobicity of the antibody.[1][2]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

  • Column: TSKgel Butyl-NPR (Tosoh Bioscience).

  • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

  • Detection: UV at 280 nm.

  • The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The average DAR is calculated based on the relative peak areas.

3.2. Mass Spectrometry Analysis:

LC-MS analysis of the reduced and deglycosylated ADC can confirm the successful conjugation and provide a more precise DAR value.[3][4] The mass of the light and heavy chains will increase corresponding to the number of conjugated drug-linker moieties.

3.3. In Vitro Cytotoxicity Assay (MTT Assay):

The potency of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC50) on HER2-positive and HER2-negative cancer cell lines.[5]

  • Seed SK-BR-3 (HER2-positive) and MDA-MB-468 (HER2-negative) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the Trastuzumab-Mal-PEG5-MMAE ADC, unconjugated Trastuzumab, and free MMAE in cell culture medium.

  • Replace the medium in the wells with the drug-containing medium and incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.

Quantitative Data Summary

The following tables provide expected quantitative data from the synthesis and characterization of the Trastuzumab-Mal-PEG5-MMAE ADC.

Table 1: ADC Synthesis and Characterization

ParameterExpected ValueMethod
Conjugation Efficiency> 90%HIC-HPLC
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0HIC-HPLC / MS
Monomer Purity> 95%Size-Exclusion Chromatography
Free Drug-Linker< 1%Reverse-Phase HPLC

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineHER2 StatusIC50 (nM)
Trastuzumab-Mal-PEG5-MMAESK-BR-3Positive0.1 - 1.0
Trastuzumab-Mal-PEG5-MMAEMDA-MB-468Negative> 1000
Unconjugated TrastuzumabSK-BR-3Positive> 1000
Free MMAESK-BR-3Positive0.5 - 5.0
Free MMAEMDA-MB-468Negative0.5 - 5.0

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker_prep Drug-Linker Preparation cluster_adc_synthesis ADC Synthesis cluster_purification_characterization Purification & Characterization This compound This compound Activated Linker Activated Linker This compound->Activated Linker Activation EDC/NHS EDC/NHS EDC/NHS->Activated Linker Mal-PEG5-MMAE Mal-PEG5-MMAE Activated Linker->Mal-PEG5-MMAE Conjugation MMAE MMAE MMAE->Mal-PEG5-MMAE ADC Trastuzumab-Mal-PEG5-MMAE Mal-PEG5-MMAE->ADC Trastuzumab Trastuzumab Reduced Trastuzumab Reduced Trastuzumab Trastuzumab->Reduced Trastuzumab Reduction TCEP TCEP TCEP->Reduced Trastuzumab Reduced Trastuzumab->ADC Conjugation Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, MS, Cytotoxicity) Purification->Characterization

Caption: Experimental workflow for the synthesis of a Trastuzumab-Mal-PEG5-MMAE ADC.

MMAE_Signaling_Pathway cluster_cell Target Cancer Cell ADC Trastuzumab-MMAE ADC HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Microtubules Microtubule Polymerization Blocked Tubulin->Microtubules Inhibition G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization.

References

Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Mal-PEG5-acid linker. This bifunctional linker allows for the sequential conjugation of a target protein ligand and an E3 ligase ligand, a common strategy in the development of novel protein degraders.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3]

The linker plays a crucial role in PROTAC design, influencing the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. PEG linkers, such as this compound, are frequently employed to improve the physicochemical properties of PROTACs. This compound offers two distinct reactive handles: a carboxylic acid for amide bond formation and a maleimide group for selective conjugation to thiol groups.

PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves several key steps that lead to the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Ubiquitination->PROTAC Releases Ubiquitination->E3_Ligase Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC Mechanism of Action.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process. First, the carboxylic acid end of the linker is coupled to an amine-containing ligand (either the target protein ligand or the E3 ligase ligand). Second, the maleimide group is conjugated to a thiol-containing ligand.

Step 1: Amide Coupling of this compound with an Amine-Containing Ligand

This protocol describes the coupling of the carboxylic acid of this compound to a primary or secondary amine on one of the ligands.

Table 1: Reagents and Recommended Molar Ratios for Amide Coupling

ReagentMolar EquivalentPurpose
Amine-containing Ligand1.0Starting material
This compound1.1 - 1.5Bifunctional linker
HATU1.2 - 1.5Coupling agent
DIPEA or Triethylamine2.0 - 3.0Base
Anhydrous DMF or DMSO-Solvent

Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand (1.0 eq) and this compound (1.1-1.5 eq) in anhydrous DMF or DMSO.

  • Add HATU (1.2-1.5 eq) to the solution and stir for 5 minutes.

  • Add DIPEA or triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the maleimide-functionalized intermediate.

Step 2: Maleimide-Thiol Conjugation

This protocol details the conjugation of the maleimide-functionalized intermediate to a thiol-containing ligand (e.g., a ligand with a cysteine residue).

Table 2: Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ConditionNotes
pH 6.5 - 7.5Optimal for thiol selectivity. Above pH 7.5, reactivity with amines can occur.
Temperature 4°C to Room TemperatureLower temperatures can be used for sensitive proteins.
Reaction Time 2-4 hours at RT, or overnight at 4°CMonitor reaction progress by LC-MS.
Molar Ratio (Maleimide:Thiol) 1.1:1 to 5:1A slight excess of the maleimide component is often used.
Solvent Degassed PBS, HEPES, or Tris bufferBuffers should be free of thiols. An organic co-solvent like DMSO or DMF may be needed for poorly soluble components.

Protocol:

  • Dissolve the thiol-containing ligand in a degassed buffer (pH 7.0-7.5). If the ligand contains disulfide bonds that need to be reduced to free thiols, pre-treat with a reducing agent like TCEP.

  • Dissolve the maleimide-functionalized intermediate from Step 1 in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and add it to the thiol-containing ligand solution.

  • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if either component is light-sensitive.

  • Monitor the reaction by LC-MS to confirm the formation of the desired PROTAC.

  • Purify the final PROTAC product using reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

PROTAC Synthesis Workflow

The overall workflow for the synthesis of a PROTAC using this compound is summarized in the following diagram.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials: - Amine-Ligand - Thiol-Ligand - this compound Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate Maleimide-PEG5-Ligand Intermediate Step1->Intermediate Purification1 Purification 1 (Flash Chromatography) Intermediate->Purification1 Step2 Step 2: Maleimide-Thiol Conjugation (pH 7.0-7.5) Purification1->Step2 Final_PROTAC Crude PROTAC Step2->Final_PROTAC Purification2 Purification 2 (RP-HPLC) Final_PROTAC->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization Final_Product Purified PROTAC Characterization->Final_Product

Caption: PROTAC Synthesis Workflow.

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield of the final PROTAC. The following table summarizes typical quantitative data for the key reactions.

Table 3: Summary of Quantitative Data for PROTAC Synthesis

ParameterAmide CouplingMaleimide-Thiol Conjugation
Typical Yield 60-90%50-85%
Purity after Purification >95%>98%
Key Analytical Techniques LC-MS, NMRLC-MS, NMR

Note: Yields are highly dependent on the specific ligands used and the optimization of reaction conditions.

Conclusion

This application note provides a comprehensive guide for the synthesis of PROTACs using the versatile this compound linker. By following these detailed protocols and considering the provided quantitative data, researchers can efficiently synthesize novel protein degraders for their drug discovery and chemical biology research. Careful optimization of each step for the specific ligands of interest is recommended to achieve the best results.

References

Application Notes and Protocols for Bioconjugation with Mal-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing bioconjugation reactions using Mal-PEG5-acid. This heterobifunctional linker is a valuable tool for covalently attaching molecules to proteins, peptides, and other biomolecules, enabling advancements in drug delivery, diagnostics, and therapeutic development. Detailed protocols for the two primary conjugation strategies, maleimide-thiol coupling and amine coupling, are provided below, along with quantitative data and visual workflows to ensure successful and reproducible results.

Introduction to this compound

This compound is a versatile crosslinker featuring a maleimide group at one end and a carboxylic acid at the other, connected by a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[1][2][3]

  • Maleimide Group: Reacts specifically and efficiently with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[4][5] This reaction is highly chemoselective within a pH range of 6.5-7.5.

  • Carboxylic Acid Group: Can be activated to react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond.

  • PEG5 Spacer: The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous solutions, reduces non-specific interactions, and can improve the pharmacokinetic properties of therapeutic molecules.

Key Applications

The dual functionality of this compound makes it suitable for a wide range of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • PEGylation: Modifying therapeutic proteins or peptides to increase their circulatory half-life and reduce immunogenicity.

  • Proteomics and Diagnostics: Labeling proteins with reporter molecules such as fluorescent dyes or biotin.

  • PROTACs (Proteolysis Targeting Chimeras): Synthesizing molecules that recruit target proteins to E3 ubiquitin ligases for degradation.

  • Surface Modification: Functionalizing nanoparticles and other surfaces for targeted drug delivery and diagnostic applications.

Quantitative Data Summary

The efficiency of bioconjugation reactions can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following tables summarize quantitative data from studies on maleimide-thiol conjugation to provide a baseline for experimental design.

BiomoleculeMaleimide:Thiol Molar RatioReaction TimeTemperaturepHConjugation Efficiency (%)
cRGDfK (peptide)2:130 minRoom Temp7.084 ± 4
11A4 (nanobody)5:12 hoursRoom Temp7.458 ± 12

Table 1: Reported conjugation efficiencies for maleimide-thiol reactions with different biomolecules. Data from a study on maleimide-functionalized nanoparticles.

ParameterConditionEffect on Maleimide Reactivity
Storage of Maleimide-Functionalized Nanoparticles7 days at 4°C~10% decrease
Storage of Maleimide-Functionalized Nanoparticles7 days at 20°C~40% decrease

Table 2: Impact of storage conditions on the reactivity of maleimide groups.

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation to a Cysteine-Containing Protein/Peptide

This protocol describes the conjugation of the maleimide group of this compound to a biomolecule containing a free thiol group.

Materials:

  • Thiol-containing protein or peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another amine-free and thiol-free buffer such as HEPES. Degas the buffer before use.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred over DTT as it does not need to be removed prior to the maleimide reaction.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Solvent for this compound: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Thiol-Containing Protein/Peptide conjugation Incubate Protein and Linker Mixture prep_protein->conjugation prep_linker Prepare this compound Stock Solution prep_linker->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate quench->purify analyze Characterize Conjugate purify->analyze

Caption: Workflow for maleimide-thiol conjugation.

Procedure:

  • Protein/Peptide Preparation:

    • Dissolve or exchange the thiol-containing biomolecule into the degassed Reaction Buffer at a concentration of 1-10 mg/mL.

    • (Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific biomolecule.

    • Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching the Reaction:

    • Add a 5- to 10-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of this compound to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound, quenching reagent, and byproducts using a size-exclusion chromatography column or by dialysis against an appropriate buffer.

  • Characterization:

    • Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Two-Step Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid of this compound using EDC and NHS, followed by conjugation to a primary amine on a biomolecule.

Materials:

  • Amine-containing protein or peptide

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes

Workflow Diagram:

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep_linker Prepare this compound Solution activate Activate Carboxyl Group with EDC/NHS prep_linker->activate buffer_exchange Buffer Exchange (Optional) activate->buffer_exchange conjugation Incubate Activated Linker with Amine-Containing Protein activate->conjugation buffer_exchange->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate quench->purify analyze Characterize Conjugate purify->analyze

Caption: Workflow for EDC/NHS amine coupling.

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

    • Add a molar excess of EDC and NHS to the this compound solution. The optimal ratios should be determined empirically, but a starting point is a 2- to 10-fold molar excess of EDC and NHS over the linker.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Protein:

    • The activated this compound can be used immediately. For sensitive applications, excess EDC and NHS can be removed using a desalting column equilibrated with Coupling Buffer.

    • If not performing a buffer exchange, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Add the amine-containing protein to the activated this compound solution. The molar ratio of the activated linker to the protein should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and purity.

Reaction Mechanisms

Maleimide-Thiol Conjugation:

The reaction between the maleimide group of this compound and a thiol group proceeds via a Michael addition. The nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.

G cluster_reactants Reactants cluster_product Product Mal_PEG5_Acid This compound Conjugate Protein-S-PEG5-acid Mal_PEG5_Acid->Conjugate + Thiol Protein-SH Thiol->Conjugate pH 6.5-7.5

Caption: Maleimide-thiol conjugation reaction scheme.

EDC/NHS Amine Coupling:

EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be stabilized by the addition of NHS or Sulfo-NHS to form a more stable amine-reactive NHS ester. This ester then reacts with a primary amine on the target biomolecule to form a stable amide bond.

G cluster_activation Activation cluster_conjugation Conjugation Carboxyl Mal-PEG5-COOH Activated_Ester Mal-PEG5-NHS Ester Carboxyl->Activated_Ester + EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Mal-PEG5-CO-NH-Protein Activated_Ester->Conjugate + Amine Protein-NH2 Amine->Conjugate

Caption: EDC/NHS amine coupling reaction pathway.

References

Application Notes and Protocols for EDC/NHS Activation of Mal-PEG5-acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the activation of Maleimide-PEG5-acid (Mal-PEG5-acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent covalent conjugation to primary amine-containing molecules. This method is a cornerstone in bioconjugation, enabling the creation of stable amide bonds for applications in drug delivery, antibody-drug conjugate (ADC) development, and advanced cellular imaging.[1][2]

Introduction

The heterobifunctional linker, this compound, offers a maleimide group for selective reaction with thiols (e.g., cysteine residues in proteins) and a terminal carboxylic acid.[3][4][] The carboxylic acid can be activated using EDC in the presence of NHS to form a semi-stable NHS ester. This activated intermediate readily reacts with primary amines on proteins, antibodies, peptides, or other molecules to form a stable amide bond. The polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.

This two-step, one-pot reaction is a robust and versatile method for creating customized bioconjugates. The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, and reaction time.

Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of the NHS Ester and Amide Bond: To improve efficiency and stability, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This amine-reactive intermediate then readily reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS.

Caption: EDC/NHS activation and amine coupling of this compound.

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Protocol 1: Two-Step Activation and Coupling

This protocol is recommended to minimize side reactions, especially when the amine-containing molecule also has carboxyl groups.

1. Reagent Preparation:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
  • Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.

2. Activation of this compound:

  • In a reaction tube, add the desired amount of this compound stock solution to the Activation Buffer.
  • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS relative to the this compound. A common starting point is 2 mM EDC and 5 mM Sulfo-NHS.
  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

3. Removal of Excess Activation Reagents (Optional but Recommended):

  • To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and by-products.
  • This can be achieved using a desalting column equilibrated with Coupling Buffer.

4. Conjugation to the Amine-Containing Molecule:

  • If excess activation reagents were not removed, adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
  • Add the amine-containing molecule to the activated this compound solution. A molar ratio of 1:1 (protein:linker) is a common starting point, but optimization may be required.
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

5. Quenching the Reaction:

  • Add a quenching solution to a final concentration of 10-50 mM (e.g., hydroxylamine) to hydrolyze any unreacted NHS esters.
  • Incubate for 15-30 minutes at room temperature.

6. Purification of the Conjugate:

  • Remove excess reagents and by-products by dialysis, size-exclusion chromatography (e.g., desalting column), or HPLC.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_purification1 3. Optional Purification cluster_coupling 4. Conjugation cluster_quenching 5. Quenching cluster_purification2 6. Final Purification Prep_MalPEG Prepare this compound stock solution Activate Incubate this compound with EDC/NHS in Activation Buffer (pH 4.5-6.0) for 15-30 min Prep_MalPEG->Activate Prep_Amine Prepare amine-molecule solution Couple Add amine-molecule to activated this compound (pH 7.0-8.5) and incubate for 2h to overnight Prep_Amine->Couple Prep_EDC_NHS Prepare fresh EDC/NHS solutions Prep_EDC_NHS->Activate Purify1 Remove excess EDC/NHS via desalting column Activate->Purify1 Activate->Couple pH adjustment if no purification Purify1->Couple Quench Add quenching solution (e.g., hydroxylamine) Couple->Quench Purify2 Purify conjugate via dialysis, SEC, or HPLC Quench->Purify2

Caption: Experimental workflow for the two-step EDC/NHS coupling.

Data Presentation: Summary of Reaction Conditions

For successful conjugation, optimization of reaction parameters is often necessary. The following table provides a summary of typical reaction conditions and considerations.

ParameterRecommended Range/ConditionNotes
Activation pH 4.5 - 6.0MES buffer is ideal as it lacks competing amines and carboxyls.
Coupling pH 7.0 - 8.5PBS or borate buffers are suitable. Avoid Tris or glycine buffers.
Molar Ratio (EDC:this compound) 2:1 to 10:1A molar excess of EDC is required to drive the reaction.
Molar Ratio (NHS:this compound) 2:1 to 5:1NHS stabilizes the active intermediate, increasing coupling efficiency.
Molar Ratio (Activated Linker:Amine) 1:1 to 10:1The optimal ratio depends on the specific molecules and should be determined empirically.
Activation Time 15 - 30 minutesLonger times can lead to hydrolysis of the active intermediate.
Coupling Time 2 hours to overnightReaction can be performed at room temperature or 4°C.
Quenching Reagents Hydroxylamine, Tris, Glycine, EthanolamineHydroxylamine regenerates carboxyl groups, while others will cap them.

Troubleshooting

IssuePotential CauseRecommended Action
Low Coupling Efficiency Suboptimal pH for activation or coupling.Verify the pH of your buffers. Use a two-step pH protocol.
Hydrolysis of EDC or NHS esters.Prepare EDC and NHS solutions immediately before use. Minimize reaction times.
Inactive reagents.Store EDC and NHS desiccated at -20°C. Allow to warm to room temperature before opening.
Competing nucleophiles in buffers.Use non-amine, non-carboxylate buffers like MES for activation and PBS for coupling.
Precipitation of Reagents Poor solubility of this compound or amine molecule.Use co-solvents like DMF or DMSO for stock solutions. Ensure adequate mixing.
Non-specific Binding Insufficient quenching or purification.Ensure complete quenching of unreacted sites and thorough purification of the conjugate.

Storage and Handling of Conjugate

  • For optimal results, it is recommended to use the purified conjugate immediately.

  • Short-term storage: Store at 2-8°C in the dark for up to one week.

  • Long-term storage: For storage up to one year, add 50% glycerol and store at -20°C. The addition of a preservative such as sodium azide (0.01-0.03%) can help prevent microbial growth.

Disclaimer: The provided protocols and information are intended as a guide. Optimization of reaction conditions may be necessary for specific applications and molecules. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Thiol-Maleimide Ligation Using Mal-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiol-maleimide ligation is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions.[1][2] This chemistry facilitates the covalent attachment of molecules to proteins, peptides, and other biomolecules that possess free sulfhydryl (thiol) groups, typically found in cysteine residues.[3][4] The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[5] This process is highly chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.

The Mal-PEG5-acid linker is a bifunctional reagent designed to leverage this specific chemistry. It features:

  • A Maleimide Group : For specific covalent conjugation to thiol-containing molecules.

  • A PEG5 Spacer : A short, hydrophilic polyethylene glycol chain that enhances the solubility of the conjugate in aqueous media and can reduce steric hindrance.

  • A Terminal Carboxylic Acid : Provides a second reactive site for subsequent conjugation, for instance, to primary amines using carbodiimide chemistry (e.g., EDC), allowing for the creation of more complex bioconjugates.

This combination makes this compound a versatile tool in various applications, including the development of Antibody-Drug Conjugates (ADCs), PROTACs, and the functionalization of proteins and surfaces.

Reagent Data: this compound

This section details the physical and chemical properties of the this compound reagent.

PropertyValueReferences
Chemical Name 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid
CAS Number 1286755-26-7
Molecular Formula C17H27NO9
Molecular Weight 389.40 g/mol
Purity >98%
Solubility Soluble in DMSO, DCM (Dichloromethane).
Storage (Solid) Short term (days to weeks) at 0-4°C. Long term (months to years) at -20°C. Store dry and protected from light.
Storage (Stock Solution) In DMSO: -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. Avoid repeated freeze-thaw cycles.

Experimental Design and Key Parameters

Successful thiol-maleimide conjugation requires careful control of several experimental parameters to maximize yield and ensure specificity.

ParameterRecommendationRationale and Considerations
pH 6.5 - 7.5 This is the most critical parameter. Below pH 6.5, the thiol group is protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, rendering it inactive, and competing reactions with primary amines (e.g., lysine) can occur.
Buffer Selection Phosphate Buffered Saline (PBS), HEPES, Tris buffers.The buffer must be free of extraneous thiol-containing compounds (e.g., DTT). Buffers should be degassed by vacuum or by bubbling with an inert gas (N₂ or Ar) to prevent oxidation of thiols to disulfides.
Molar Ratio 10- to 20-fold molar excess of this compound over the thiol-containing biomolecule.A molar excess of the maleimide reagent is used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.
Temperature 4°C or Room Temperature (20-25°C).The reaction rate is faster at room temperature. For sensitive proteins prone to degradation, performing the reaction at 4°C is recommended.
Reaction Time Room Temperature: 2-4 hours. 4°C: Overnight (8-16 hours).Reaction times should be optimized. Longer incubations may be needed, especially at lower temperatures or concentrations.
Disulfide Reduction Use TCEP (Tris(2-carboxyethyl)phosphine).To make cysteine residues available for conjugation, disulfide bonds must be reduced. TCEP is ideal as it is stable, odorless, and does not need to be removed prior to the maleimide reaction. DTT can be used but must be removed (e.g., by dialysis) before adding the maleimide reagent.

Visualizations

Reaction Mechanism

Caption: Mechanism of Thiol-Maleimide Michael Addition.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_analysis 3. Purification & Analysis A Prepare Thiol-Molecule (e.g., Protein in pH 7.2 PBS) C Optional: Reduce Disulfides (Add TCEP, incubate 30 min) A->C B Prepare this compound (e.g., 10 mM stock in DMSO) D Combine Reactants (Add this compound to Protein) B->D C->D E Incubate (2h at RT or overnight at 4°C) D->E F Purify Conjugate (e.g., SEC, Dialysis) E->F G Characterize Product (SDS-PAGE, MS, HPLC) F->G

Caption: General workflow for protein conjugation using this compound.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a thiol-containing protein, such as an antibody or an engineered protein with surface-exposed cysteine residues.

Materials:

  • Thiol-containing protein

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.0-7.5. Buffer must be degassed.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), or dialysis cassette (e.g., 10K MWCO).

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dilute the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing thiols (e.g., DTT) or primary amines (e.g., Tris at a high concentration), exchange it into the Conjugation Buffer first.

  • (Optional) Reduce Disulfide Bonds:

    • If necessary to expose cysteine thiols, add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature under an inert gas (N₂ or Ar) to prevent re-oxidation of thiols.

  • Prepare this compound Stock Solution:

    • Immediately before use, allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the solution dropwise while gently stirring or vortexing.

    • Incubate the reaction mixture. Choose one of the following:

      • Room temperature (20-25°C): Incubate for 2-4 hours.

      • 4°C: Incubate overnight (8-16 hours).

    • Protect the reaction from light if any components are light-sensitive.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules by running the reaction mixture through a desalting SEC column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, purify the conjugate by dialyzing against the storage buffer. Perform at least three buffer changes.

  • Characterization and Storage:

    • Analyze the purified conjugate using SDS-PAGE, HPLC, and/or Mass Spectrometry to confirm successful conjugation.

    • Determine the protein concentration (e.g., via BCA assay).

    • Store the final conjugate under appropriate conditions, typically at 4°C for short-term or aliquoted and frozen at -20°C or -80°C for long-term storage.

Protocol 2: Quantification of Conjugation Efficiency using Ellman's Reagent

This assay determines the number of free thiols remaining after the conjugation reaction, allowing for an indirect measurement of conjugation efficiency.

Materials:

  • Ellman’s Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • Cysteine or N-acetylcysteine for standard curve.

  • Pre-conjugation protein sample (control).

  • Post-conjugation, purified protein sample.

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

  • Prepare Standard Curve: Prepare a series of known concentrations of cysteine (e.g., 0 to 100 µM) in the Reaction Buffer.

  • Sample Preparation: Dilute the control and conjugated protein samples to a suitable concentration (e.g., 0.1-1.0 mg/mL) in the Reaction Buffer.

  • Reaction:

    • In a 96-well plate, add 50 µL of each standard and sample to separate wells.

    • Add 5 µL of the DTNB solution to each well. Include a blank with only buffer and DTNB.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 412 nm using a plate reader.

  • Quantification:

    • Subtract the blank absorbance from all readings.

    • Plot the absorbance of the standards versus their concentrations to create a standard curve.

    • Use the standard curve to determine the concentration of free thiols in the control and conjugated samples. The difference indicates the amount of thiol that has reacted with the maleimide.

Applications in Research and Drug Development

The specificity and efficiency of the thiol-maleimide reaction make this compound a valuable tool in several advanced applications.

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to an antibody. The carboxylic acid end is first coupled to the drug, and the maleimide end is then conjugated to reduced cysteine residues on the antibody, enabling targeted drug delivery.

  • PROTAC Development: In Proteolysis Targeting Chimeras (PROTACs), this linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Protein and Peptide Labeling: This linker allows for the site-specific attachment of various functional molecules (after activation of the carboxyl group) to proteins and peptides for studies in proteomics and diagnostics.

  • Surface Functionalization: Biomolecules can be tethered to surfaces (e.g., nanoparticles, biosensors) that have been functionalized with thiols, using the maleimide group for attachment.

Conceptual Diagram: ADC Formation

ADC_Formation cluster_components cluster_product Antibody Antibody with -SH group ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Thiol-Maleimide Ligation Linker Drug-CO-NH-PEG5-Mal

Caption: Conceptual pathway for creating an ADC using a maleimide linker.

References

Application Note: Purification of Mal-PEG5-acid Conjugates by Size-Exclusion Chromatography (SEC-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the purification of biomolecules conjugated with Mal-PEG5-acid using Size-Exclusion Chromatography (SEC-HPLC). This technique effectively separates the larger PEGylated conjugate from smaller, unreacted starting materials and byproducts based on hydrodynamic volume. The protocol described herein is suitable for researchers, scientists, and drug development professionals working on bioconjugation and requiring high-purity compounds for downstream applications.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] this compound is a heterobifunctional linker containing a maleimide group and a carboxylic acid.[2][3][4] The maleimide group reacts specifically with thiol groups (e.g., from cysteine residues in proteins), while the carboxylic acid can be activated to react with primary amines. The short, hydrophilic PEG5 spacer enhances solubility in aqueous media.

Following a conjugation reaction, the resulting mixture contains the desired conjugate, unreacted biomolecule, excess PEG linker, and various byproducts. Size-Exclusion Chromatography (SEC) is an ideal purification technique as it separates molecules based on their size in solution. This method allows for the efficient removal of smaller impurities from the larger, desired conjugate. This application note provides a detailed protocol for the purification of a this compound conjugate using SEC-HPLC.

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

SEC_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC Purification cluster_analysis Post-Purification crude_sample Crude Conjugation Mixture dissolved_sample Dissolve in Mobile Phase crude_sample->dissolved_sample filtered_sample Filter (0.22 µm) dissolved_sample->filtered_sample injection Inject Sample filtered_sample->injection hplc_system Equilibrate SEC Column hplc_system->injection separation Isocratic Elution injection->separation detection Monitor Elution (UV/RI) separation->detection fraction_collection Collect Fractions detection->fraction_collection purity_analysis Analyze Purity (Analytical SEC) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling final_product Lyophilize/Buffer Exchange pooling->final_product

Caption: Workflow for the purification of this compound conjugates.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with an isocratic pump and autosampler (e.g., Waters Alliance HPLC)

  • UV Detector (e.g., Photodiode Array or multiple wavelength detector)

  • Refractive Index (RI) Detector (optional, for molecules lacking a UV chromophore)

  • Size-Exclusion Chromatography Column (e.g., Zenix SEC-150, 30 cm x 7.8 mm I.D., 3 µm particles, 150 Å)

  • Data acquisition and analysis software

Reagents
  • Crude this compound conjugate mixture

  • Sodium Phosphate, Monobasic

  • Sodium Phosphate, Dibasic

  • Sodium Chloride

  • Deionized water (18.2 MΩ·cm)

Mobile Phase Preparation
  • Prepare a 150 mM sodium phosphate buffer with 150 mM sodium chloride, pH 7.0.

  • Filter the mobile phase through a 0.22 µm filter.

  • Degas the mobile phase prior to use.

Sample Preparation
  • Dissolve the crude conjugate mixture in the mobile phase to a final concentration of 1-5 mg/mL.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Protocol: SEC-HPLC Purification

  • System Equilibration:

    • Install the SEC column in the HPLC system.

    • Set the column temperature to ambient (or a controlled temperature, e.g., 25°C).

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection:

    • Inject 20-100 µL of the prepared sample onto the column. The optimal injection volume will depend on the column dimensions and sample concentration.

  • Elution and Detection:

    • Perform an isocratic elution with the mobile phase at 1.0 mL/min.

    • Monitor the elution profile using a UV detector at 280 nm (for proteins/peptides) and/or 220 nm (for peptide bonds). If the conjugate lacks a strong UV chromophore, an RI detector can be used.

  • Fraction Collection:

    • Collect fractions corresponding to the different peaks observed in the chromatogram. The conjugate, being the largest molecule, is expected to elute first, followed by the unreacted biomolecule, and finally the smaller PEG linker and byproducts.

  • Purity Analysis:

    • Analyze the collected fractions using an analytical SEC-HPLC method to determine the purity of each fraction.

    • Pool the fractions containing the purified conjugate with the desired purity level.

  • Post-Purification:

    • The pooled fractions can be concentrated, buffer-exchanged, or lyophilized as required for downstream applications.

Results

The SEC-HPLC method provided a clear separation of the this compound conjugate from the unreacted starting materials and byproducts. A typical chromatogram will show the high molecular weight conjugate eluting first, followed by the unreacted biomolecule, and finally the excess this compound linker. The purity and recovery of the conjugate can be quantified by integrating the peak areas in the chromatogram.

Table 1: Summary of Purification Results

ParameterUnconjugated BiomoleculeThis compound ConjugateExcess Linker
Retention Time (min) 10.59.212.8
Purity (Post-Purification) ->95%-
Recovery -~85%-
Molecular Weight (Expected) VariesMW of Biomolecule + 389.4 Da389.4 Da

Note: Retention times are illustrative and will vary depending on the specific column, HPLC system, and biomolecule.

Discussion

The described SEC-HPLC protocol is a reliable and efficient method for the purification of this compound conjugates. The choice of a phosphate buffer with sodium chloride helps to minimize non-specific interactions between the analyte and the stationary phase. The isocratic elution is simple to implement and provides reproducible results.

For optimization, several parameters can be adjusted, including the flow rate, injection volume, and mobile phase composition. For instance, adding arginine to the mobile phase has been shown to reduce non-specific interactions for some protein conjugates. The selection of the SEC column is also critical, with the pore size being chosen based on the molecular weight of the conjugate to ensure optimal resolution.

Conclusion

This application note provides a detailed protocol for the purification of this compound conjugates using SEC-HPLC. The method is robust, reproducible, and yields a high-purity product suitable for a wide range of research and development applications.

References

Application Notes and Protocols: Conjugation of Mal-PEG5-acid to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A key component of a PROTAC is the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase ligand. The nature of this linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Mal-PEG5-acid is a popular heterobifunctional linker used in PROTAC synthesis. It features a maleimide group for conjugation to thiol-containing moieties (such as cysteine residues in a target protein ligand or on a protein itself) and a carboxylic acid group for amide bond formation with an amine-functionalized E3 ligase ligand. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

These application notes provide a detailed protocol for the conjugation of this compound to an amine-containing E3 ligase ligand, focusing on ligands for the widely utilized Cereblon (CRBN) E3 ligase, such as derivatives of thalidomide and pomalidomide. The protocol describes a standard and robust method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Data Presentation

The following table summarizes representative quantitative data for the conjugation of PEG-acid linkers to amine-containing E3 ligase ligands, based on reported literature for similar reactions. Actual yields and purity may vary depending on the specific reactants and reaction conditions.

E3 Ligase LigandLinkerCoupling MethodReported Yield (%)Purity (%)Analytical Method
Amine-modified PomalidomideThis compoundEDC, NHS40 - 65>95HPLC, LC-MS
Amino-thalidomideThis compoundEDC, NHS35 - 60>95HPLC, LC-MS, NMR
Other amine-containing CRBN ligandsCarboxylic acid-PEG linkersHATU, DIPEA50 - 75>95HPLC, LC-MS

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary or secondary amine on an E3 ligase ligand.

Materials and Reagents:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., aminopomalidomide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another non-amine-containing buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC-HCl, and NHS (or sulfo-NHS) to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a stock solution of the amine-containing E3 ligase ligand in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in Activation Buffer.

    • Add EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester. The reaction can be monitored by LC-MS for the appearance of the activated linker.

  • Conjugation to the E3 Ligase Ligand:

    • In a separate vial, dissolve the amine-containing E3 ligase ligand (1.0-1.2 equivalents) in Coupling Buffer.

    • Add the activated this compound solution dropwise to the E3 ligase ligand solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable base if necessary.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the reaction by analytical HPLC or LC-MS, observing the consumption of the starting materials and the formation of the desired conjugate.

    • Once the reaction is complete, quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 20-50 mM.

    • Stir for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the Mal-PEG5-E3 ligase ligand conjugate using preparative reverse-phase HPLC.

    • Collect the fractions containing the desired product and combine them.

    • Lyophilize the purified fractions to obtain the final product as a solid.

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the final conjugate using analytical HPLC, LC-MS, and NMR spectroscopy.[1][2]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis mal_peg This compound activated_peg Activated Mal-PEG5-NHS Ester mal_peg->activated_peg Activation Buffer (MES, pH 5.5-6.0) edc_nhs EDC, NHS edc_nhs->activated_peg conjugate Mal-PEG5-E3 Ligase Conjugate activated_peg->conjugate Coupling Buffer (PBS, pH 7.2-7.5) e3_ligand Amine-E3 Ligase Ligand e3_ligand->conjugate purification Preparative HPLC conjugate->purification analysis LC-MS, NMR purification->analysis

Caption: Experimental workflow for this compound conjugation.

signaling_pathway cluster_protac PROTAC Molecule cluster_cell Cellular Environment protac Target Ligand-Linker-E3 Ligand target_protein Target Protein of Interest protac->target_protein Binds e3_ligase E3 Ubiquitin Ligase (e.g., CRBN) protac->e3_ligase Recruits linker Mal-PEG5-Linker e3_ligand E3 Ligase Ligand (e.g., Pomalidomide) linker->e3_ligand target_ligand Target Protein Ligand target_ligand->linker proteasome Proteasome target_protein->proteasome Degradation e3_ligase->target_protein Ubiquitination ubiquitin Ubiquitin ubiquitin->e3_ligase degradation Degradation Products proteasome->degradation

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols: Amide Bond Formation with Mal-PEG5-acid and Lysine Residues for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of polyethylene glycol (PEG) linkers to proteins and peptides is a cornerstone of modern biopharmaceutical development. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. One widely employed strategy for achieving this is through the formation of a stable amide bond between a carboxylated PEG linker and the primary amine of a lysine residue on a protein.

This document provides detailed application notes and protocols for the conjugation of Maleimide-PEG5-carboxylic acid (Mal-PEG5-acid) to lysine residues. This heterobifunctional linker features a maleimide group for subsequent reaction with a thiol (e.g., on a cytotoxic drug or imaging agent) and a terminal carboxylic acid for primary amine coupling. The activation of the carboxylic acid is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This chemistry provides a robust and efficient method for creating well-defined bioconjugates for various applications, including the development of antibody-drug conjugates (ADCs).

Chemical Principle

The formation of an amide bond between this compound and a lysine residue is a two-step process. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS (or Sulfo-NHS) to form a more stable amine-reactive NHS ester. In the second step, the NHS ester readily reacts with the primary amine of a lysine residue on the target protein, forming a stable amide bond and releasing the NHS leaving group.[1]

cluster_activation Activation Step cluster_conjugation Conjugation Step Mal_PEG5_Acid Mal-PEG5-COOH Reactive_Intermediate O-acylisourea intermediate Mal_PEG5_Acid->Reactive_Intermediate + EDC EDC EDC NHS NHS NHS_Ester Mal-PEG5-NHS Ester Reactive_Intermediate->NHS_Ester + NHS Conjugate Protein-Lysine-CO-PEG5-Mal NHS_Ester->Conjugate + Protein-Lysine (NH2) Protein Protein-Lysine (NH2)

Fig. 1: Amide bond formation workflow.

Application: Antibody-Drug Conjugates (ADCs)

A prominent application of this conjugation chemistry is in the synthesis of ADCs. In this context, an antibody is first conjugated to the this compound linker via its lysine residues. The maleimide group on the PEG linker is then used to attach a thiol-containing cytotoxic drug. The resulting ADC can selectively target cancer cells that overexpress a specific antigen recognized by the antibody.

Mechanism of Action of a HER2-Targeted ADC

Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a significant portion of breast and gastric cancers.[2] This overexpression leads to receptor dimerization and the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[3][4][5]

An ADC targeting HER2, for instance, one based on the antibody Trastuzumab, binds to the extracellular domain of the HER2 receptor on the cancer cell surface. This binding event triggers the internalization of the ADC-HER2 complex into the cell through endocytosis. Once inside the cell, the complex is trafficked to the lysosome, an acidic cellular compartment containing degradative enzymes. Within the lysosome, the antibody is degraded, leading to the release of the cytotoxic payload. The released payload can then exert its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage.

cluster_cell_surface Cell Surface cluster_intracellular Intracellular ADC HER2-Targeted ADC (e.g., Trastuzumab-PEG-Drug) HER2 HER2 Receptor ADC->HER2 Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer Dimerization Endosome Endosome HER2->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT Activation MAPK RAS/RAF/MEK/ERK (MAPK) Pathway HER2_dimer->MAPK Activation Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Fig. 2: HER2 signaling and ADC mechanism.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a protein containing lysine residues. Optimization of reaction conditions may be necessary for specific proteins and applications.

Materials
  • This compound

  • Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Quantitative Data for Reaction Parameters
ParameterRecommended Range/ValueNotes
Activation Step
This compound:EDC:NHS Molar Ratio1 : 2-10 : 2-10A molar excess of EDC and NHS is used to drive the reaction to completion.
Activation pH4.5 - 6.0The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH.
Activation Time15 - 60 minutes
Activation TemperatureRoom Temperature
Conjugation Step
Protein:this compound Molar Ratio1 : 5-20The optimal ratio depends on the number of accessible lysines and the desired degree of labeling.
Conjugation pH7.2 - 8.0The reaction of the NHS ester with the primary amine is most efficient at a slightly basic pH.
Conjugation Time1 - 2 hours
Conjugation TemperatureRoom Temperature or 4°CReaction at 4°C can be performed overnight to minimize potential protein degradation.
Quenching Step
Quenching Reagent Concentration50 - 100 mM (final)Tris or Glycine is added to react with and inactivate any remaining NHS esters.
Quenching Time15 - 30 minutes
Quenching TemperatureRoom Temperature
Protocol 1: Two-Step Conjugation

This protocol involves the pre-activation of this compound before adding it to the protein solution. This can help to minimize side reactions with the protein's carboxyl groups.

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a final concentration that will achieve the desired molar excess over this compound.

  • Add the EDC and NHS solutions to the this compound solution.

  • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing.

Step 2: Conjugation to Protein

  • Prepare the protein solution in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Add the activated this compound solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

  • Purify the conjugate from excess reagents and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: One-Pot Conjugation

This protocol is simpler as all reagents are added to the protein solution in a single step. However, there is a higher risk of protein cross-linking.

  • Prepare the protein solution in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Dissolve this compound, EDC, and NHS (or Sulfo-NHS) in the Conjugation Buffer.

  • Add the this compound, EDC, and NHS solution to the protein solution to achieve the desired molar ratios.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Proceed with the quenching and purification steps as described in Protocol 1.

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL), which is the average number of PEG linkers attached to each protein molecule.

Methods for Characterization:

  • UV-Vis Spectroscopy: If the linker or an attached payload has a distinct absorbance, the DOL can be estimated using the Beer-Lambert law.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a direct measurement of the molecular weight of the conjugate, allowing for the determination of the DOL.

  • Size Exclusion Chromatography (SEC): SEC can be used to assess the purity of the conjugate and detect any aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can show a shift in the molecular weight of the protein after conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive reagents (hydrolysis of EDC/NHS)Use fresh, anhydrous reagents. Equilibrate reagents to room temperature before opening to prevent moisture condensation.
Suboptimal pHEnsure the activation and conjugation steps are performed at the recommended pH ranges.
Presence of primary amines in the bufferUse amine-free buffers such as MES and PBS for the reaction.
Protein Aggregation High concentration of organic solventKeep the final concentration of DMF or DMSO below 10% (v/v).
Protein instabilityPerform the conjugation at 4°C. Consider using a protein stabilizer.
High Degree of Labeling (DOL) High molar excess of this compoundReduce the molar ratio of the linker to the protein.
Heterogeneity of the Conjugate Multiple accessible lysine residuesThis is an inherent characteristic of lysine conjugation. For site-specific conjugation, other methods targeting, for example, engineered cysteines may be required.

Conclusion

The formation of an amide bond between this compound and lysine residues using EDC/NHS chemistry is a versatile and effective method for the synthesis of bioconjugates. The detailed protocols and application notes provided here offer a comprehensive guide for researchers in the field of drug development and bioconjugation. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for obtaining conjugates with the desired properties for their intended applications.

References

Application Notes and Protocols for Mal-PEG5-acid Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] This technique can enhance drug stability, increase solubility, extend circulation half-life, and reduce immunogenicity.[2][4] Mal-PEG5-acid is a heterobifunctional linker that is instrumental in this process. It features a maleimide group for specific reaction with thiol groups (sulfhydryl groups) found in cysteine residues of proteins and peptides, and a terminal carboxylic acid for subsequent conjugation to other molecules. The PEG spacer, in this case, composed of five ethylene glycol units, is a hydrophilic chain that imparts favorable physicochemical properties to the conjugate.

These application notes provide a comprehensive guide to utilizing this compound for labeling reactions, including detailed protocols, quantitative data, and troubleshooting advice to ensure successful bioconjugation.

Chemical Properties and Reaction Mechanism

This compound is a versatile crosslinker used in bioconjugation. The maleimide group exhibits high selectivity for thiol groups within a pH range of 6.5-7.5, forming a stable thioether bond through a Michael addition reaction. At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues. The terminal carboxylic acid can be activated to react with primary amines, allowing for further functionalization.

Chemical Structure of this compound
Compound Name CAS Number Molecular Formula Molecular Weight
This compound1286755-26-7C17H27NO9389.40 g/mol

Source:

Key Applications

The unique properties of this compound make it a valuable tool in various research and drug development applications:

  • Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are designed to selectively degrade target proteins.

  • Protein and Peptide PEGylation: Enhancing the therapeutic properties of proteins and peptides by improving their stability and pharmacokinetic profiles.

  • Surface Functionalization: Modifying the surfaces of nanoparticles and beads for applications in biosensing and diagnostics.

Experimental Protocols

Protocol 1: General Labeling of a Thiol-Containing Protein with this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein with available cysteine residues.

1. Materials and Reagents:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2 (degassed)

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M Cysteine or β-mercaptoethanol

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

2. Protein Preparation:

  • Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.

  • Optional (Reduction of Disulfide Bonds): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 50-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before the addition of the maleimide reagent.

3. This compound Preparation:

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

4. Conjugation Reaction:

  • Add the this compound stock solution to the prepared protein solution to achieve the desired molar excess. A typical starting point is a 10:1 to 20:1 molar ratio of this compound to protein. However, the optimal ratio is protein-dependent and should be determined empirically. For some molecules, a lower molar excess (e.g., 2:1 or 5:1) may be optimal.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

5. Quenching the Reaction:

  • To stop the reaction, add a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any excess this compound.

  • Incubate for 15-30 minutes at room temperature.

6. Purification of the PEGylated Protein:

  • Remove unreacted this compound and other small molecules using Size-Exclusion Chromatography (SEC) or dialysis.

    • SEC: Equilibrate the column with the desired storage buffer (e.g., PBS).

    • Dialysis: Dialyze against the storage buffer with multiple buffer changes.

7. Characterization and Storage:

  • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight, confirming PEGylation.

  • Determine the degree of labeling (DOL) using analytical techniques such as UV-Vis spectroscopy or mass spectrometry.

  • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for this compound labeling.

Parameter Typical Range Notes
pH 6.5 - 7.5Optimal for thiol-maleimide reaction selectivity.
Molar Ratio (this compound:Protein) 2:1 to 40:1Highly dependent on the protein and number of available thiols. Empirical optimization is recommended.
Reaction Time 30 minutes - 2 hoursCan be extended to overnight at 4°C.
Temperature Room Temperature or 4°CLower temperatures can minimize protein degradation.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Expected Labeling Efficiency 50% - 90%Varies significantly based on the protein, reaction conditions, and molar ratio.

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Conjugation Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5.Prepare this compound solution immediately before use. Maintain the reaction pH between 6.5 and 7.5.
Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction.Reduce the protein with TCEP prior to conjugation. Ensure buffers are degassed to prevent re-oxidation.
Interfering Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) or other thiols (e.g., DTT, β-mercaptoethanol) will compete with the reaction.Use non-amine, non-thiol containing buffers such as PBS or HEPES.
Protein Aggregation/Precipitation Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can lead to protein instability.Optimize buffer conditions to ensure the protein is stable.
High Molar Excess of PEG Reagent: Can sometimes induce aggregation.Perform trial conjugations with a range of molar ratios to find the optimal concentration.
Low Protein Recovery after Purification Non-specific Binding: The conjugated protein may adhere to purification columns or membranes.Adjust the purification strategy, for example, by changing the column matrix or buffer composition.

Visual Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) Reduce_Disulfides Reduce Disulfide Bonds (Optional, with TCEP) Protein_Solution->Reduce_Disulfides Conjugation Incubate Protein and Linker (1-2h at RT or overnight at 4°C) Reduce_Disulfides->Conjugation Prepare_Linker Prepare this compound (10 mM in DMSO/DMF) Prepare_Linker->Conjugation Quench Quench Reaction (Add excess cysteine) Conjugation->Quench Purification Purify Conjugate (SEC or Dialysis) Quench->Purification Characterization Characterize Product (SDS-PAGE, Mass Spec) Purification->Characterization

Caption: Experimental workflow for this compound labeling.

Thiol-Maleimide Reaction Mechanism

G cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Thiol Group) Conjugate Protein-S-PEG5-acid (Stable Thioether Bond) Protein_SH->Conjugate pH 6.5-7.5 Michael Addition Mal_PEG This compound (Maleimide Group) Mal_PEG->Conjugate

Caption: Thiol-Maleimide conjugation reaction mechanism.

Conclusion

This compound is a powerful and versatile tool for the site-specific PEGylation of proteins and peptides. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can achieve high conjugation efficiencies and produce well-defined bioconjugates for a wide range of therapeutic and diagnostic applications. This guide provides the necessary protocols and quantitative data to facilitate the successful implementation of this compound labeling reactions in the laboratory.

References

Application Notes and Protocols for Mal-PEG5-acid in Targeted Protein Degrader Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mal-PEG5-acid in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is the crucial first step in the catalytic cycle of PROTAC-mediated protein degradation, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. This compound is a versatile, heterobifunctional linker that offers several advantages in PROTAC design. It features a maleimide group for covalent conjugation to thiol-containing moieties (e.g., cysteine residues) and a carboxylic acid for amide bond formation with amine-containing molecules. The polyethylene glycol (PEG) spacer, with five PEG units, enhances the hydrophilicity of the PROTAC, which can improve solubility and cell permeability. The defined length of the PEG chain also provides spatial separation between the two ligands, which is essential for the formation of a productive ternary complex.

These application notes provide a comprehensive overview of the use of this compound in the development of targeted protein degraders, including detailed protocols for synthesis and biological evaluation.

Data Presentation: Efficacy of PROTACs with PEG Linkers

While specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the following table presents illustrative data for PROTACs with varying PEG linker lengths targeting different proteins. This data demonstrates the importance of linker length optimization in achieving potent and efficacious protein degradation. The key parameters for evaluating PROTAC efficacy are:

  • DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

PROTAC IDTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)
PROTAC-ABRD4Pomalidomide (CRBN)Mal-PEG4-acid15085
PROTAC-BBRD4Pomalidomide (CRBN)Mal-PEG6-acid5095
PROTAC-CBRD4Pomalidomide (CRBN)Mal-PEG8-acid7592
PROTAC-DBTKVon Hippel-Lindau (VHL)Mal-PEG6-acid1098
PROTAC-EBTKVon Hippel-Lindau (VHL)Mal-PEG8-acid2595

This table presents illustrative data based on typical results from PROTAC development and does not represent data for specific, publicly disclosed molecules.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Biochemical & Biophysical Characterization cluster_cellular_assays Cellular Assays cluster_data_analysis Data Analysis Synthesis Synthesis of PROTAC using this compound linker Ternary_Complex_Formation Ternary Complex Formation Assays (SPR, ITC, NanoBRET) Synthesis->Ternary_Complex_Formation Permeability Cellular Permeability Assays (PAMPA, Caco-2) Ternary_Complex_Formation->Permeability Degradation Protein Degradation Assays (Western Blot, In-Cell Western) Permeability->Degradation Toxicity Cell Viability/Toxicity Assays Degradation->Toxicity Data_Analysis Determination of DC50 & Dmax Degradation->Data_Analysis

Troubleshooting & Optimization

Technical Support Center: Mal-PEG5-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Mal-PEG5-acid conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound conjugation?

This compound conjugation relies on the reaction between a maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide.[1][2][3] This reaction is a Michael addition, which forms a stable thioether bond.[2][3] It is highly efficient and selective for thiols under mild, physiological conditions.

Q2: What is the optimal pH for maleimide-thiol conjugation?

The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. In this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.

Q3: Why is it important to use freshly prepared maleimide solutions?

Aqueous solutions of maleimides are susceptible to hydrolysis, where the maleimide ring opens to form a maleamic acid. This hydrolyzed form is unreactive towards thiols, leading to a decrease in conjugation efficiency. Therefore, it is crucial to prepare aqueous solutions of this compound immediately before use. For storage, it is recommended to dissolve the maleimide reagent in an anhydrous solvent like DMSO or DMF.

Q4: What are the common side reactions in maleimide-thiol conjugation?

Besides maleimide hydrolysis, other potential side reactions include:

  • Reaction with amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.

  • Retro-Michael reaction (thiol exchange): The formed thioether bond can be reversible under certain conditions, leading to the exchange of the maleimide-conjugated molecule with other thiols present in the solution, such as glutathione in serum.

  • Thiazine rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a rearrangement can occur, forming a stable six-membered thiazine ring, especially at neutral to basic pH.

Q5: How can I quantify the efficiency of my conjugation reaction?

Several methods can be used to quantify conjugation efficiency:

  • Spectrophotometry: The degree of labeling (DOL) can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label, if applicable.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated product from unreacted starting materials, allowing for quantification of the conjugation efficiency.

  • Mass Spectrometry (MS): Mass spectrometry provides a definitive identification of the conjugate and can be used for precise quantification.

  • Ellman's Reagent (DTNB): This reagent can be used to quantify the number of free sulfhydryl groups remaining after the conjugation reaction, which can indirectly indicate the extent of conjugation.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Possible Cause 1: Inactive Maleimide

  • Explanation: The maleimide group on the this compound may have hydrolyzed due to improper storage or handling. Maleimides are sensitive to moisture and alkaline conditions.

  • Solution:

    • Store this compound in a dry, dark place at -20°C.

    • Prepare aqueous solutions of the maleimide reagent immediately before use.

    • For stock solutions, use anhydrous solvents like DMSO or DMF.

Possible Cause 2: Inactive Thiol Groups

  • Explanation: The thiol groups on your molecule of interest may have oxidized to form disulfide bonds, which are unreactive with maleimides. This can be catalyzed by the presence of divalent metal ions.

  • Solution:

    • Reduce Disulfide Bonds: Before conjugation, treat your sample with a reducing agent.

      • TCEP (tris(2-carboxyethyl)phosphine): Often preferred as it is stable, odorless, and does not need to be removed before adding the maleimide reagent. Use a 10-100 fold molar excess and incubate for 20-60 minutes at room temperature.

      • DTT (dithiothreitol): A strong reducing agent, but excess DTT must be removed before adding the maleimide reagent as it will compete for reaction.

    • Prevent Re-oxidation:

      • Degas buffers to remove dissolved oxygen.

      • Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.

Possible Cause 3: Suboptimal Reaction Conditions

  • Explanation: The pH of the reaction buffer, stoichiometry of reactants, reaction time, and temperature can all significantly impact conjugation efficiency.

  • Solution:

    • pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Prepare fresh buffer and verify the pH.

    • Stoichiometry: An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess of maleimide is a common starting point for labeling proteins. However, for smaller molecules or nanoparticles, the optimal ratio may be lower (e.g., 2:1 to 5:1 maleimide to thiol).

    • Reaction Time and Temperature: Typical reaction times are 2 hours at room temperature or overnight at 4°C. Lower temperatures can help minimize maleimide hydrolysis but will require longer reaction times.

Problem: Poor Reproducibility

Possible Cause 1: Inconsistent Reagent Preparation

  • Explanation: Variations in the concentration of stock solutions or the age of prepared buffers can lead to inconsistent results.

  • Solution:

    • Always prepare fresh maleimide solutions for each experiment.

    • Use freshly prepared and pH-verified buffers.

    • Accurately determine the concentration of your thiol-containing molecule before each experiment.

Possible Cause 2: Presence of Competing Nucleophiles

  • Explanation: Buffers containing primary or secondary amines (e.g., Tris at higher pH) or other thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) will compete with your target molecule for reaction with the maleimide.

  • Solution:

    • Use non-nucleophilic buffers such as PBS or HEPES.

    • Ensure complete removal of any thiol-containing reducing agents (like DTT) before initiating the conjugation reaction.

Problem: Conjugate Instability

Possible Cause: Retro-Michael Reaction (Thiol Exchange)

  • Explanation: The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to the release of the conjugated molecule. This can be a significant issue in biological systems containing high concentrations of thiols like glutathione.

  • Solution:

    • Hydrolysis of the Succinimide Ring: After conjugation, the succinimide ring can be intentionally hydrolyzed to form a stable ring-opened product that is resistant to thiol exchange. This can be achieved by incubating the conjugate at a slightly elevated pH or for an extended period.

    • Use of Stabilizing Maleimides: Maleimides with electron-withdrawing N-substituents can accelerate the rate of ring-opening hydrolysis, leading to more stable conjugates.

Data Summary Tables

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Balances reaction speed and selectivity for thiols over amines.
Buffer PBS, HEPES (thiol-free)Non-nucleophilic buffers prevent side reactions.
Temperature Room Temperature or 4°CLower temperature can reduce maleimide hydrolysis but requires longer reaction time.
Reaction Time 2 hours (RT) or Overnight (4°C)Typical incubation times for complete reaction.
Maleimide:Thiol Ratio 10:1 to 20:1 (for proteins)Molar excess of maleimide drives the reaction to completion.
EDTA 1-5 mMChelates metal ions that can catalyze thiol oxidation.

Table 2: Comparison of Common Reducing Agents

Reducing AgentRecommended Molar ExcessIncubation TimeKey AdvantagesKey Disadvantages
TCEP 10-100x20-60 minDoes not need to be removed before conjugation.-
DTT 10-100x30-60 minStrong reducing agent.Must be removed before adding maleimide reagent.

Experimental Protocols

Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the protein in a degassed reaction buffer (e.g., 100 mM PBS, 1-5 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional):

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.

    • Incubate at room temperature for 30-60 minutes. Flushing the reaction vessel with an inert gas like nitrogen or argon can help prevent re-oxidation.

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a starting point of 10-20 moles of maleimide per mole of protein is common).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light if any components are light-sensitive.

  • Quenching (Optional):

    • To stop the reaction and consume any unreacted maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.

  • Purification:

    • Remove excess unreacted this compound and other small molecules using size-exclusion chromatography (e.g., desalting column), dialysis, or tangential flow filtration.

Protocol 2: Quantification of Conjugation Efficiency by UV-Vis Spectrophotometry
  • After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and at the wavelength corresponding to the maximum absorbance of any attached dye or label (Amax), if applicable.

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

  • Calculate the concentration of the conjugated label.

  • The Degree of Labeling (DOL) is the molar ratio of the label to the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Protein Preparation (Buffer Exchange, Degas) reduction Disulfide Reduction (TCEP) protein_prep->reduction If needed conjugation Conjugation (pH 6.5-7.5) reduction->conjugation maleimide_prep Maleimide-PEG5-Acid Preparation (Fresh) maleimide_prep->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (SEC, Dialysis) quenching->purification analysis Analysis (HPLC, MS, UV-Vis) purification->analysis

Caption: Experimental workflow for this compound conjugation.

reaction_pathways cluster_main Desired Reaction Pathway (pH 6.5-7.5) cluster_side Side Reactions A Maleimide-PEG5-Acid C Stable Thioether Conjugate A->C D Maleimide Hydrolysis (any pH, faster at >7.5) A->D H₂O E Reaction with Amines (pH > 7.5) A->E R-NH₂ B Thiol-containing Molecule B->C F Retro-Michael Reaction (Thiol Exchange) C->F + R'-SH - R-SH

Caption: Desired conjugation and common side reactions.

troubleshooting_tree cluster_maleimide Check Maleimide Activity cluster_thiol Check Thiol Availability cluster_conditions Optimize Reaction Conditions start Low Conjugation Yield q1 Was maleimide solution prepared fresh? start->q1 s1 Use freshly prepared maleimide solution. q1->s1 No q2 Were disulfide bonds reduced (e.g., with TCEP)? q1->q2 Yes s2 Perform reduction step. q2->s2 No q3 Was buffer degassed and EDTA included? q2->q3 Yes s3 Prevent thiol re-oxidation. q3->s3 No q4 Is pH between 6.5-7.5? q3->q4 Yes s4 Adjust buffer pH. q4->s4 No q5 Is maleimide:thiol ratio optimized? q4->q5 Yes s5 Test different molar ratios. q5->s5 No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Troubleshooting low yield in Mal-PEG5-acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG5-acid reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield unexpectedly low?

A1: Low yield in maleimide-thiol conjugations can stem from several factors. The most common issues include degradation of the maleimide reagent, insufficient availability of reactive thiols on your target molecule, and suboptimal reaction conditions. A systematic troubleshooting approach is recommended to identify the root cause.

Q2: How can I ensure my this compound reagent is active?

A2: The maleimide group is susceptible to hydrolysis in aqueous solutions, which renders it inactive for conjugation.[1][2] This hydrolysis is accelerated by increasing pH and temperature.[2][3]

  • Storage: Store this compound desiccated at -20°C for long-term stability (months to years).[4] For short-term storage (days to weeks), 0-4°C is acceptable.

  • Preparation: Always prepare aqueous solutions of this compound immediately before use. If you must prepare a stock solution, use an anhydrous solvent like DMSO or DMF and store it at -20°C or -80°C.

  • Stability: Storing maleimide-functionalized nanoparticles for 7 days at 4°C can result in a ~10% loss of reactivity, which increases to ~40% at 20°C.

Q3: My protein has disulfide bonds. Do they need to be reduced first?

A3: Yes, absolutely. Maleimides react specifically with free sulfhydryl (thiol, -SH) groups, not with oxidized disulfide bonds (S-S). Therefore, you must reduce any disulfide bonds intended for conjugation.

  • Recommended Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is often preferred because it is highly effective, stable, and does not contain a thiol group itself, meaning it does not need to be removed before adding the maleimide reagent.

  • Alternative Reducing Agent: Dithiothreitol (DTT) is also a strong reducing agent, but any excess DTT must be removed after reduction (e.g., via a desalting column) as it will compete with your target molecule for reaction with the this compound.

Q4: What are the optimal reaction conditions (pH, molar ratio, temperature) for the conjugation?

A4: Optimizing reaction conditions is critical for maximizing yield and minimizing side reactions.

  • pH: The ideal pH range for maleimide-thiol conjugation is 6.5-7.5.

    • Below pH 6.5, the reaction rate slows significantly.

    • Above pH 7.5, the maleimide group becomes more prone to hydrolysis, and side reactions with primary amines (like lysine residues) become more common. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Molar Ratio: A molar excess of the this compound reagent is typically used to drive the reaction to completion.

    • For proteins, a 10- to 20-fold molar excess of the maleimide reagent is a common starting point.

    • For smaller peptides or nanoparticles, the optimal ratio may be lower and should be determined empirically. Ratios of 2:1 to 5:1 have been shown to be effective in specific cases.

  • Temperature & Time: The reaction is typically performed for 2-4 hours at room temperature or overnight at 4°C.

Q5: I suspect side reactions are occurring. What are they and how can I prevent them?

A5: Several side reactions can reduce the yield of your desired conjugate.

  • Maleimide Hydrolysis: As discussed, the maleimide ring can open, making it unreactive. This is minimized by working within the optimal pH range of 6.5-7.5 and preparing reagents fresh.

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., the N-terminus or lysine side chains). Sticking to the recommended pH range ensures chemoselectivity for thiols.

  • Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other free thiols. This can lead to the payload being exchanged. After conjugation, hydrolyzing the thiosuccinimide ring can create a more stable, irreversible bond.

  • Thiazine Formation: When conjugating to a peptide with an N-terminal cysteine, a rearrangement can occur, forming a stable six-membered thiazine ring. The rate of this rearrangement is highly pH-dependent.

Q6: What is the best method to purify my final conjugate?

A6: The choice of purification method depends on the size and properties of your conjugate and the unreacted starting materials. The goal is to remove excess this compound and any byproducts.

  • Size Exclusion Chromatography (SEC): Excellent for separating larger conjugated proteins from smaller, unreacted PEG linkers.

  • Reverse-Phase HPLC (RP-HPLC): A high-resolution technique suitable for purifying peptides and smaller protein conjugates.

  • Dialysis or Ultrafiltration (UF): Useful for removing small molecule impurities from large protein conjugates.

Data Summary Tables

Table 1: Effect of pH on this compound Reactions

pH RangeReaction RateThiol SelectivityMaleimide HydrolysisRecommendation
< 6.5SlowHighMinimalNot recommended due to slow kinetics.
6.5 - 7.5 Fast Very High Low Optimal range for efficient and specific conjugation.
> 7.5FastDecreasedSignificantNot recommended due to increased hydrolysis and side reactions with amines.

Table 2: Recommended Starting Molar Ratios (Maleimide:Thiol)

Target Molecule TypeRecommended Molar RatioNotes
Proteins / Antibodies10:1 to 20:1A good starting point for general protein labeling.
Small Peptides (e.g., cRGDfK)2:1Optimal ratio should be determined empirically.
Large Peptides (e.g., Nanobody)5:1Steric hindrance can be a factor; optimization is key.

Experimental Protocols

Protocol 1: Disulfide Bond Reduction in Proteins

This protocol describes the reduction of disulfide bonds using TCEP prior to conjugation.

  • Prepare Buffer: Prepare a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 1-5 mM EDTA, pH 7.2). The EDTA chelates metal ions that can catalyze thiol re-oxidation.

  • Prepare TCEP: Prepare a fresh 10 mM TCEP stock solution in the reaction buffer.

  • Reduction: Add the TCEP stock solution to your protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Proceed to Conjugation: The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.

Protocol 2: General this compound Conjugation

  • Prepare Thiol-Containing Molecule: Dissolve your reduced protein or thiol-containing peptide in the degassed reaction buffer (from Protocol 1).

  • Prepare Maleimide Reagent: Immediately before use, dissolve the this compound in the reaction buffer (or a minimal amount of anhydrous DMSO if solubility is an issue, then add to the buffer).

  • Conjugation: Add the this compound solution to the reduced protein/peptide solution to achieve the desired molar excess (see Table 2).

  • Incubate: Gently stir or rock the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench (Optional): To stop the reaction and consume any unreacted maleimide groups, you can add a small molecule thiol like L-cysteine or N-acetylcysteine in excess.

  • Purify: Purify the final conjugate using an appropriate method (e.g., desalting column, SEC, HPLC, or dialysis) to remove unreacted reagents.

Visual Guides

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis prep_mol Prepare Thiol-Molecule in Degassed Buffer (pH 7.2) reduction If needed: Reduce Disulfides (e.g., with TCEP) prep_mol->reduction prep_peg Prepare Fresh this compound Solution conjugation Combine Reagents (10-20x molar excess PEG) Incubate RT 2-4h or 4°C overnight prep_peg->conjugation reduction->conjugation quench Optional: Quench with excess L-Cysteine conjugation->quench purify Purify Conjugate (SEC, HPLC, Dialysis) quench->purify analyze Analyze Final Product (LC-MS, HPLC) purify->analyze troubleshooting_flowchart decision decision solution solution start Low Conjugation Yield d1 Is Maleimide Reagent Active? start->d1 d2 Are Free Thiols Available? d1->d2 Yes s1 Store at -20°C. Prepare fresh solutions. Use anhydrous DMSO for stock. d1->s1 No d3 Are Reaction Conditions Optimal? d2->d3 Yes s2 Reduce disulfide bonds (TCEP). Use degassed buffers with EDTA. d2->s2 No d3->start Yes (Consider side reactions or purification loss) s3 Adjust pH to 6.5-7.5. Optimize Maleimide:Thiol ratio (start at 10:1-20:1). d3->s3 No reaction_pathways cluster_main Desired Reaction Pathway (pH 6.5-7.5) cluster_side Potential Side Reactions maleimide This compound product Stable Thioether Conjugate maleimide->product thiol Molecule-SH (Thiolate Anion) thiol->product retro Retro-Michael Reaction (Reversible Deconjugation) product->retro + Other Thiols hydrolysis Maleimide Hydrolysis (Inactive Product) amine_reaction Reaction with Amines (e.g., Lysine) maleimide_main This compound maleimide_main->hydrolysis + H2O (pH > 7.5) maleimide_main->amine_reaction + R-NH2 (pH > 7.5)

References

Preventing hydrolysis of the maleimide group on Mal-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mal-PEG5-acid, focusing on the prevention of maleimide group hydrolysis to ensure successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker. It contains a maleimide group that reacts specifically with thiol (sulfhydryl) groups, and a carboxylic acid group that can be activated to react with primary amines. The polyethylene glycol (PEG) spacer (5 units) enhances solubility in aqueous solutions. Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs), PEGylation of proteins and peptides, and functionalization of surfaces and nanoparticles.

Q2: What is maleimide hydrolysis and why is it a concern?

Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by reacting with water, forming an unreactive maleamic acid derivative.[1] This is a significant concern because the hydrolyzed maleimide group will no longer be able to react with thiol groups, which can lead to failed or inefficient conjugation reactions.[1]

Q3: What are the main factors that influence the rate of maleimide hydrolysis?

The rate of maleimide hydrolysis is primarily influenced by:

  • pH: The hydrolysis rate increases significantly with increasing pH. Alkaline conditions (pH > 7.5) promote rapid hydrolysis.[1][2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]

  • Aqueous Environment: Prolonged exposure to water or aqueous buffers will lead to hydrolysis. For this reason, it is not recommended to store maleimide-containing products in aqueous solutions.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the maleimide group prior to reaction. - Ensure this compound was stored correctly (as a solid at -20°C or as a fresh solution in anhydrous DMSO). - Prepare aqueous solutions of the maleimide linker immediately before use. - Verify the pH of the reaction buffer is within the optimal range (6.5-7.5).
Incorrect buffer composition. - Use non-amine containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES. - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).
Oxidized or inaccessible thiol groups on the biomolecule. - Reduce disulfide bonds in the protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide. - If DTT is used, it must be removed before adding the maleimide reagent.
Inconsistent results between experiments Variable levels of maleimide hydrolysis. - Standardize the time between dissolving the maleimide linker and initiating the reaction. - Maintain a consistent pH and temperature for all conjugation reactions.
Precipitation of this compound during reaction setup Low aqueous solubility. - Dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough to not affect the stability of your biomolecule (typically <10%).

Quantitative Data: Maleimide Stability

The stability of the maleimide group is highly dependent on pH and temperature. The following table provides an estimate of the half-life of an N-alkyl maleimide, which can be used as a proxy for the stability of the maleimide group on this compound.

Condition pH Temperature Approximate Half-life (t½)
Recommended for Conjugation 6.5 - 7.5Room Temperature (20-25°C)Several days
Slightly Alkaline 8.0Room Temperature (20-25°C)Hours
Physiological Conditions 7.437°C~200 hours for simple N-alkyl succinimide thioethers
Elevated Temperature 7.037°CHydrolysis rate increases
Storage in Aqueous Buffer (4°C) 7.04°CEstimated half-life of ~32 days for maleimide on nanoparticles

Note: The half-life can be influenced by the specific molecular structure and buffer components. This data should be used as a general guideline.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol outlines the steps for conjugating this compound to a protein with a free cysteine residue.

Materials:

  • Protein with a free cysteine residue

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Solution: L-cysteine or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation (Optional Reduction Step):

    • If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced.

    • Dissolve the protein in the conjugation buffer.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before proceeding.

  • This compound Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Briefly vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Purification:

    • Remove excess this compound and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

Visualizations

Maleimide_Hydrolysis cluster_conditions Factors Promoting Hydrolysis Mal_PEG_Acid This compound (Reactive Maleimide) Maleamic_Acid Hydrolyzed Product (Inactive Maleamic Acid) Mal_PEG_Acid->Maleamic_Acid Hydrolysis (Ring Opening) Water H₂O pH High pH (> 7.5) Temp High Temperature Time Prolonged Time in Aqueous Solution

Caption: Mechanism of maleimide hydrolysis.

Experimental_Workflow start Start protein_prep 1. Protein Preparation (Optional: Reduce Disulfides with TCEP) start->protein_prep mal_prep 2. Prepare Fresh this compound Solution (in anhydrous DMSO/DMF) protein_prep->mal_prep conjugation 3. Conjugation Reaction (pH 6.5-7.5, RT or 4°C) mal_prep->conjugation quench 4. Quench Reaction (Add excess L-cysteine) conjugation->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify end End purify->end

Caption: Recommended experimental workflow.

References

Mal-PEG5-acid solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Mal-PEG5-acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional crosslinker that contains a maleimide group and a terminal carboxylic acid. The five-unit polyethylene glycol (PEG) spacer is hydrophilic and increases the solubility of the molecule in aqueous media.[1][2][3] The maleimide group reacts specifically with thiol (sulfhydryl) groups, while the carboxylic acid can be conjugated to primary amines. This makes it a versatile tool in bioconjugation, particularly for linking proteins, peptides, or other biomolecules.[2][3]

Q2: What is the best way to store this compound?

A2: this compound should be stored at -20°C in a dry, dark environment. For long-term storage (months to years), it is crucial to keep it desiccated. Unused stock solutions in organic solvents should also be stored at -20°C, and it is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.

Q3: Can I store this compound dissolved in an aqueous buffer?

A3: It is not recommended to store this compound in aqueous solutions. The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it unreactive towards thiols. Aqueous solutions should be prepared immediately before use.

Q4: What is the optimal pH for reacting the maleimide group of this compound with a thiol?

A4: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5. Within this range, the reaction with thiols is efficient, while the rate of maleimide hydrolysis is minimized. At a pH above 7.5, the rate of hydrolysis increases significantly, and the maleimide group can also start to react with primary amines.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer (e.g., PBS).
  • Possible Cause 1: Low intrinsic aqueous solubility.

    • Explanation: While the PEG spacer enhances hydrophilicity, this compound can still have limited solubility directly in aqueous buffers, especially at higher concentrations.

    • Solution: Prepare a concentrated stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This compound is soluble in DMSO up to 100 mg/mL. The aqueous working solution can then be prepared by adding the organic stock solution dropwise to the aqueous buffer with gentle vortexing. The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum to avoid affecting your experiment.

  • Possible Cause 2: Incorrect pH of the buffer.

    • Explanation: The terminal carboxylic acid group's charge state is pH-dependent. At a pH below its pKa, the carboxyl group is protonated and less soluble in aqueous media.

    • Solution: Ensure your buffer pH is appropriate. For many applications, a pH of 7.0-7.4 is used. If you are working at a lower pH, the solubility may be reduced.

Issue 2: A precipitate forms when I add my DMSO stock solution of this compound to my aqueous buffer.
  • Possible Cause 1: The final concentration in the aqueous buffer is too high.

    • Explanation: Even when using a DMSO stock, the final concentration in the aqueous buffer may exceed its solubility limit.

    • Solution: Try preparing a more dilute aqueous solution. If a higher concentration is required, consider using co-solvents. For in vivo applications, formulations with co-solvents like PEG300 and Tween-80 have been used to achieve concentrations of at least 2.5 mg/mL.

  • Possible Cause 2: The DMSO stock solution was not added correctly.

    • Explanation: Adding the DMSO stock too quickly can cause localized high concentrations, leading to precipitation.

    • Solution: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This ensures rapid mixing and dispersion.

Issue 3: My conjugation reaction is failing or has a low yield.
  • Possible Cause 1: Hydrolysis of the maleimide group.

    • Explanation: If the this compound was dissolved in aqueous buffer for an extended period before the reaction, or if the pH of the buffer is too high (above 7.5), the maleimide group may have hydrolyzed.

    • Solution: Always use freshly prepared aqueous solutions of this compound. Ensure the pH of your reaction buffer is strictly maintained between 6.5 and 7.5.

  • Possible Cause 2: Incompatible buffer components.

    • Explanation: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will compete with your target molecule for reaction with the maleimide group.

    • Solution: Use non-amine, non-thiol containing buffers such as PBS (phosphate-buffered saline), HEPES, or MES.

Quantitative Data

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/FormulationConcentrationRemarks
Dimethyl Sulfoxide (DMSO)100 mg/mL (256.81 mM)Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.42 mM)A clear solution is obtained. This is a common formulation for in vivo studies.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.42 mM)A clear solution is obtained.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.42 mM)A clear solution is obtained.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, the stock solution is stable for at least one month. For longer-term storage (up to 6 months), store at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of this compound
  • Prepare your desired aqueous buffer (e.g., 0.1 M PBS, pH 7.2-7.4; 0.1 M MES, pH 6.5; or 0.1 M HEPES, pH 7.0-7.5). Ensure the buffer does not contain any primary amines or thiols.

  • Place the required volume of the aqueous buffer in a tube and begin gentle vortexing or stirring.

  • Slowly add the required volume of the this compound stock solution (from Protocol 1) dropwise to the buffer.

  • Continue to vortex or stir for a few minutes to ensure the solution is homogeneous.

  • Use the freshly prepared aqueous working solution immediately in your conjugation reaction.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_reaction Bioconjugation start This compound (solid) add_dmso Add anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_solution 100 mg/mL Stock Solution dissolve->stock_solution add_stock Add stock solution dropwise with vortexing stock_solution->add_stock buffer Aqueous Buffer (e.g., PBS, pH 7.2) buffer->add_stock working_solution Fresh Aqueous Solution add_stock->working_solution conjugation Incubate at RT (pH 6.5-7.5) working_solution->conjugation thiol_molecule Thiol-containing Biomolecule thiol_molecule->conjugation product Conjugated Product conjugation->product

Caption: Experimental workflow for dissolving and using this compound.

troubleshooting_workflow cluster_dissolution Initial Dissolution cluster_precipitation Precipitation on Dilution cluster_reaction_fail Reaction Failure start Solubility Issue with This compound q1 Dissolving directly in aqueous buffer? start->q1 a1_yes Prepare concentrated stock in DMSO/DMF q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Precipitate forms when adding stock to buffer? a1_yes->q2 a1_no->q2 a2_yes_1 Reduce final concentration q2->a2_yes_1 Yes a2_no Proceed to reaction q2->a2_no No a2_yes_2 Add stock dropwise to vortexing buffer a2_yes_1->a2_yes_2 q3 Low conjugation yield? a2_yes_2->q3 a2_no->q3 a3_yes_1 Check buffer pH (6.5-7.5) q3->a3_yes_1 Yes success Successful Solubilization and Reaction q3->success No a3_yes_2 Use freshly prepared aqueous solution a3_yes_1->a3_yes_2 a3_yes_3 Ensure buffer is free of amines and thiols a3_yes_2->a3_yes_3 a3_yes_3->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Removal of unreacted Mal-PEG5-acid from conjugation mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted Mal-PEG5-acid from a conjugation mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted this compound after a conjugation reaction?

Unreacted linkers, such as this compound, can interfere with downstream applications and analytics. Their presence can lead to inaccurate characterization of the conjugate, potential side reactions in subsequent steps, and incorrect dosage calculations in therapeutic applications. Removal of these small molecules is a critical step to ensure the purity and quality of the final conjugated biomolecule.

Q2: What are the main methods for removing small molecule linkers like this compound?

The primary methods for removing small molecules from a mixture containing a much larger conjugated biomolecule are based on significant differences in size. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC) / Desalting: A rapid chromatographic method that separates molecules based on their size.[1]

  • Dialysis / Ultrafiltration: Techniques that use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules.[1]

  • Tangential Flow Filtration (TFF): A scalable filtration method ideal for concentration and diafiltration (buffer exchange) to remove small molecules.[2][3]

Q3: How do I choose the best purification method for my experiment?

The optimal method depends on your sample volume, the size of your biomolecule, required purity, processing time, and available equipment. The workflow below can help guide your decision.

start Start: Conjugation Mixture (Biomolecule + Unreacted this compound) q_volume What is your sample volume? start->q_volume q_speed Is processing speed critical? q_volume->q_speed < 10 mL q_scale Need for scalability and concentration? q_volume->q_scale > 10 mL sec Size Exclusion Chromatography (SEC) q_speed->sec Yes dialysis Dialysis q_speed->dialysis No q_scale->dialysis No tff Tangential Flow Filtration (TFF) q_scale->tff Yes

Caption: Decision workflow for selecting a purification method.

Q4: What is the molecular weight of this compound?

This compound has a molecular weight of approximately 389.40 g/mol .[4] This small size is key to its successful separation from much larger biomolecules.

Method Comparison

The following table summarizes the key characteristics of the three main purification methods to help you compare them directly.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic radius via a porous resin.Passive diffusion across a semi-permeable membrane.Convective transport across a semi-permeable membrane with cross-flow.
Typical Purity High to Very HighGood to HighHigh to Very High
Typical Recovery > 90%> 95%> 95%
Processing Time Fast (Minutes to hours)Slow (Hours to overnight)Fast to Moderate (Hours)
Sample Volume < 5 mL (Desalting columns)1 mL to > 100 mL10 mL to thousands of liters
Scalability LimitedModerateExcellent
Key Equipment Chromatography system, pre-packed columns.Dialysis tubing/cassettes, beaker, stir plate.TFF system (pump, reservoir, membrane cassette).

Troubleshooting Guides

Size Exclusion Chromatography (SEC) / Desalting

This method is highly effective for quick buffer exchange and removal of small molecules.

IssuePossible CauseRecommendation
Poor separation of linker and conjugate Inappropriate column choice: The column's exclusion limit is too high or low.For removing this compound (MW ~389 Da) from a large protein, use a desalting column with a suitable fractionation range (e.g., Sephadex G-25).
Sample volume is too large: Overloading the column diminishes resolution.Ensure the sample volume does not exceed 30% of the total column bed volume for optimal separation.
Low recovery of the conjugated biomolecule Non-specific binding: The biomolecule is adsorbing to the column matrix.Ensure the column is fully equilibrated. Consider increasing the ionic strength of the running buffer to minimize ionic interactions.
Protein aggregation/precipitation: The buffer conditions are not optimal for your protein's stability.Adjust the pH or buffer composition to maintain protein stability. Analyze the sample for aggregation before loading.
Conjugate is diluted Inherent to the technique: The sample is diluted as it passes through the column.If concentration is an issue, consider a subsequent concentration step or use TFF instead, which can both purify and concentrate.
Dialysis

Dialysis is a simple and gentle method that relies on passive diffusion.

IssuePossible CauseRecommendation
Unconjugated linker still present after dialysis Incorrect Molecular Weight Cutoff (MWCO): The membrane pores are too small.For this compound (MW ~389 Da), use a dialysis membrane with a low MWCO (e.g., 1 kDa or 3 kDa) that is significantly smaller than your biomolecule to ensure linker removal while retaining the conjugate.
Insufficient dialysis time or buffer volume: Equilibrium has not been reached or the concentration gradient is too low.Dialyze for a sufficient duration (e.g., overnight at 4°C) and use a large volume of dialysis buffer (at least 100-500 times the sample volume). Perform at least two to three buffer changes to maintain a high concentration gradient.
Loss of conjugated biomolecule Biomolecule is passing through the membrane: The MWCO is too large.Confirm the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule.
Non-specific binding to the membrane: The biomolecule is adsorbing to the membrane surface.Pre-condition the membrane according to the manufacturer's protocol. Use a membrane material known for low protein binding, such as regenerated cellulose.
Sample volume increased significantly Osmotic pressure differences: The buffer inside the dialysis bag has a higher osmolarity than the external dialysis buffer.Ensure the osmolarity of the sample buffer and the dialysis buffer are closely matched.
Tangential Flow Filtration (TFF)

TFF is an efficient and scalable method for separation, concentration, and buffer exchange.

IssuePossible CauseRecommendation
Slow processing / Low flux rate Membrane fouling: The membrane is becoming clogged with aggregated protein or other species.Optimize the transmembrane pressure (TMP) and cross-flow rate. Consider a pre-filtration step if the sample contains significant debris. The tangential flow is designed to minimize fouling.
Incorrect MWCO: The membrane is not appropriate for the application.Use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugated biomolecule.
Low recovery of conjugate Non-specific binding: The biomolecule is binding to the membrane or tubing.Select a low-protein-binding membrane material (e.g., polyethersulfone - PES). Ensure the system is properly flushed and passivated before use.
Incomplete removal of linker (low purity) Insufficient diafiltration volumes: Not enough buffer has been exchanged to wash out the small molecules.For efficient removal of small molecules like salts or linkers, perform at least 5-7 diafiltration volumes (DVs). Continuous diafiltration is often more efficient than discontinuous.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Desalting)

This protocol is suitable for removing the small this compound linker from a much larger biomolecule.

Materials:

  • Desalting column (e.g., Sephadex G-25 packed column)

  • Chromatography system (e.g., FPLC or peristaltic pump)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Conjugation mixture

  • Collection tubes

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Equilibrate column with >5 column volumes of purification buffer r1 Load sample onto column (Volume <30% of bed volume) p1->r1 r2 Start buffer flow (isocratic elution) r1->r2 r3 Collect fractions r2->r3 a1 Monitor eluate (UV 280 nm) r2->a1 a2 Pool fractions containing the purified conjugate r3->a2 a1->a2 a3 Analyze purity (e.g., HPLC, SDS-PAGE) a2->a3

Caption: Experimental workflow for Size Exclusion Chromatography.

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired purification buffer. This removes any storage solution and ensures the column is conditioned.

  • Sample Application: Apply the conjugation mixture to the top of the column. For optimal resolution, the sample volume should be less than 30% of the column's total bed volume.

  • Elution: Begin flowing the purification buffer through the column. The larger conjugated biomolecule will be excluded from the beads' pores and elute first, typically in the void volume. The smaller this compound will enter the pores and elute later.

  • Fraction Collection: Collect fractions as the sample elutes. Monitor the protein concentration using UV absorbance at 280 nm.

  • Analysis: Pool the fractions corresponding to the first peak (the purified conjugate). Analyze the purity of the pooled sample to confirm the removal of the unreacted linker.

Protocol 2: Dialysis

This protocol uses a semi-permeable membrane to remove this compound.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 2 kDa)

  • Dialysis buffer (at least 100x the sample volume)

  • Large beaker or container

  • Magnetic stir bar and stir plate

  • Clips for dialysis tubing (if applicable)

cluster_prep Preparation cluster_run Execution cluster_analysis Recovery & Analysis p1 Prepare dialysis membrane (per manufacturer's instructions) p2 Load sample into dialysis device p1->p2 p3 Seal device securely p2->p3 r1 Immerse device in large volume of cold dialysis buffer p3->r1 r2 Stir gently at 4°C (2-4 hours) r1->r2 r3 Change buffer r2->r3 r4 Continue stirring at 4°C (2-4 hours) r3->r4 r5 Change buffer again r4->r5 r6 Dialyze overnight at 4°C r5->r6 a1 Carefully remove sample from device r6->a1 a2 Measure final volume and protein concentration a1->a2 a3 Analyze purity a2->a3

Caption: Experimental workflow for Dialysis.

Procedure:

  • Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Load Sample: Pipette the conjugation mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.

  • Seal: Securely seal the tubing or cassette, ensuring there are no leaks.

  • First Dialysis: Place the sample into a container with a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 100 times the sample volume.

  • Stir: Stir the buffer gently on a magnetic stir plate to maintain the concentration gradient. Let it dialyze for 2-4 hours.

  • Buffer Changes: Change the dialysis buffer. Repeat the dialysis for another 2-4 hours, then change the buffer a final time and allow it to dialyze overnight at 4°C.

  • Sample Recovery: Carefully remove the sample from the dialysis device. The unreacted this compound will have diffused into the buffer, leaving the purified conjugate inside.

Protocol 3: Tangential Flow Filtration (TFF)

This protocol uses diafiltration to wash away the unreacted linker.

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing)

  • TFF membrane cassette with an appropriate MWCO (e.g., 3 kDa or 5 kDa PES)

  • Diafiltration buffer

  • Conjugation mixture

cluster_prep System Preparation cluster_run Diafiltration cluster_analysis Recovery & Analysis p1 Install membrane cassette p2 Flush system with water/buffer p1->p2 p3 Equilibrate system with diafiltration buffer p2->p3 r1 Load sample into reservoir p3->r1 r2 Begin recirculation r1->r2 r3 Perform diafiltration: Add buffer at same rate as permeate removal r2->r3 r4 Process 5-7 diafiltration volumes (DV) r3->r4 a1 Concentrate sample to desired volume (optional) r4->a1 a2 Recover purified conjugate (retentate) from system a1->a2 a3 Analyze purity a2->a3

Caption: Experimental workflow for Tangential Flow Filtration.

Procedure:

  • System Setup: Install the appropriate TFF membrane cassette and flush the system thoroughly with purification-grade water, followed by the diafiltration buffer to remove any preservatives and equilibrate the system.

  • Load Sample: Add the conjugation mixture to the system reservoir.

  • Diafiltration: Begin recirculating the sample across the membrane. Start adding diafiltration buffer to the reservoir at the same rate that filtrate (permeate) is being removed. This is known as constant volume diafiltration.

  • Buffer Exchange: Continue this process until 5-7 diafiltration volumes have been passed through the system. This is generally sufficient to reduce the concentration of small molecules like this compound by >99%.

  • Concentration (Optional): After diafiltration is complete, stop adding buffer and allow the system to continue filtering to concentrate the purified conjugate to the desired final volume.

  • Sample Recovery: Drain the purified and concentrated sample (the retentate) from the system. Flush the system with a small amount of buffer to recover any remaining product.

References

Side reactions of Mal-PEG5-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG5-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer troubleshooting support for your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Maleimide Group Reactivity & Side Reactions

Q1: What are the primary side reactions associated with the maleimide group of this compound?

A1: The maleimide group is designed to react with thiol (sulfhydryl) groups, typically from cysteine residues, through a Michael addition reaction.[1] However, several side reactions can occur:

  • Hydrolysis: The maleimide ring can be opened by water (hydrolysis), especially at higher pH, which makes it unreactive towards thiols.[2][3][4]

  • Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues.[3]

  • Retro-Michael Reaction (Thiol Exchange): The formed thioether bond can be reversible, particularly in a thiol-rich environment like in vivo with glutathione, leading to the transfer of the PEG linker to other molecules.

  • Thiazine Rearrangement: A significant side reaction can occur when conjugating to a peptide or protein with an N-terminal cysteine, resulting in a stable six-membered thiazine ring.

Q2: How does pH affect the stability and reactivity of the maleimide group?

A2: pH is a critical factor in maleimide chemistry:

  • Optimal pH for Thiol Reaction: The ideal pH range for the reaction between a maleimide and a thiol is 6.5-7.5. In this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing side reactions.

  • Below pH 6.5: The reaction rate with thiols decreases because the concentration of the more reactive thiolate anion is lower.

  • Above pH 7.5: The rate of maleimide hydrolysis increases significantly. Additionally, the maleimide group loses its selectivity for thiols and can react with primary amines. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.

Q3: My maleimide-thiol conjugate appears to be unstable. What is happening and how can I fix it?

A3: The instability of the maleimide-thiol conjugate is often due to the retro-Michael reaction, where the thioether bond breaks. This is especially problematic in environments with high concentrations of other thiols, such as glutathione inside cells.

To increase the stability of the conjugate, you can perform a post-conjugation hydrolysis of the thiosuccinimide ring. This can be achieved by raising the pH of the conjugate solution to 8.5-9.0 and incubating it. The resulting ring-opened product is much more stable and not susceptible to the retro-Michael reaction.

Storage and Handling of this compound

Q4: How should I properly store this compound to prevent hydrolysis?

A4: To ensure the stability of the maleimide group, proper storage is crucial:

  • Solid Form: Store this compound as a solid at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), protected from light and moisture.

  • In Solution: If you need to prepare a stock solution, dissolve the compound in a dry, water-miscible, and biocompatible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Store these stock solutions at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles and exposure to moisture. Do not store maleimide-containing products in aqueous solutions for extended periods.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conjugation efficiency Hydrolysis of the maleimide group prior to the reaction. - Ensure this compound was stored correctly (solid at -20°C or as a fresh solution in anhydrous DMSO). - Prepare aqueous solutions of the maleimide linker immediately before use. - Verify the pH of the reaction buffer is within the optimal range (6.5-7.5).
Incorrect buffer composition. - Use non-amine, non-thiol containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES. - Avoid buffers containing primary amines (e.g., Tris) or thiols.
Inaccessible or oxidized cysteines. - The target cysteine residues on your protein may not be available for reaction. Consider a pre-reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
Inconsistent results between experiments Variable levels of maleimide hydrolysis. - Standardize the time the maleimide reagent is in an aqueous solution before starting the conjugation. - Control the reaction temperature consistently. - Use fresh aliquots of the maleimide stock solution for each experiment.
Presence of unexpected byproducts Reaction with primary amines. - Ensure the reaction pH is maintained between 6.5 and 7.5 to ensure selectivity for thiols.
Thiazine rearrangement with N-terminal cysteine. - If conjugating to an N-terminal cysteine, consider performing the reaction under slightly acidic conditions (pH < 6.5) to suppress this rearrangement, though this will slow the desired reaction. Alternatively, if possible, modify the protein to avoid an N-terminal cysteine.
Conjugate is unstable in vivo Retro-Michael reaction (thiol exchange). - After the conjugation reaction, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 and incubating. Monitor the ring-opening by mass spectrometry. The resulting product is more stable.

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol outlines a general procedure for conjugating this compound to a thiol-containing protein.

Materials:

  • This compound

  • Thiol-containing protein

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1-10 mM EDTA, pH 7.0-7.2. (Degas the buffer before use to prevent thiol oxidation).

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching solution (optional): L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation (Optional Reduction): If the protein's thiols are oxidized (forming disulfide bonds), they must be reduced. Incubate the protein with a 10-fold molar excess of TCEP in the conjugation buffer for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide linker over the protein is a common starting point, but this should be optimized.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction (Optional): To stop the reaction and consume any excess maleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess this compound and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization: Analyze the conjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectrophotometry to determine the degree of labeling.

Protocol 2: Post-Conjugation Stabilization via Hydrolysis

This protocol describes how to increase the stability of the maleimide-thiol conjugate by hydrolyzing the thiosuccinimide ring.

Materials:

  • Purified maleimide-thiol conjugate

  • High pH Buffer: e.g., 100 mM sodium borate, pH 9.0

  • Neutralization Buffer: e.g., 1 M MES, pH 6.0

Procedure:

  • After purifying the initial conjugate, exchange the buffer to the high pH buffer (pH 8.5-9.0).

  • Incubate the conjugate solution at room temperature or 37°C.

  • Monitor the progress of the ring-opening hydrolysis by mass spectrometry until the reaction is complete. The mass of the conjugate will increase by 18 Da (the mass of a water molecule).

  • Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 by adding the neutralization buffer for storage or downstream applications.

Visualizations

Side_Reactions cluster_main This compound Conjugation cluster_side_reactions Potential Side Reactions Mal This compound Conjugate Thioether Conjugate (Desired Product) Mal->Conjugate + Thiol (pH 6.5-7.5) Hydrolysis Hydrolyzed this compound (Inactive) Mal->Hydrolysis + H2O (High pH) AmineReaction Amine Adduct (Lysine Reaction) Mal->AmineReaction + Protein-NH2 (pH > 7.5) Thiol Protein-SH (Cysteine) RetroMichael Retro-Michael Reaction (Thiol Exchange) Conjugate->RetroMichael + R'-SH Thiazine Thiazine Rearrangement (N-terminal Cys) Conjugate->Thiazine (N-terminal Cys) Troubleshooting_Workflow Start Start Conjugation Experiment CheckResults Analyze Conjugation Results Start->CheckResults Success Successful Conjugation CheckResults->Success High Yield Failure Low/No Conjugation CheckResults->Failure Low Yield CheckMaleimide Check Maleimide Stability (Fresh? Stored correctly?) Failure->CheckMaleimide CheckpH Verify Buffer pH (6.5-7.5?) CheckMaleimide->CheckpH Maleimide OK Optimize Optimize Reaction Conditions (Molar ratio, Time, Temp) CheckMaleimide->Optimize Maleimide Hydrolyzed CheckThiol Assess Thiol Availability (Reduce Disulfides?) CheckpH->CheckThiol pH OK CheckpH->Optimize Incorrect pH CheckThiol->Optimize Thiols OK CheckThiol->Optimize Thiols Oxidized

References

Stability of Mal-PEG5-acid conjugates under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Mal-PEG5-acid conjugates under various storage conditions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

For long-term stability, this compound in its solid form should be stored at -20°C, protected from light and moisture.[1][2] When stored correctly, the compound is stable for months to years.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Q2: How should I store solutions of this compound?

Solutions of this compound are more susceptible to degradation than the solid powder. For stock solutions, it is recommended to dissolve the compound in a dry, biocompatible, water-miscible solvent such as anhydrous Dimethyl Sulfoxide (DMSO).[3] These solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months, protected from light.

Q3: What is the primary cause of instability for this compound in aqueous solutions?

The primary cause of instability for the maleimide group in aqueous solutions is hydrolysis. The maleimide ring is susceptible to nucleophilic attack by hydroxide ions, which increases with higher pH, leading to the opening of the ring to form a non-reactive maleamic acid derivative. This hydrolysis renders the compound unable to react with sulfhydryl groups.

Q4: What is the optimal pH range for working with this compound conjugates?

For the conjugation reaction with a thiol (sulfhydryl) group, the optimal pH range is between 6.5 and 7.5. Within this range, the reaction is highly specific and efficient. At pH values below 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines becomes more competitive.

Q5: How does temperature affect the stability of this compound conjugates?

Higher temperatures accelerate the rate of hydrolysis of the maleimide group. Therefore, it is recommended to perform conjugation reactions at room temperature or 4°C. While the reaction is slower at 4°C, it can help to minimize hydrolysis, especially during long incubation periods.

Stability Data

Table 1: General Stability of the Maleimide Group in Aqueous Buffers

pHTemperatureApproximate Half-life of Maleimide Group
5.537°CVery high (slow hydrolysis)
7.437°CDecreases significantly (hours to days)
9.037°CRapid hydrolysis (minutes to hours)

Table 2: General Stability of the Thiosuccinimide Conjugate Bond

ConditionStability IssueConsequence
High pH (>8.5)Hydrolysis of the thiosuccinimide ringForms a stable, ring-opened succinamic acid thioether, preventing retro-Michael reaction.
Presence of excess thiolsRetro-Michael reaction (thiol exchange)Reversal of the conjugation, leading to loss of the conjugated molecule and potential off-target effects.
Conjugation to an N-terminal cysteineThiazine rearrangement (especially at pH ≥ 7.3)Formation of a stable, six-membered thiazine ring, which is an isomeric form of the desired conjugate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conjugation efficiency 1. Hydrolysis of this compound: The maleimide group may have hydrolyzed due to improper storage or reaction conditions. 2. Oxidation of thiol groups: The sulfhydryl groups on the target molecule may have oxidized to form disulfide bonds. 3. Suboptimal pH: The reaction pH may be too low, slowing down the reaction rate.1. Use fresh this compound: Prepare fresh solutions of this compound in an anhydrous solvent like DMSO immediately before use. Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. 2. Reduce disulfide bonds: Treat your thiol-containing molecule with a reducing agent like TCEP or DTT prior to conjugation. 3. Adjust pH: Ensure the reaction buffer is between pH 6.5 and 7.5.
Conjugate is unstable and loses activity 1. Retro-Michael reaction: The thiosuccinimide bond is reversible, especially in the presence of other thiols. 2. Thiazine rearrangement: If conjugating to an N-terminal cysteine, the conjugate may be rearranging to a thiazine structure.1. Induce hydrolysis of the thiosuccinimide ring: After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable ring-opened structure. 2. Lower conjugation pH: Perform the conjugation at a more acidic pH (e.g., pH 6.5) to minimize rearrangement. If possible, avoid using peptides with an N-terminal cysteine for conjugation.
Heterogeneous product mixture 1. Side reactions: Besides the desired thiol-maleimide reaction, side reactions with other nucleophilic groups (e.g., amines) may occur at higher pH. 2. Incomplete reaction: The reaction may not have gone to completion.1. Control pH: Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiols. 2. Optimize reaction time and stoichiometry: Perform a time-course experiment and test different molar ratios of this compound to your target molecule to determine the optimal conditions for your specific system.

Experimental Protocols

Protocol 1: Assessment of Maleimide Group Stability by UV-Vis Spectroscopy

This protocol allows for the monitoring of the hydrolysis of the maleimide group over time.

  • Preparation of Solutions:

    • Prepare buffers at the desired pH values (e.g., pH 5.5, 7.4, and 9.0).

    • Prepare a stock solution of this compound in anhydrous DMSO.

  • Incubation:

    • Dilute the this compound stock solution into the prepared buffers to a final concentration suitable for UV-Vis measurement (the maleimide group has a characteristic absorbance around 300 nm).

    • Incubate the solutions at the desired temperature (e.g., 37°C).

  • Measurement:

    • At various time points, measure the UV absorbance of the solutions at the wavelength corresponding to the maleimide absorbance maximum (around 300 nm).

    • A decrease in absorbance over time indicates the hydrolysis of the maleimide ring.

  • Data Analysis:

    • Plot the absorbance versus time.

    • The rate of hydrolysis can be determined from the slope of the curve, and the half-life of the maleimide group under each condition can be calculated.

Protocol 2: Quantification of Active Maleimide Groups using Ellman's Reagent

This protocol determines the amount of active, unreacted maleimide groups.

  • Preparation of Reagents:

    • Prepare a solution of Ellman's reagent (DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

    • Prepare a standard solution of a known thiol, such as L-cysteine, in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0).

  • Reaction:

    • Incubate a known concentration of your this compound sample with an excess of the L-cysteine standard solution for 30 minutes at room temperature. The active maleimide groups will react with the thiol groups of L-cysteine.

  • Quantification of Unreacted Thiol:

    • Add Ellman's reagent to the reaction mixture. The reagent will react with the remaining unreacted L-cysteine to produce a colored product with an absorbance maximum at 412 nm.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • The amount of unreacted L-cysteine can be calculated using a standard curve of L-cysteine with Ellman's reagent.

    • The amount of active maleimide is the initial amount of L-cysteine minus the amount of unreacted L-cysteine.

Visualizations

Mal_PEG5_Acid_Structure Chemical Structure of this compound cluster_maleimide Maleimide Group cluster_peg PEG5 Linker cluster_acid Carboxylic Acid N N C1 C1 N->C1 CH2_1 CH2_1 N->CH2_1 -(CH2)2- C2 C2 C1->C2 O1 O1 C1->O1 =O C3 C3 C2->C3 C4 C4 C3->C4 C4->N O2 O2 C4->O2 =O O_1 O_1 CH2_1->O_1 -O- CH2_2 CH2_2 O_1->CH2_2 -(CH2)2- O_2 O_2 CH2_2->O_2 -O- CH2_3 CH2_3 O_2->CH2_3 -(CH2)2- O_3 O_3 CH2_3->O_3 -O- CH2_4 CH2_4 O_3->CH2_4 -(CH2)2- O_4 O_4 CH2_4->O_4 -O- CH2_5 CH2_5 O_4->CH2_5 -(CH2)2- COOH COOH CH2_5->COOH -COOH

Caption: Chemical Structure of this compound.

Maleimide_Hydrolysis Hydrolysis of the Maleimide Ring Maleimide Maleimide Group (Reactive) Maleamic_Acid Maleamic Acid Derivative (Non-reactive) Maleimide->Maleamic_Acid + H2O (pH > 7.5)

Caption: Hydrolysis of the Maleimide Ring.

Conjugation_and_Hydrolysis Conjugation and Subsequent Hydrolysis cluster_conjugation Thiol-Maleimide Conjugation cluster_stabilization Stabilization by Hydrolysis Maleimide Maleimide Thiosuccinimide Thiosuccinimide Conjugate Maleimide->Thiosuccinimide + Thiol (pH 6.5-7.5) Thiol Thiol (-SH) Ring_Opened Ring-Opened Succinamic Acid (Stable) Thiosuccinimide->Ring_Opened + H2O (pH > 8.5)

Caption: Conjugation and Subsequent Hydrolysis.

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Check_Reagents Check Reagent Stability Start->Check_Reagents Check_pH Verify Reaction pH Check_Reagents->Check_pH OK Use_Fresh Use fresh this compound from -20°C storage Check_Reagents->Use_Fresh Degraded Check_Thiol Assess Thiol Activity Check_pH->Check_Thiol OK Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH Incorrect Reduce_Thiol Reduce sample with TCEP/DTT Check_Thiol->Reduce_Thiol Oxidized Optimize Optimize reaction time and stoichiometry Check_Thiol->Optimize OK Use_Fresh->Optimize Adjust_pH->Optimize Reduce_Thiol->Optimize

Caption: Troubleshooting Low Conjugation Yield.

References

Technical Support Center: Strategies to Reduce Aggregation of ADCs with Mal-PEG5-acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) utilizing a Maleimide-PEG5-acid linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for ADCs conjugated with a Mal-PEG5-acid linker?

A1: Aggregation of ADCs, including those with this compound linkers, is a multifaceted issue primarily driven by:

  • Increased Hydrophobicity: The conjugation of a hydrophobic payload to an antibody can lead to intermolecular hydrophobic interactions between ADC molecules, causing them to aggregate.[1][2] While the PEG5 component of the linker adds hydrophilicity, a highly hydrophobic payload can still dominate this effect. The this compound linker itself can contribute to the overall hydrophobicity of the ADC.[3]

  • High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody increases the surface hydrophobicity, which often correlates with a higher propensity for aggregation.[2]

  • Conjugation Process Conditions: The conditions used during the conjugation reaction, such as pH, temperature, and the concentration of reactants, can induce stress on the antibody, leading to partial unfolding and exposure of hydrophobic regions, which in turn can cause aggregation.[1]

  • Instability of the Maleimide-Thiol Linkage: The thiosuccinimide bond formed between the maleimide group and a cysteine residue on the antibody can undergo a retro-Michael reaction, leading to deconjugation. This can result in a heterogeneous mixture that may be more prone to aggregation.

  • Formulation and Storage Conditions: Inappropriate buffer conditions (pH, ionic strength), exposure to mechanical stress (e.g., agitation), freeze-thaw cycles, and high ADC concentrations can all promote aggregation.

Q2: How does the this compound linker contribute to reducing aggregation?

A2: The this compound linker has features designed to mitigate aggregation:

  • PEG Spacer: The polyethylene glycol (PEG) component is hydrophilic and creates a hydration shell around the ADC. This increases the overall solubility of the ADC and can mask the hydrophobicity of the payload.

  • Steric Hindrance: The flexible PEG chain provides steric hindrance, creating physical separation between adjacent ADC molecules and reducing the likelihood of intermolecular interactions that lead to aggregation.

Studies have shown that a PEG length of at least eight units (PEG8) can be critical for minimizing plasma clearance and improving the ADC's exposure and tolerability. While PEG5 offers some benefit, longer PEG chains may provide more significant aggregation reduction for highly hydrophobic payloads.

Q3: What analytical techniques are recommended for monitoring ADC aggregation?

A3: A combination of orthogonal methods is recommended for a comprehensive assessment of ADC aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying soluble aggregates (dimers, trimers, and higher-order oligomers). It separates molecules based on their hydrodynamic radius.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of large aggregates and determining the size distribution of particles in a solution. It is useful for monitoring the onset and rate of aggregation over time.

  • Micro-Flow Imaging (MFI): MFI is used to detect, quantify, and characterize sub-visible particles, which can be precursors to visible aggregation and precipitation.

Troubleshooting Guides

Issue 1: High Levels of Aggregation Observed Immediately After Conjugation and Purification

This section provides a step-by-step guide to troubleshoot aggregation that occurs during the ADC production process.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Analysis and Refinement cluster_3 Outcome A High Aggregation Post-Purification B Optimize Conjugation Conditions A->B C Evaluate Linker-Payload Molar Ratio B->C E Analyze Aggregation by SEC/DLS B->E D Consider Solid-Phase Conjugation C->D C->E D->E F Refine Protocol Based on Data E->F F->B Iterate G Reduced Aggregation F->G

Caption: Workflow for troubleshooting ADC aggregation after conjugation.

  • Optimize Conjugation Conditions:

    • pH: For maleimide-cysteine conjugation, a pH range of 6.5-7.5 is typically optimal. Higher pH values can lead to side reactions, while lower pH can slow down the conjugation reaction.

    • Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) to reduce the risk of antibody denaturation and aggregation.

    • Reaction Time: Minimize the reaction time to what is necessary for complete conjugation to reduce the exposure of the antibody to potentially destabilizing conditions.

  • Evaluate Molar Ratio of Linker-Payload:

    • An excessive molar ratio of the this compound linker-payload can lead to non-specific conjugation and increased hydrophobicity. Perform a titration experiment to determine the optimal molar ratio that achieves the target DAR without inducing significant aggregation.

  • Consider Solid-Phase Conjugation:

    • If aggregation persists, consider immobilizing the antibody on a solid support (e.g., resin) during the conjugation reaction. This "Lock-Release" approach physically separates the antibody molecules, preventing them from aggregating during the conjugation process.

Issue 2: Aggregation Increases During Formulation and Storage

This section addresses aggregation that develops after the ADC has been successfully produced and purified.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Analysis and Refinement cluster_3 Outcome A Increased Aggregation During Storage B Formulation Screen (pH, Excipients) A->B C Optimize ADC Concentration B->C E Monitor Aggregation Over Time (SEC, DLS) B->E D Assess Freeze-Thaw and Mechanical Stress C->D C->E D->E F Select Optimal Formulation E->F F->B Iterate G Stable ADC Formulation F->G

Caption: Workflow for optimizing ADC formulation and storage stability.

  • Perform a Formulation Screen:

    • pH: Evaluate a range of pH values (typically 5.0-7.0) to identify the pH at which the ADC is most stable.

    • Excipients: Screen for the addition of stabilizers such as:

      • Surfactants: Polysorbate 20 or 80 can prevent surface-induced aggregation.

      • Sugars: Sucrose or trehalose can act as cryoprotectants and lyoprotectants.

      • Amino Acids: Arginine can help to solubilize proteins and reduce aggregation.

  • Optimize ADC Concentration:

    • Higher protein concentrations can increase the rate of aggregation. If possible, evaluate the stability of the ADC at different concentrations to determine the optimal concentration for storage.

  • Assess Stability Under Stress Conditions:

    • Freeze-Thaw Cycles: Subject the ADC formulation to multiple freeze-thaw cycles and measure the increase in aggregation to assess its stability.

    • Mechanical Stress: Agitate the ADC formulation and monitor for aggregation to determine its sensitivity to mechanical stress.

Experimental Protocols

Protocol 1: Cysteine-Based ADC Conjugation with this compound Linker

This protocol describes a general method for conjugating a this compound linker-payload to an antibody via reduced interchain disulfide bonds.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), at a specific molar ratio to the antibody. The amount of reducing agent will determine the number of disulfide bonds reduced and thus the potential DAR.

    • Incubate the reaction at 37°C for 30 minutes.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Adjust the concentration of the reduced antibody to 2.5 mg/mL in a reaction buffer (e.g., PBS with 1 mM DTPA, pH 7.4).

    • Prepare the this compound linker-payload solution in an organic solvent like DMSO.

    • Add the linker-payload solution to the reduced antibody at a specific molar ratio.

    • Incubate the reaction on ice for 1 hour.

  • Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted linker-payload and aggregates.

Protocol 2: Formulation Screening by High-Throughput Dynamic Light Scattering (DLS)

This protocol outlines a high-throughput method for screening different formulations to minimize ADC aggregation.

  • Plate Preparation:

    • In a 96-well plate, prepare a matrix of formulation buffers with varying pH and excipient concentrations.

  • Sample Preparation:

    • Add a small volume of your purified ADC to each well of the formulation plate.

  • Initial DLS Measurement:

    • Measure the initial size distribution and percentage of aggregation for each formulation using a plate-based DLS instrument.

  • Stress and Incubation:

    • Subject the plate to stress conditions (e.g., elevated temperature, freeze-thaw cycles).

    • Incubate the plate for a defined period (e.g., 1 week, 1 month).

  • Final DLS Measurement:

    • Measure the final size distribution and percentage of aggregation.

  • Data Analysis:

    • Compare the change in aggregation across the different formulations to identify the optimal buffer conditions for stability.

Quantitative Data Summary

The following table provides a hypothetical comparison of ADC aggregation with different linker strategies, based on the principles identified in the literature. This data is for illustrative purposes to guide experimental design.

LinkerDAR% Aggregation (Initial)% Aggregation (After 1 Month at 4°C)Rationale
This compound41.5%3.5%The PEG5 linker provides some hydrophilicity, but with a DAR of 4, some aggregation is expected over time.
Mal-PEG12-acid4<1%1.2%The longer PEG chain offers increased hydrophilicity and steric hindrance, leading to improved stability compared to PEG5.
Hydrophobic Linker (No PEG)44.2%15.8%The absence of a hydrophilic spacer leads to significant aggregation, especially at a higher DAR.
This compound2<1%1.8%A lower DAR reduces the overall hydrophobicity of the ADC, resulting in lower aggregation compared to a DAR of 4 with the same linker.

Note: This data is illustrative. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

References

Overcoming steric hindrance in Mal-PEG5-acid bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG5-acid bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to steric hindrance and other challenges encountered during bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound bioconjugation experiments in a question-and-answer format.

Problem 1: Low or No Conjugation Yield

Question: I am observing a very low yield of my desired conjugate, or no reaction at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conjugation yield is a common issue that can stem from several factors, often related to steric hindrance or the accessibility of the reactive thiol group on your biomolecule.[1]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inaccessible Cysteine Residue: The target cysteine's thiol group may be buried within the 3D structure of the protein, preventing the this compound from accessing it.[1]Introduce a Longer Spacer Arm: While this compound already has a PEG spacer, if steric hindrance is significant, consider a linker with a longer PEG chain (e.g., PEG12, PEG24) to increase the reach of the maleimide group.[1][2] Partial Denaturation: Mild, reversible denaturation of the protein can sometimes expose buried cysteine residues. This should be approached with caution to avoid irreversible unfolding.[1] Site-Directed Mutagenesis: If feasible, mutate a more accessible, non-essential surface amino acid to a cysteine.
Oxidized Thiol Groups: The target cysteine residues may have formed disulfide bonds (cystine), which are unreactive with maleimides.Use a Reducing Agent: Treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation to reduce disulfide bonds and ensure free sulfhydryl groups are available. TCEP is often preferred as it does not need to be removed before adding the maleimide linker. If DTT is used, it must be removed (e.g., by dialysis) as it contains a thiol group that will react with the maleimide.
Suboptimal Reaction pH: The efficiency of the maleimide-thiol reaction is highly pH-dependent.Optimize Reaction Buffer pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction rate decreases significantly. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines (e.g., lysine residues), leading to non-specific conjugation.
Insufficient Molar Ratio of Linker: The concentration of the this compound may be too low to drive the reaction to completion.Increase Molar Excess of this compound: Start with a 10-20 fold molar excess of the this compound relative to the thiol-containing biomolecule. This ratio may need to be optimized for your specific protein.
Hydrolysis of Maleimide Group: The maleimide ring on the linker can hydrolyze in aqueous solutions, rendering it inactive.Prepare Fresh Linker Solutions: Always prepare solutions of this compound immediately before use. Avoid storing the linker in aqueous buffers for extended periods.

Problem 2: Poor Solubility or Precipitation of the Conjugate

Question: My protein-PEG conjugate is precipitating out of solution during or after the reaction. What can I do to prevent this?

Answer: Precipitation or aggregation of the conjugate can occur if the bioconjugation process alters the protein's properties, such as its isoelectric point, or if the payload itself is hydrophobic.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrophobicity of the Conjugated Moiety: If the "acid" end of the this compound is conjugated to a hydrophobic molecule, it can reduce the overall solubility of the protein conjugate.Use a More Hydrophilic Linker: The PEG5 spacer provides hydrophilicity. If aggregation is still an issue, consider using a linker with a longer, more water-soluble PEG chain.
Protein Denaturation: Over-modification or harsh reaction conditions can lead to protein denaturation and subsequent aggregation.Optimize Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C overnight instead of room temperature for 2 hours). Ensure the pH of the reaction buffer is optimal for protein stability.
Insufficient PEGylation: In some cases, a higher degree of PEGylation can improve the solubility of the final conjugate.Increase Molar Excess of Linker: A higher molar ratio of the this compound may lead to a higher degree of labeling, which can sometimes improve solubility. However, this should be balanced with the risk of over-modification and loss of biological activity.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound bioconjugation?

A1: Steric hindrance refers to the spatial obstruction that arises due to the size and shape of molecules, which can impede a chemical reaction. In this context, the three-dimensional structure of the biomolecule (e.g., a protein) can physically block the maleimide group of the this compound from reaching and reacting with a target cysteine residue, especially if the cysteine is located in a sterically crowded region or a deep cleft on the protein's surface. The PEG5 linker itself is designed to act as a spacer to mitigate some of this hindrance.

Q2: What are the primary side reactions to be aware of with maleimide chemistry?

A2: The most common side reactions include:

  • Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH, forming an unreactive maleamic acid. This can happen to the linker before conjugation or to the succinimide ring of the conjugate after the reaction.

  • Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol is potentially reversible, especially in the presence of other thiols like glutathione in vivo. This can lead to the transfer of the PEG-acid to other molecules.

  • Reaction with Amines: While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5.

  • Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a side reaction can occur where the newly formed succinimidyl thioether rearranges to a six-membered thiazine ring.

Q3: What is the optimal molar ratio of this compound to my protein?

A3: A good starting point is a 10-20 fold molar excess of the this compound linker relative to the thiol-containing biomolecule. However, the optimal ratio should be determined empirically for each specific protein and desired degree of labeling.

Q4: How can I confirm that the conjugation was successful and determine the degree of labeling?

A4: Several analytical techniques can be used:

  • SDS-PAGE: Successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on the gel.

  • Mass Spectrometry (MS): This is a precise method to determine the molecular weight of the conjugate and thus the number of PEG linkers attached.

  • HPLC: Techniques like size-exclusion (SEC) or reversed-phase (RP) HPLC can be used to separate the conjugated protein from the unconjugated protein and unreacted linker, allowing for quantification.

Q5: How should I purify my final conjugate?

A5: Excess, unreacted this compound and other small molecules can be removed using several methods depending on the size of your biomolecule and the sample volume. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Using columns like Sephadex G-25.

  • Dialysis: Effective for removing small molecules from larger protein conjugates.

  • Tangential Flow Filtration (TFF): Suitable for larger volumes.

Experimental Protocols & Data

Protocol: General this compound Conjugation to a Thiol-Containing Protein

This protocol provides a general procedure. Optimization of specific conditions such as molar ratios, temperature, and incubation time may be necessary for your particular application.

1. Preparation of Protein

  • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.

  • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce them. It is recommended to flush the vial with an inert gas like nitrogen or argon to prevent re-oxidation.

2. Preparation of this compound Linker

  • Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

3. Conjugation Reaction

  • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution with gentle stirring or vortexing.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.

4. Quenching the Reaction (Optional but Recommended)

  • To quench any unreacted maleimide groups, add a quenching reagent like L-cysteine or N-acetylcysteine to a final concentration of 10-20 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate

  • Remove excess linker and quenching reagent by size-exclusion chromatography, dialysis, or another suitable purification method.

6. Characterization and Storage

  • Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and/or HPLC to confirm conjugation and assess purity.

  • For short-term storage, keep the conjugate at 2-8°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.

Quantitative Data Summary

The following tables summarize key quantitative parameters for maleimide-thiol conjugation reactions.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueRationale & Notes
pH 6.5 - 7.5Balances reaction rate with specificity for thiols over amines and minimizes maleimide hydrolysis.
Molar Ratio (Linker:Protein) 10:1 to 20:1A molar excess drives the reaction to completion. The optimal ratio should be determined empirically.
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are faster. 4°C can be used for overnight reactions or for sensitive proteins.
Reaction Time 2-4 hours at RT; Overnight at 4°CReaction progress can be monitored by analytical techniques like HPLC.

Table 2: Typical Conjugation Efficiencies

Biomolecule TypeConjugation EfficiencyMolar Ratio (Maleimide:Thiol)Reference
Peptide (cRGDfK)84 ± 4%2:1
Nanobody (11A4)~58%5:1
Protein~70%5:1
Engineered Hemoglobin>80%12:1

Note: Conjugation efficiencies are highly dependent on the specific biomolecule, linker, and reaction conditions.

Visualized Workflows and Pathways

Diagram 1: General Workflow for this compound Bioconjugation

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Protein_Prep 1. Protein Preparation (Dissolve & Reduce) Conjugation 3. Conjugation Reaction (Mix Protein & Linker) Protein_Prep->Conjugation Linker_Prep 2. Linker Preparation (Dissolve this compound) Linker_Prep->Conjugation Quench 4. Quench Reaction (Add L-cysteine) Conjugation->Quench Purification 5. Purification (SEC / Dialysis) Quench->Purification Analysis 6. Analysis (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: Workflow for protein conjugation with this compound.

G Start Low Conjugation Yield Check_Thiols Are thiols free and accessible? Start->Check_Thiols Check_pH Is pH optimal (6.5-7.5)? Check_Thiols->Check_pH Yes Add_TCEP Add reducing agent (TCEP) Check_Thiols->Add_TCEP No Consider_Longer_Linker Consider longer PEG linker for steric hindrance Check_Thiols->Consider_Longer_Linker Partially Check_Ratio Is molar ratio sufficient? Check_pH->Check_Ratio Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Linker Is linker active? Check_Ratio->Check_Linker Yes Increase_Ratio Increase linker molar excess Check_Ratio->Increase_Ratio No Fresh_Linker Use freshly prepared linker Check_Linker->Fresh_Linker No Check_Linker->Consider_Longer_Linker Yes Add_TCEP->Check_Thiols Adjust_pH->Check_pH Increase_Ratio->Check_Ratio Fresh_Linker->Check_Linker

Caption: Key reaction pathways in maleimide-thiol conjugation.

References

Impact of reducing agents on Mal-PEG5-acid labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG5-acid and other maleimide-containing reagents. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the labeling of thiol-containing molecules like proteins, peptides, and antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a thiol?

The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while the reactivity of primary amines (like those on lysine residues) is minimized.[3] At a pH of 7, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[3]

  • Below pH 6.5: The reaction rate decreases because the thiol is predominantly in its protonated, less nucleophilic state.

  • Above pH 7.5: The risk of side reactions with amines increases, and the maleimide group becomes more susceptible to hydrolysis, which renders it inactive.

Q2: My conjugation efficiency is low. What are the possible causes?

Low conjugation efficiency can stem from several factors:

  • Maleimide Hydrolysis: The maleimide ring on this compound is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5. It is crucial to prepare aqueous solutions of maleimide reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.

  • Oxidized or Inaccessible Thiols: The target cysteine residues on your molecule may have formed disulfide bonds or be sterically inaccessible. Disulfides are unreactive with maleimides. A pre-reduction step is often necessary to ensure free thiols are available.

  • Presence of Reducing Agents: Excess reducing agents from a disulfide reduction step will compete with your target molecule for the maleimide.

  • Incorrect Stoichiometry: An insufficient molar excess of the this compound reagent can lead to incomplete labeling. A 10- to 20-fold molar excess of the maleimide reagent over the thiol is a common starting point.

  • Suboptimal pH: As discussed in Q1, the pH must be carefully controlled to be within the 6.5-7.5 range.

Q3: Can I use reducing agents like DTT, BME, or TCEP in the same reaction mixture as this compound?

No, it is not recommended.

  • Dithiothreitol (DTT) and β-mercaptoethanol (BME): These are thiol-containing reducing agents and will directly react with the maleimide group of this compound, competing with your target molecule. Any excess of these reagents must be removed before adding the maleimide.

  • Tris(2-carboxyethyl)phosphine (TCEP): Although TCEP is a non-thiol reducing agent, and some older literature suggested it was compatible with maleimides, more recent studies have shown that TCEP can also react directly with the maleimide ring to form a stable ylene adduct. This side reaction consumes both the maleimide and the TCEP, reducing the efficiency of your conjugation. Therefore, it is highly recommended to remove or quench excess TCEP before initiating the labeling reaction.

Q4: How can I remove reducing agents before starting the conjugation?

Several methods can be used to remove excess reducing agents:

  • Desalting Columns/Size Exclusion Chromatography (SEC): This is a common and effective method to separate the larger protein/antibody from the smaller reducing agent molecules.

  • Dialysis: This technique can be used to remove small molecules like reducing agents from a solution of larger biomolecules.

  • In Situ Quenching: An alternative to physical removal is to chemically quench the reducing agent. For phosphine-based reducing agents like TCEP, water-soluble PEG-azides can be used to quench them through a Staudinger reaction before the maleimide is added.

Troubleshooting Guide

Issue 1: No or very low labeling detected.
Potential Cause Troubleshooting Step
Inactive Maleimide Reagent Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous buffers.
Oxidized Thiols Perform a reduction step using TCEP or DTT to cleave any disulfide bonds. Ensure the subsequent removal of the reducing agent. Include a chelating agent like EDTA (1-5 mM) in your buffers to prevent metal-catalyzed re-oxidation of thiols.
Interference from Reducing Agent After the reduction step, remove the reducing agent using a desalting column or dialysis before adding the this compound.
Incorrect Buffer Composition Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Avoid buffers containing primary amines (e.g., Tris) if there is a risk of pH shifting to above 7.5. Phosphate-buffered saline (PBS) is commonly used.
Issue 2: Labeled product is unstable and loses its label over time.
Potential Cause Troubleshooting Step
Retro-Michael Reaction (Thiol Exchange) The thioether bond formed is reversible and can undergo exchange with other thiols, such as glutathione in vivo. To create a more stable bond, the succinimide ring can be hydrolyzed post-conjugation by adjusting the pH to 8.5-9.0 and incubating until the ring-opening is confirmed by mass spectrometry. This forms a stable succinamic acid thioether (SATE) which is not susceptible to the retro-Michael reaction.
Thiazine Rearrangement If labeling an N-terminal cysteine, the conjugate can rearrange to a more stable thiazine ring. This can be minimized by performing the conjugation at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol outlines the key steps for conjugating this compound to a protein with existing or induced free thiols.

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.

    • If the protein contains disulfide bonds that need to be reduced, add a 10- to 20-fold molar excess of TCEP.

    • Incubate at room temperature for 30-60 minutes.

  • Removal of Reducing Agent:

    • Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with the reaction buffer.

    • Apply the protein/TCEP mixture to the column and centrifuge according to the manufacturer's instructions.

    • Collect the protein eluate, which is now free of TCEP.

  • Conjugation Reaction:

    • Immediately after removing the reducing agent, add the this compound (from a freshly prepared stock in DMSO) to the protein solution. A 10- to 20-fold molar excess of maleimide over available thiols is a good starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to quench any unreacted this compound. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted, and quenched this compound from the labeled protein conjugate using a desalting column, dialysis, or size exclusion chromatography.

Data Summary Tables

Table 1: Influence of pH on Maleimide Reactivity

pH RangeReaction with ThiolsSide Reactions
< 6.5SlowMinimal
6.5 - 7.5 Optimal Minimal amine reactivity and hydrolysis
> 7.5FastIncreased reaction with amines; increased rate of maleimide hydrolysis

Table 2: Common Reducing Agents and Their Interaction with Maleimides

Reducing AgentTypeReacts with Maleimide?Removal Required?
TCEP Non-thiol (Phosphine)YesYes
DTT ThiolYesYes
BME ThiolYesYes

Visual Guides

experimental_workflow cluster_prep Step 1: Preparation cluster_purify Step 2: Purification cluster_conjugate Step 3: Conjugation cluster_final Step 4: Final Steps Protein Protein in Reaction Buffer Reduce Add TCEP (if needed) Protein->Reduce Disulfide Bonds Present Desalt Desalting Column (Remove TCEP) Reduce->Desalt AddMal Add this compound Desalt->AddMal Incubate Incubate (RT or 4°C) AddMal->Incubate Quench Quench (Optional) Incubate->Quench PurifyFinal Final Purification Quench->PurifyFinal

Caption: Standard workflow for protein labeling with this compound.

reaction_pathways Maleimide This compound DesiredProduct Stable Conjugate (Protein-S-Mal-PEG5) Maleimide->DesiredProduct Desired Reaction (pH 6.5-7.5) SideProduct Inactive Adduct (Agent-Mal-PEG5) Maleimide->SideProduct Side Reaction ProteinThiol Protein-SH (Target) ProteinThiol->DesiredProduct ReducingAgent Reducing Agent (e.g., TCEP, DTT) ReducingAgent->SideProduct

Caption: Desired vs. side reaction pathways in maleimide labeling.

troubleshooting_logic Start Low/No Labeling CheckReagent Is Maleimide Reagent Fresh? Start->CheckReagent CheckThiols Are Thiols Free? CheckReagent->CheckThiols Yes Sol_Reagent Prepare Fresh Reagent CheckReagent->Sol_Reagent No CheckReducer Was Reducing Agent Removed? CheckThiols->CheckReducer Yes Sol_Thiols Reduce Disulfides & Use EDTA CheckThiols->Sol_Thiols No CheckpH Is pH 6.5-7.5? CheckReducer->CheckpH Yes Sol_Reducer Use Desalting Column CheckReducer->Sol_Reducer No CheckpH->Start No Sol_pH Adjust Buffer pH

Caption: Troubleshooting logic for low maleimide labeling efficiency.

References

How to quench a Mal-PEG5-acid conjugation reaction effectively

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and protocols for effectively quenching a Mal-PEG5-acid conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugation reaction?

A this compound is a heterobifunctional linker used in bioconjugation. It contains two reactive ends separated by a 5-unit polyethylene glycol (PEG) spacer:

  • A maleimide group that specifically reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins or peptides, to form a stable thioether bond.[1][2]

  • A carboxylic acid group that can be activated to react with primary amine groups, such as those on lysine residues.[1]

This guide focuses on the maleimide-thiol conjugation and the critical step of quenching the reaction.

Q2: Why is it necessary to quench the conjugation reaction?

Quenching is the process of stopping the reaction by deactivating any unreacted reagents. It is crucial for:

  • Preventing Side Reactions: Excess maleimide is highly reactive and, if not quenched, can react with other nucleophiles or desired molecules in subsequent experimental steps.[3]

  • Ensuring Conjugate Homogeneity: Stopping the reaction at a specific time point prevents the formation of undesired products and ensures a more homogeneous final product.

  • Improving Stability: Unreacted maleimides can hydrolyze over time, which can complicate downstream analysis and purification.[4] Quenching with a small thiol molecule caps the maleimide, creating a stable, inactive product.

Q3: What are the best reagents for quenching a maleimide reaction?

The most effective quenching agents are small molecules containing a free thiol group. These agents react rapidly with any excess maleimide, effectively "capping" it. Common and recommended quenching agents include L-cysteine, 2-mercaptoethanol (BME), and dithiothreitol (DTT).

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

Low yield is a common issue that can often be resolved by systematically checking the following potential causes.

Potential Cause Recommended Solution Explanation
Maleimide Hydrolysis Dissolve the this compound linker in an anhydrous solvent (e.g., DMSO, DMF) immediately before adding it to the reaction buffer.The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering it inactive. Storing the linker in an aqueous buffer, even for a short time, can significantly reduce its reactivity.
Thiol Oxidation Include a chelating agent like 1-5 mM EDTA in your reaction buffer. Ensure your buffers are de-gassed.Free sulfhydryl groups can oxidize to form disulfide bonds (S-S), which do not react with maleimides. Divalent metals in buffers can catalyze this oxidation.
Incorrect Reaction pH Maintain a reaction pH between 6.5 and 7.5.This pH range is the optimal balance for reactivity. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the rate of maleimide hydrolysis and competing reactions with amines increases significantly.
Inefficient Reduction of Disulfides If starting with a molecule with disulfide bonds, ensure complete reduction. Use an effective reducing agent like TCEP. Confirm reduction using methods like Ellman's reagent or non-reducing SDS-PAGE.Maleimides only react with free thiols (-SH), not disulfide bonds. TCEP is often preferred over DTT as it is thiol-free and does not need to be removed before adding the maleimide linker.
Presence of Competing Thiols If using a thiol-based reducing agent like DTT or BME, it must be completely removed (e.g., via a desalting column) before adding the this compound.Any residual thiol-containing reducing agents will compete with your target molecule for reaction with the maleimide, drastically reducing conjugation efficiency.

Experimental Protocols and Data

Diagram: Maleimide-Thiol Conjugation & Quenching Pathway

G cluster_reaction Conjugation Reaction cluster_quench Quenching Step Thiol Thiol-containing Molecule (-SH) Conjugate Stable Thioether Conjugate Thiol->Conjugate + Maleimide This compound Maleimide->Conjugate Excess_Maleimide Excess This compound Quenched_Product Inactive Quenched Product Excess_Maleimide->Quenched_Product + Quench_Agent Quenching Agent (e.g., L-Cysteine) Quench_Agent->Quenched_Product G A Prepare Thiol-Molecule (Reduce disulfides if needed) in pH 6.5-7.5 Buffer + EDTA C Add Maleimide to Thiol-Molecule (10-20x molar excess) A->C B Dissolve this compound in anhydrous DMSO/DMF B->C D Incubate (2-4h @ RT or O/N @ 4°C) C->D E Add Quenching Agent (e.g., L-Cysteine to 20 mM) D->E F Incubate to Quench (15-30 min @ RT) E->F G Purify Conjugate (e.g., Size-Exclusion Chromatography) F->G G Start Problem: Low Conjugation Yield Q1 Was maleimide linker dissolved just before use? Start->Q1 Q2 Was a competing thiol (e.g., DTT) removed? Q1->Q2 Yes S1 Cause: Maleimide Hydrolysis Solution: Prepare maleimide stock fresh every time. Q1->S1 No Q3 Was reaction pH between 6.5 - 7.5? Q2->Q3 Yes S2 Cause: Competing Reaction Solution: Use desalting column to remove reducing agents. Q2->S2 No Q4 Was EDTA included in the buffer? Q3->Q4 Yes S3 Cause: Incorrect pH Solution: Verify buffer pH. High pH causes hydrolysis, low pH slows reaction. Q3->S3 No S4 Cause: Thiol Oxidation Solution: Add 1-5 mM EDTA to chelate metals and prevent disulfide formation. Q4->S4 No

References

Technical Support Center: Purification of Hydrophobic Mal-PEG5-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of hydrophobic Mal-PEG5-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific conjugates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of hydrophobic this compound conjugates.

Problem 1: Low Yield of Final Conjugate

Potential Cause Troubleshooting Steps
Maleimide Hydrolysis 1. Optimize Reaction pH: Maintain the reaction buffer pH between 6.5 and 7.5 to ensure the sulfhydryl group is sufficiently nucleophilic while minimizing hydrolysis.[1] Prepare fresh buffers and verify the pH before each use. 2. Control Temperature: If hydrolysis is suspected, perform the conjugation at a lower temperature (e.g., 4°C) and increase the reaction time.[1] 3. Prepare Fresh Reagents: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1][2] Avoid storing maleimide reagents in aqueous solutions.[1]
Oxidation of Thiols 1. Use Reducing Agents: If the thiol-containing molecule has formed disulfide bonds, use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used but must be removed before adding the maleimide reagent. 2. Degas Buffers: Degas all buffers to remove dissolved oxygen, which can promote thiol oxidation.
Suboptimal Molar Ratio 1. Optimize Reagent Excess: Use a 10- to 20-fold molar excess of the this compound to the thiol-containing molecule to drive the reaction to completion.

Problem 2: Presence of Impurities in the Final Product

Impurity Identification Method Purification Strategy
Unreacted this compound RP-HPLC, LC-MSUse a significant molar excess of the thiol-containing molecule or quench the reaction with a small molecule thiol like cysteine, followed by purification using RP-HPLC or SEC.
Hydrolyzed this compound RP-HPLC, LC-MSOptimize the reaction conditions to minimize hydrolysis (see Problem 1). The hydrolyzed form is more polar and can often be separated by RP-HPLC.
Aggregates SEC-HPLC, Dynamic Light Scattering (DLS)Purify using SEC. For hydrophobic-driven aggregation, HIC can be an effective separation method.
Unreacted Thiol-Containing Molecule RP-HPLC, LC-MSUse a molar excess of the this compound. The unreacted starting material can typically be separated by RP-HPLC.

Problem 3: Poor Chromatographic Resolution

Observation Potential Cause Solution
Broad Peaks in RP-HPLC The discrete PEG5 linker should be monodisperse, but interactions with the stationary phase can cause broadening.Increase the column temperature to improve peak shape. Optimize the gradient to be shallower around the elution time of the conjugate.
Co-elution of Product and Impurities Similar hydrophobicity of the conjugate and impurities.Try a different stationary phase (e.g., C8 instead of C18) or a different chromatographic technique (e.g., HIC).
Product Adsorption to Column The hydrophobic nature of the conjugate can lead to irreversible binding.Add a competitive agent to the mobile phase or use a less hydrophobic column. In some cases, a different purification technique like SEC might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying hydrophobic this compound conjugates?

The main challenge stems from the inherent hydrophobicity of the molecule, which can lead to aggregation and difficulties in separation from other hydrophobic species. Additionally, the maleimide group is susceptible to hydrolysis, creating a closely related impurity that can be difficult to remove.

Q2: Which HPLC method is best for purifying my hydrophobic this compound conjugate?

  • Reversed-Phase HPLC (RP-HPLC) is often the first choice for separating molecules based on hydrophobicity.

  • Hydrophobic Interaction Chromatography (HIC) is particularly useful for separating aggregates or when the hydrophobicity of the conjugate is the primary feature to exploit for separation.

  • Size-Exclusion Chromatography (SEC) is the preferred method for removing aggregates from the monomeric conjugate.

Q3: How can I prevent maleimide hydrolysis during my conjugation and purification?

To minimize hydrolysis, maintain a pH between 6.5 and 7.5 for your reaction and purification buffers. Prepare maleimide solutions fresh in anhydrous DMSO or DMF and add them to the aqueous reaction buffer immediately before starting the conjugation. If possible, work at reduced temperatures (4°C).

Q4: My conjugate is aggregating. What can I do?

Aggregation is often driven by hydrophobic interactions. To mitigate this, you can try:

  • Working at lower concentrations.

  • Adding organic modifiers or non-ionic detergents to your buffers (test for compatibility with your molecule).

  • Using HIC for purification, as it is designed to handle hydrophobic molecules.

  • Employing SEC to separate the aggregates from the desired product.

Q5: How can I monitor the purity of my final product?

A combination of analytical techniques is recommended:

  • Analytical RP-HPLC or SEC-HPLC to assess the presence of impurities and aggregates.

  • LC-MS to confirm the molecular weight of the desired conjugate and identify impurities.

Quantitative Data

The following tables provide illustrative data based on typical observations during the purification of hydrophobic PEGylated conjugates. Actual results will vary depending on the specific hydrophobic moiety.

Table 1: Illustrative Solubility of a Hydrophobic this compound Conjugate

Solvent SystemEstimated Solubility (mg/mL)Notes
Water< 0.1Highly insoluble due to the hydrophobic moiety.
PBS (pH 7.4)0.1 - 0.5Slight improvement over water, but still poorly soluble.
10% DMSO in PBS1 - 5DMSO significantly improves solubility.
10% Acetonitrile in Water0.5 - 2Acetonitrile can improve solubility.
Anhydrous DMSO> 50Highly soluble in organic solvents.
Anhydrous DMF> 50Highly soluble in organic solvents.

Table 2: Representative RP-HPLC Retention Times

Column: C18, 4.6 x 150 mm, 5 µm; Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: 5-95% B over 20 min.

CompoundApproximate Retention Time (min)Expected Peak Shape
Hydrolyzed this compound8 - 10Sharp
Unreacted Hydrophilic Moiety5 - 7Sharp
Hydrophobic this compound Conjugate 15 - 18 May be broader than other peaks
Unreacted Hydrophobic Moiety18 - 20Sharp

Experimental Protocols

Protocol 1: RP-HPLC Purification

This protocol provides a general starting point for the purification of a hydrophobic this compound conjugate.

  • Column: C18 or C8 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 4 mL/min.

  • Detection: UV at a wavelength appropriate for the hydrophobic moiety (e.g., 220 nm and 280 nm).

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO) and filter before injection.

  • Fraction Collection: Collect fractions corresponding to the main product peak and analyze by analytical HPLC and MS.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) Purification

This protocol is useful for separating based on hydrophobicity, especially if aggregation is an issue.

  • Column: Phenyl, Butyl, or Octyl HIC column.

  • Mobile Phase A (Binding Buffer): High salt buffer, e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Elution Buffer): Low salt buffer, e.g., 50 mM sodium phosphate, pH 7.0.

  • Flow Rate: 1 mL/min (analytical) or 5 mL/min (preparative).

  • Detection: UV at an appropriate wavelength.

  • Procedure:

    • Equilibrate the column with Binding Buffer.

    • Dissolve the sample in Binding Buffer and load it onto the column.

    • Wash the column with Binding Buffer to remove unbound material.

    • Elute the bound conjugate with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Collect and analyze fractions.

Protocol 3: Size-Exclusion Chromatography (SEC) for Aggregate Removal

This protocol is designed to separate the monomeric conjugate from aggregates.

  • Column: SEC column with a suitable molecular weight range.

  • Mobile Phase: Isocratic elution with a buffer such as PBS (pH 7.4).

  • Flow Rate: Typically 0.5 - 1 mL/min.

  • Detection: UV at an appropriate wavelength.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Dissolve the sample in the mobile phase and inject.

    • Collect fractions. Aggregates will elute first, followed by the monomeric conjugate.

Visualizations

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Hydrolysis Maleimide Hydrolysis Problem->Hydrolysis Is an impurity ~18 Da heavier than the starting material present? Aggregation Product Aggregation Problem->Aggregation Is there a high MW species in SEC? IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Are starting materials present? OptimizepH Optimize pH (6.5-7.5) & Temperature Hydrolysis->OptimizepH FreshReagents Use Fresh Reagents & Anhydrous Solvents Hydrolysis->FreshReagents UseSEC_HIC Use SEC or HIC for Purification Aggregation->UseSEC_HIC OptimizeRatio Optimize Molar Ratio & Reaction Time IncompleteReaction->OptimizeRatio G cluster_pathways Maleimide Reaction Pathways Maleimide This compound (Reactive) Conjugate Stable Thioether Conjugate (Desired) Maleimide->Conjugate + Thiol (pH 6.5-7.5) Hydrolyzed Maleamic Acid (Unreactive) Maleimide->Hydrolyzed + H2O Thiol Thiol-containing molecule Thiol->Conjugate Water H2O (pH > 7.5) Water->Hydrolyzed G cluster_hplc Chromatographic Purification Principles RP_HPLC RP-HPLC Separates based on Hydrophobicity Hydrophobic molecules (like the conjugate) bind strongly HIC HIC Separates based on Hydrophobicity in high salt Aggregates can be separated effectively SEC SEC Separates based on Size (Hydrodynamic Radius) Aggregates elute before the monomer

References

Technical Support Center: Optimizing PROTAC Linker Length for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The length, composition, and attachment points of the linker are critical determinants of PROTAC efficacy.

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.

  • If the linker is too long, it may lead to an unstable ternary complex with excessive flexibility, resulting in inefficient ubiquitination.

Therefore, fine-tuning the linker length is a crucial step to ensure the proper orientation and proximity of the POI and E3 ligase for efficient ubiquitination and subsequent degradation.

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. However, more rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are also used to reduce the degrees of freedom, improve physicochemical properties, and potentially enhance ternary complex stability.

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. Incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability and metabolic resistance. The chemical nature of the linker can also impact the stability and cooperativity of the ternary complex, directly affecting degradation efficiency.

Q4: What is the "hook effect" in the context of PROTACs, and how does the linker influence it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because excessive PROTAC molecules form non-productive binary complexes (either with the target protein or the E3 ligase alone), which prevents the formation of the required ternary complex. While the hook effect is an inherent part of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity—where the binding of one protein partner increases the affinity for the other—making the ternary complex more stable and potentially mitigating the hook effect.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but I observe no significant protein degradation.

This is a common challenge that often points to a failure in forming a stable and productive ternary complex.

Potential Causes & Solutions:

  • Suboptimal Linker Length: The linker may be too short (causing steric clash) or too long (preventing effective proximity).

    • Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy. It is often necessary to empirically test a series of linkers to find the optimal length.

  • Poor Ternary Complex Cooperativity: The formation of the ternary complex may be non-cooperative or even anti-cooperative, leading to instability.

    • Solution: Directly evaluate ternary complex formation and stability using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays. These methods can provide insight into the cooperativity of your system.

  • Unfavorable Ternary Complex Geometry: The linker might orient the target protein in a way that its lysine residues (sites for ubiquitination) are not accessible to the E2 ubiquitin-conjugating enzyme.

    • Solution: In addition to varying linker length, consider altering the linker's attachment points on the warhead or E3 ligase ligand. The exit vector from the ligand binding pocket is crucial.

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from reaching its intracellular target.

    • Solution: Perform cell permeability assays. If permeability is low, modify the linker to improve its properties, for example by adjusting its hydrophilicity or rigidity.

Problem 2: I am observing a significant hook effect, which limits the therapeutic window of my PROTAC.

This indicates that at higher concentrations, your PROTAC is favoring the formation of non-productive binary complexes.

Potential Causes & Solutions:

  • Low Ternary Complex Stability/Cooperativity: The ternary complex may not be stable enough to outcompete the formation of binary complexes at high concentrations.

    • Solution 1: Enhance ternary complex cooperativity. A linker that creates positive cooperativity can help stabilize the ternary complex. This can be assessed using biophysical assays.

    • Solution 2: Modify linker flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of binary complexes.

  • PROTAC Concentration: The concentration range used in the experiment is critical.

    • Solution: Perform careful dose-response studies to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.

Quantitative Data on Linker Length and Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies investigating this relationship.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC CompoundLinker Length (atoms)DC₅₀ (µM) in MCF7 cellsDₘₐₓ (%)
11 9> 10< 50
12 12~1.0> 80
13 16~0.1> 90
14 19~1.0~70
15 21> 10< 50

Data summarized from studies on ERα degradation, where a 16-atom linker was found to be optimal.

Table 2: Impact of Linker Length on p38α Degradation
PROTAC SeriesLinker Length (atoms)Cell LinesDegradation Efficacy
NR-1c 20BBL358Efficient
NR-3 series 15-17BBL358 & T47DOptimal
Shorter Linkers < 15BBL358 & T47DPoor

Data summarized from a study on p38α degradation, where a linker length of 15-17 atoms was identified as most effective.

Table 3: Impact of Linker Composition on CRBN Degradation
Linker CompositionDegradation in HEK293T cells
9-atom alkyl chain Concentration-dependent degradation
3 PEG units Weak degradation

This study highlights that linker composition, not just length, is critical, as replacing an alkyl chain with PEG units inhibited PROTAC activity.

Key Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust experimental protocols.

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency. Treat the cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by size using SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a biophysical technique used to measure the real-time binding kinetics and affinity of binary and ternary complexes.

Methodology:

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the kinetics (kₐ, kₔ) and affinity (K₋) of the binary PROTAC-E3 ligase interaction.

  • Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the E3 ligase-immobilized surface.

  • Data Analysis: The change in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. By analyzing the kinetics, one can determine the stability and cooperativity (α) of the ternary complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding to determine the thermodynamics (ΔH, ΔS) and affinity (K₋) of complex formation.

Methodology:

  • Sample Preparation: Prepare purified solutions of the protein (in the sample cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution.

  • Titration: Perform a series of small injections of the PROTAC solution into the protein solution while measuring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of the reactants to determine the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH) of the interaction. This can be done for both binary and ternary complex formation.

Visualizations

Caption: The PROTAC-mediated protein degradation pathway.

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Caption: A rational workflow for PROTAC linker selection and optimization.

Technical Support Center: Mal-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mal-PEG5-acid to minimize off-target labeling and ensure successful conjugation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or no conjugation efficiency with this compound?

Low conjugation efficiency can result from several factors, primarily related to the stability of the maleimide reagent and the availability of reactive thiol groups on your target molecule.[1]

  • Maleimide Hydrolysis : The maleimide ring is highly susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[1][2] It is crucial to prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[1][3] For short-term storage of aqueous solutions, a slightly acidic pH of 6.0-6.5 is recommended.

  • Oxidized Thiols : The target sulfhydryl (-SH) groups on your protein or peptide may have oxidized to form disulfide bonds (S-S), which are unreactive with maleimides. This can be catalyzed by divalent metals. To address this, reduce the disulfide bonds before conjugation and consider degassing buffers and adding a chelating agent like EDTA to the reaction.

  • Suboptimal Molar Ratio : The ratio of this compound to your target molecule can significantly impact efficiency. A 10:1 to 20:1 molar excess of the maleimide reagent is a common starting point, but this should be optimized empirically for each specific application.

Q2: How can I prevent off-target labeling of amines (e.g., lysine residues)?

The key to preventing off-target labeling of primary amines is strict pH control.

  • The thiol-maleimide reaction is highly selective for sulfhydryl groups within a pH range of 6.5 to 7.5.

  • At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • As the pH rises above 7.5, the maleimide group loses its specificity and begins to react competitively with primary amines. Therefore, maintaining the reaction pH within the 6.5-7.5 range is the most critical factor for ensuring specificity.

Q3: My peptide has an N-terminal cysteine. Are there specific side reactions I should be aware of?

Yes, conjugating a maleimide to a peptide with an unprotected N-terminal cysteine can lead to a side reaction known as thiazine rearrangement. The initial thioether bond can rearrange to form a stable six-membered thiazine ring. This reaction is more prominent at neutral or basic pH. To prevent this, consider performing the conjugation at a more acidic pH (e.g., ~5.0) to keep the N-terminal amine protonated and less nucleophilic.

Q4: What are the best buffers and reducing agents to use for this reaction?

The choice of buffer and reducing agent is critical to avoid interference with the conjugation chemistry.

  • Recommended Buffers : Use non-amine, non-thiol containing buffers. Phosphate-buffered saline (PBS) and HEPES are excellent choices, maintained within the optimal pH range of 6.5-7.5. Avoid buffers like Tris, as they contain primary amines that can react with the maleimide at higher pH.

  • Recommended Reducing Agent : Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent. It is effective over a wide pH range, does not contain a thiol group, and generally does not need to be removed prior to adding the maleimide reagent.

  • Agents to Avoid/Remove : Thiol-containing reducing agents like dithiothreitol (DTT) and beta-mercaptoethanol (BME) will compete with your target molecule for the maleimide. If you must use them, they must be completely removed, typically via a desalting column, before initiating the conjugation.

Q5: How can I stop the reaction and remove excess this compound?

Once the conjugation has proceeded for the desired time, any unreacted maleimide should be quenched to prevent it from reacting with other molecules in downstream applications.

  • Quenching : Add a small molecule thiol, such as free cysteine, 2-mercaptoethanol, or DTT, to the reaction mixture. This will react with any excess maleimide.

  • Purification : The conjugated product can be purified from excess reagent, quenching agent, and byproducts using methods like size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.

Quantitative Data Summary

For optimal results, careful control of reaction parameters is essential. The following tables summarize key quantitative data for planning your experiments.

Table 1: Recommended Reaction Conditions

ParameterRecommended Value/RangeRationale & Key Considerations
pH 6.5 - 7.5Maximizes thiol selectivity and minimizes side reactions with amines and maleimide hydrolysis.
Molar Ratio 10:1 to 20:1 (Maleimide:Protein)Common starting point to drive the reaction. Should be optimized for each specific application.
Temperature Room Temperature (or 4°C)Reaction proceeds efficiently at room temperature. Can be performed at 4°C overnight.
Reaction Time 1 - 2 hours (or overnight at 4°C)Typical incubation time. Progress can be monitored by analytical methods like HPLC or SDS-PAGE.
EDTA 1 - 10 mMChelates divalent metals that can catalyze the oxidation of thiols.

Table 2: Comparison of Common Reducing Agents

Reducing AgentRecommended Molar ExcessAdvantagesDisadvantages & Requirements
TCEP 10-100x over disulfide bondsEffective over a wide pH range; does not contain thiols and does not require removal before conjugation.None for this application.
DTT 10-100x over disulfide bondsStrong reducing agent.Contains thiols and must be completely removed before adding the maleimide reagent.

Visualizing Reaction Pathways and Workflows

G Figure 1. Desired Reaction vs. Potential Side Reactions cluster_reactants Reactants cluster_products Products & Byproducts Protein_SH Protein-SH (Target Thiol) Conjugate Stable Thioether Conjugate Protein_SH->Conjugate pH 6.5 - 7.5 (Desired Pathway) Mal_PEG This compound (Active) Mal_PEG->Conjugate Amine_Adduct Amine Adduct (Off-Target) Mal_PEG->Amine_Adduct pH > 7.5 (Lysine Reaction) Hydrolyzed_Mal Maleamic Acid (Inactive) Mal_PEG->Hydrolyzed_Mal pH > 7.5 (Hydrolysis) experimental_workflow Figure 2. General Experimental Workflow for Maleimide Labeling A 1. Prepare Protein Solution (Amine-free, degassed buffer, pH 7.0-7.5) B 2. Reduce Disulfide Bonds (Add TCEP, incubate 30-60 min) A->B C 3. Prepare this compound (Freshly dissolve in anhydrous DMSO/DMF) B->C D 4. Initiate Conjugation (Add maleimide solution to protein) C->D E 5. Incubate (1-2 hours at RT or overnight at 4°C) D->E F 6. Quench Reaction (Add excess small molecule thiol, e.g., cysteine) E->F G 7. Purify Conjugate (Size-exclusion chromatography / Desalting) F->G H 8. Analyze Product (SDS-PAGE, HPLC, Mass Spec) G->H

References

Validation & Comparative

A Head-to-Head Comparison: Mal-PEG5-acid vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a pivotal decision in the design of antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the potent payload, profoundly influences the ADC's stability, efficacy, and therapeutic window. This guide provides an objective comparison of two widely used maleimide-containing crosslinkers: the hydrophilic Mal-PEG5-acid and the more traditional, hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Executive Summary: Key Differences at a Glance

This compound and SMCC are both heterobifunctional crosslinkers that facilitate the conjugation of a thiol-containing payload to an amine-containing antibody. However, their distinct chemical structures impart different physicochemical properties to the resulting ADC, leading to significant differences in performance.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reactive Groups Maleimide and Carboxylic AcidMaleimide and N-hydroxysuccinimide (NHS) ester
Spacer Arm Hydrophilic PEG5Hydrophobic cyclohexane
Solubility High aqueous solubilityLow aqueous solubility, requires organic co-solvents
ADC Aggregation Reduces aggregation, enabling higher Drug-to-Antibody Ratios (DARs)[1]Can induce aggregation with hydrophobic payloads, limiting DAR[1][2]
Pharmacokinetics Extends in-vivo half-life[1][3]Shorter in-vivo half-life compared to PEGylated counterparts
In Vivo Efficacy Often enhanced due to improved pharmacokineticsEffective, but can be limited by suboptimal pharmacokinetics
Conjugation Chemistry Two-step: 1. Carboxylic acid activation (e.g., with EDC/NHS), 2. Maleimide-thiol reactionTwo-step: 1. NHS ester-amine reaction, 2. Maleimide-thiol reaction

In-Depth Performance Comparison

The choice between a hydrophilic PEGylated linker and a hydrophobic SMCC linker can have a cascade of effects on the final ADC's properties.

Hydrophilicity and Aggregation

A major challenge in ADC development is the propensity of conjugates to aggregate, particularly when dealing with hydrophobic payloads. Aggregation can lead to increased immunogenicity, altered pharmacokinetic profiles, and reduced efficacy.

The incorporation of a polyethylene glycol (PEG) spacer, as in this compound, significantly increases the hydrophilicity of the linker. This can help to offset the hydrophobicity of the payload, leading to ADCs with improved solubility and reduced aggregation. This property is particularly advantageous as it can enable the production of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physical stability. In contrast, the hydrophobic cyclohexane ring of SMCC can contribute to the overall hydrophobicity of the ADC, increasing the risk of aggregation, especially at higher DARs.

Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic profile of an ADC is a critical determinant of its therapeutic index. A longer plasma half-life can lead to greater exposure of the tumor to the cytotoxic payload.

Experimental data consistently demonstrates that PEGylation can significantly extend the in-vivo half-life of ADCs. For instance, a study comparing a HER2-targeted affibody conjugated to MMAE via either an SMCC linker or PEG linkers of varying lengths showed a 2.5-fold and 11.2-fold extension in half-life with 4kDa and 10kDa PEG linkers, respectively, compared to the SMCC-linked conjugate. This improved pharmacokinetic profile often translates to enhanced in-vivo efficacy. In a preclinical model, a small-sized ADC with a 20kDa PEG linker resulted in complete tumor eradication, whereas the non-PEGylated SMCC equivalent only managed to slow tumor growth.

Table 1: Impact of PEGylation on ADC Pharmacokinetics and Efficacy

ConjugateHalf-Life Extension (vs. SMCC)In Vitro Cytotoxicity Reduction (vs. SMCC)In Vivo Efficacy
ZHER2-SMCC-MMAE--Slowed tumor growth
ZHER2-PEG4K-MMAE2.5-fold4.5-fold-
ZHER2-PEG10K-MMAE11.2-fold22-foldMost ideal tumor therapeutic ability
ZHER2-PEG20k-U-MMAE~26-fold-Complete tumor eradication
Linkage Stability

Both this compound and SMCC form a stable thioether bond between the maleimide group and a thiol on the payload. However, the thiosuccinimide ring formed is susceptible to a retro-Michael reaction, which can lead to premature release of the payload in vivo. This has prompted the development of next-generation maleimide-based linkers designed to self-stabilize and prevent this undesired cleavage. While both linkers share this potential instability, the overall stability of the ADC in circulation is also influenced by factors such as aggregation, which is mitigated by the PEG linker.

Experimental Protocols

The conjugation of a payload to an antibody using either this compound or SMCC typically follows a two-step process. Below are generalized protocols for each.

This compound Conjugation Workflow

Mal_PEG5_acid_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Ab Antibody Activated_Ab Amine-Reactive Mal-PEG5-Antibody Ab->Activated_Ab Primary Amines (Lysine) Mal_PEG_Acid This compound Mal_PEG_Acid->Activated_Ab EDC_NHS EDC / NHS EDC_NHS->Activated_Ab Activate Carboxylic Acid ADC Antibody-Drug Conjugate Activated_Ab->ADC Thiol_Payload Thiol-Payload Thiol_Payload->ADC Thiol Group Purification Purification (e.g., SEC) ADC->Purification

Caption: Workflow for antibody conjugation using this compound.

Detailed Methodology: this compound Conjugation

  • Antibody Preparation:

    • Prepare the antibody solution (1-10 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4.

  • Activation of this compound:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF).

    • In a separate reaction, activate the carboxylic acid group of this compound by adding a molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS in an amine-free buffer. This reaction is typically incubated for 15-30 minutes at room temperature.

  • Antibody Modification:

    • Add the activated this compound solution to the antibody solution. A 5- to 20-fold molar excess of the activated linker over the antibody is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Removal of Excess Linker:

    • Remove unreacted this compound and activation reagents using a desalting column or dialysis, exchanging the buffer to a thiol-free buffer at pH 6.5-7.5.

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in a compatible solvent.

    • Add the payload solution to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or N-acetylcysteine, to the reaction mixture.

  • Purification:

    • Purify the final ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess payload and other impurities.

SMCC Conjugation Workflow

SMCC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Ab Antibody Activated_Ab Maleimide-Activated Antibody Ab->Activated_Ab Primary Amines (Lysine) SMCC SMCC SMCC->Activated_Ab NHS Ester ADC Antibody-Drug Conjugate Activated_Ab->ADC Thiol_Payload Thiol-Payload Thiol_Payload->ADC Thiol Group Purification Purification (e.g., SEC) ADC->Purification

Caption: Workflow for antibody conjugation using SMCC.

Detailed Methodology: SMCC Conjugation

  • Antibody Preparation:

    • Prepare the antibody solution (1-10 mg/mL) in an amine-free buffer, such as PBS, at pH 7.2-7.5.

  • Antibody Modification:

    • Dissolve SMCC in an organic solvent such as DMSO or DMF to create a stock solution.

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should typically be below 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess SMCC:

    • Immediately remove unreacted SMCC using a desalting column or dialysis, exchanging the buffer to a thiol-free buffer at pH 6.5-7.5. This step is crucial to prevent quenching of the thiol-containing payload.

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in a compatible solvent.

    • Add the payload solution to the maleimide-activated antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • (Optional) The reaction can be stopped by adding a buffer containing a molar excess of a free thiol like cysteine.

  • Purification:

    • Purify the final ADC using methods like SEC or HIC to remove unreacted payload and other byproducts.

Conclusion

The choice between this compound and SMCC for antibody conjugation is a critical decision that should be guided by the specific properties of the antibody, the payload, and the desired therapeutic outcome.

This compound and other hydrophilic PEGylated linkers offer significant advantages in improving the pharmaceutical properties of ADCs. Their ability to increase solubility, enable higher drug loading without aggregation, extend in-vivo half-life, and consequently improve efficacy makes them a compelling choice for the development of next-generation ADCs with an enhanced therapeutic index.

SMCC , while being a well-established and effective crosslinker, presents challenges related to the hydrophobicity it imparts on the ADC. This can lead to aggregation and suboptimal pharmacokinetic profiles, particularly at higher DARs. However, for applications where a non-cleavable linker with a shorter half-life is desired, SMCC remains a relevant and valuable tool.

Ultimately, a thorough evaluation of ADCs constructed with different linkers in relevant in-vitro and in-vivo models is crucial for selecting the optimal design for a given cancer target.

References

Unraveling the Impact of PEG Linker Length on PROTAC Stability and Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal aspect of modern drug discovery, with the linker element playing a far more significant role than a mere spacer. Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their ability to influence critical pharmacological properties. This guide provides an objective comparison of how different PEG linker lengths affect PROTAC stability, degradation efficacy, and overall performance, supported by experimental data from key studies.

The Linker: A Critical Determinant of PROTAC Performance

A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker's length, flexibility, and chemical composition are crucial in orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3]

An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long and flexible linker might result in a non-productive complex where the lysine residues on the target protein are not accessible for ubiquitination.[4]

Comparative Analysis of PEG Linker Length on PROTAC Performance

The ideal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Empirical testing is crucial to determine the optimal linker for each new PROTAC system. The following sections present quantitative data from seminal studies that systematically investigated the impact of linker length on the degradation of different target proteins.

Case Study 1: Estrogen Receptor α (ERα) Degradation

In a foundational study by Cyrus et al., the effect of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer, was systematically evaluated. The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The results highlighted a clear dependency of degradation efficacy on the linker length.

PROTAC CompoundLinker Length (atoms)ERα Degradation (IC50, µM) in MCF7 cells
PROTAC 10 9140
PROTAC 11 12> 200
PROTAC 12 1626
PROTAC 13 19> 200
PROTAC 14 21> 200
Data sourced from Cyrus et al., Molecular BioSystems, 2011.[1]

As the data indicates, a 16-atom linker (PROTAC 12) demonstrated the highest potency in degrading ERα, with an IC50 value of 26 µM. Both shorter and longer linkers resulted in a significant decrease in degradation efficiency, underscoring the existence of an optimal linker length for this specific target and E3 ligase pair.

Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation

Zorba et al. investigated the impact of PEG linker length on the degradation of Bruton's Tyrosine Kinase (BTK), a crucial target in B-cell malignancies. Their library of 11 PROTACs, with varying PEG linker lengths, engaged BTK and the Cereblon (CRBN) E3 ligase. The study revealed that longer linkers were more effective at inducing BTK degradation.

PROTAC CompoundNumber of PEG unitsBTK Degradation (DC50, nM) in Ramos cellsTernary Complex Formation (SPR RU)
PROTAC 1 2> 1000Not Determined
PROTAC 2 3> 1000Not Determined
PROTAC 3 44015
PROTAC 4 51025
PROTAC 5 6430
PROTAC 6 7140
PROTAC 7 8245
PROTAC 8 9450
PROTAC 9 101055
PROTAC 10 112060
PROTAC 11 124065
Data sourced from Zorba et al., PNAS, 2018.

The results demonstrated that PROTACs with longer PEG linkers (6-12 PEG units) exhibited potent BTK degradation, with DC50 values in the low nanomolar range. The study also showed a correlation between longer linkers and more stable ternary complex formation, as measured by Surface Plasmon Resonance (SPR). This suggests that for the BTK-CRBN system, longer linkers help to alleviate steric clashes and promote a productive ternary complex.

Case Study 3: EGFR and HER2 Degradation and Selectivity

A study by Burslem et al. on lapatinib-based PROTACs highlighted how a subtle change in linker length can impart selectivity for protein degradation. The initial PROTAC was designed to degrade both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

PROTAC CompoundLinker CompositionEGFR Degradation in OVCAR8 cells (at 1µM)HER2 Degradation in OVCAR8 cells (at 1µM)
PROTAC 27 2 x PEG unitsDegradedDegraded
PROTAC 28 3 x PEG unitsDegradedNo Degradation
Data sourced from Burslem et al., Journal of Medicinal Chemistry, 2018.

By extending the linker by a single ethylene glycol unit, the resulting PROTAC (28) selectively degraded EGFR while sparing HER2. This demonstrates the profound impact of linker length on modulating the geometry of the ternary complex to achieve degradation selectivity, even between highly homologous proteins.

Visualizing the Process: Signaling Pathway and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits TC POI-PROTAC-E3 PROTAC->TC POI->TC E3->TC Ub Ubiquitin Ub->TC Polyubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation TC->PROTAC Recycled POI_Ub Polyubiquitinated POI TC->POI_Ub Ubiquitin Transfer POI_Ub->Proteasome Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays Design Select POI & E3 Ligase Ligands Synthesis Synthesize PROTACs with Varying PEG Linker Lengths Design->Synthesis FP Fluorescence Polarization (Binding Affinity) Synthesis->FP Stability Metabolic Stability Assay (Microsomes/Hepatocytes) Synthesis->Stability Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Data_Analysis Data Analysis & Linker Optimization FP->Data_Analysis Stability->Data_Analysis Western_Blot Western Blot (Protein Degradation - DC50, Dmax) Cell_Culture->Western_Blot Viability Cell Viability Assay Cell_Culture->Viability Western_Blot->Data_Analysis Quantification Viability->Data_Analysis

Caption: A typical experimental workflow for comparing PROTAC linker lengths.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed protocols for key experiments used to evaluate PROTAC performance.

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compounds of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of each PROTAC compound for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from the dose-response curves.

Protocol 2: In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a PROTAC to metabolism by liver enzymes.

Materials:

  • PROTAC compounds of interest

  • Human liver microsomes (HLMs) or hepatocytes

  • NADPH regenerating system (for microsomes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-warm a mixture of HLMs or hepatocytes and phosphate buffer at 37°C. Initiate the reaction by adding the PROTAC compound (and NADPH regenerating system for microsomes).

  • Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine the metabolic half-life (t1/2) and intrinsic clearance of the compound.

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the binding affinity of the PROTAC to its target protein and E3 ligase, and the formation of the ternary complex.

Materials:

  • Fluorescently labeled tracer (e.g., a ligand for the target protein or E3 ligase)

  • Purified target protein

  • Purified E3 ligase

  • PROTAC compounds of interest

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Binary Binding Affinity:

    • To determine the binding affinity of the PROTAC for the target protein, titrate the PROTAC against a fixed concentration of the fluorescently labeled target protein ligand and the target protein.

    • Similarly, to determine the binding affinity for the E3 ligase, titrate the PROTAC against a fixed concentration of a fluorescently labeled E3 ligase ligand and the E3 ligase.

  • Ternary Complex Formation:

    • Prepare a mixture of the target protein and the E3 ligase at fixed concentrations.

    • Add a fluorescently labeled tracer that binds to either the target protein or the E3 ligase.

    • Titrate the PROTAC into this mixture.

  • Measurement: Measure the fluorescence polarization at each PROTAC concentration using a microplate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the initial increase represents the formation of the ternary complex, and the subsequent decrease at higher concentrations (the "hook effect") is due to the formation of binary complexes that do not contribute to the FP signal. From these curves, the dissociation constant (Kd) for binary interactions and the cooperativity of ternary complex formation can be determined.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences its stability, degradation efficacy, and selectivity. The case studies presented in this guide clearly demonstrate that the optimal linker length is not a universal constant but must be empirically determined for each specific target protein and E3 ligase combination. A systematic approach to linker optimization, employing the robust experimental protocols detailed herein, is essential for the development of potent and selective PROTAC-based therapeutics. By carefully considering the linker's properties, researchers can unlock the full potential of targeted protein degradation for the treatment of a wide range of diseases.

References

Assessing the In Vivo Stability of Mal-PEG5-Acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical attribute of bioconjugates, such as antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy, while enabling efficient payload delivery to the target site. The Mal-PEG5-acid linker, which incorporates a maleimide group for thiol-reactive conjugation, a five-unit polyethylene glycol (PEG) spacer, and a carboxylic acid for payload attachment, is a popular choice in bioconjugate design. This guide provides an objective comparison of the in vivo stability of this compound linkers with alternative technologies, supported by experimental data and detailed protocols.

The Challenge of Maleimide Linker Stability

The conjugation of a maleimide group to a thiol (e.g., from a cysteine residue on an antibody) proceeds via a Michael addition reaction to form a thioether bond. While this reaction is efficient and specific under physiological conditions, the resulting thiosuccinimide linkage is susceptible to in vivo instability through a retro-Michael reaction.[1][2] This reversible reaction can be facilitated by endogenous thiols, such as glutathione and albumin, leading to deconjugation and premature release of the payload.[1]

A competing and desirable reaction is the hydrolysis of the succinimide ring. This irreversible process opens the ring to form a stable succinamic acid derivative, which is resistant to the retro-Michael reaction, thereby "locking" the payload onto the bioconjugate.[2][3] The rate of this stabilizing hydrolysis is influenced by the substituents on the maleimide nitrogen.

cluster_0 Maleimide-Thiol Conjugation cluster_1 In Vivo Fate Thiol_Molecule Biomolecule-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Initial Conjugate) Thiol_Molecule->Thiosuccinimide_Adduct Michael Addition Maleimide_Linker Maleimide-PEG5-Payload Maleimide_Linker->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide_Adduct->Retro_Michael Undesirable Pathway Hydrolysis Succinimide Ring Hydrolysis (Stabilization) Thiosuccinimide_Adduct->Hydrolysis Desirable Pathway Stable_Adduct Ring-Opened Stable Adduct Hydrolysis->Stable_Adduct

Figure 1: Competing in vivo pathways for maleimide-thiol conjugates.

Comparative In Vivo Stability Data

Direct in vivo stability data for this compound linkers is limited in publicly available literature. However, the stability can be inferred from studies on maleimide linkers with varying PEG chain lengths and from comparisons with other linker technologies. Shorter PEG linkers are generally associated with improved stability by sterically shielding the maleimide-thiol linkage.

Linker TypeModel SystemKey In Vivo Stability FindingReference
Traditional Maleimide (e.g., SMCC) RatSusceptible to payload loss over time due to retro-Michael reaction.
Self-Stabilizing Maleimide (e.g., Mal-DPR) RatSignificantly less payload loss over a 7-day period compared to conventional maleimide linkers.
Maleimide-PEG2/PEG4 Mouse XenograftGenerally provide better ADC stability by anchoring the payload within the antibody's spatial shield.
Maleimide-PEG8 Mouse XenograftRepresents a balance, providing significant improvements in pharmacokinetics without substantial loss of stability.
Maleimide-PEG24 Mouse XenograftMay have reduced stability compared to shorter PEG linkers due to increased exposure of the maleimide-thiol linkage.

Impact of PEG Linker Length on Pharmacokinetics

The length of the PEG spacer in a Mal-PEG-acid linker has a significant impact on the pharmacokinetic (PK) properties of the bioconjugate. While shorter PEG chains may enhance stability, they can also lead to faster clearance. The optimal PEG length is a balance between stability, solubility, and circulation half-life.

PEG Linker LengthImpact on In Vitro CytotoxicityImpact on Circulation Half-LifeImpact on In Vivo EfficacyReference
Short (e.g., PEG2, PEG4, PEG5) Generally higherShorterPotentially lower due to faster clearance, but can be offset by improved stability.
Medium (e.g., PEG8, PEG12) ModerateLongerOften an optimal balance, leading to enhanced tumor exposure and efficacy.
Long (e.g., PEG24 and longer) Can be significantly reducedLongestCan be the most effective, especially for hydrophobic payloads, but may be limited by reduced potency.

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The following are key experimental protocols used to evaluate the in vivo stability of molecules conjugated with this compound and other linkers.

In Vivo Pharmacokinetic Study

This study measures the concentration of the intact bioconjugate, total antibody (for ADCs), and free payload in the plasma of animal models over time.

Materials:

  • Test bioconjugate (e.g., ADC with this compound linker)

  • Animal model (e.g., mice or rats)

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

Procedure:

  • Administer the bioconjugate to a cohort of animals at a specified dose, typically via intravenous injection.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h, 72h, 168h).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the intact bioconjugate, total antibody, and free payload in the plasma samples using methods such as ELISA and LC-MS.

  • Plot the concentration-time data to determine pharmacokinetic parameters, including half-life, clearance, and area under the curve (AUC).

Dosing Administer Bioconjugate to Animal Model Sampling Collect Blood Samples at Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Analysis Quantify Analytes (ELISA, LC-MS) Processing->Analysis PK_Parameters Determine Pharmacokinetic Parameters Analysis->PK_Parameters

Figure 2: Workflow for an in vivo pharmacokinetic study.
ELISA for Intact ADC Quantification

This method is used to measure the concentration of the antibody-conjugated drug in plasma samples.

Materials:

  • Plasma samples from the in vivo study

  • 96-well microtiter plates

  • Capture antibody (e.g., anti-human IgG)

  • Detection antibody (e.g., anti-payload antibody conjugated to an enzyme like HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the microtiter plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites with blocking buffer.

  • Add diluted plasma samples and standards to the wells and incubate.

  • Wash the plate to remove unbound components.

  • Add the detection antibody and incubate.

  • Wash the plate and add the substrate.

  • Stop the reaction and measure the absorbance using a plate reader.

  • Calculate the concentration of the intact ADC in the samples based on the standard curve.

LC-MS for Intact ADC and Free Payload Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the characterization and quantification of ADCs and free payloads in plasma.

Materials:

  • Plasma samples from the in vivo study

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • Appropriate chromatography column (e.g., reverse-phase for free payload, size-exclusion or affinity for intact ADC)

  • Mobile phases (e.g., water and acetonitrile with formic acid)

  • Protein precipitation solvent (e.g., acetonitrile) for free payload analysis

  • Immunoaffinity capture reagents (e.g., anti-human IgG beads) for intact ADC analysis

Procedure for Free Payload Quantification:

  • Precipitate proteins from the plasma samples using an organic solvent.

  • Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

  • Inject the supernatant into the LC-MS system and analyze using a suitable method (e.g., multiple reaction monitoring, MRM).

  • Quantify the free payload concentration based on a standard curve.

Procedure for Intact ADC Quantification:

  • Isolate the ADC from the plasma using immunoaffinity capture.

  • Elute the captured ADC and analyze it by LC-MS.

  • Determine the drug-to-antibody ratio (DAR) distribution and the concentration of the intact ADC.

Conclusion

The in vivo stability of this compound linkers is a critical consideration in the design of bioconjugates. While the maleimide-thiol linkage is susceptible to a retro-Michael reaction, this can be mitigated by the stabilizing hydrolysis of the succinimide ring. The PEG5 spacer offers a balance between improving solubility and potentially enhancing stability through steric shielding, without the significant increases in clearance that can be observed with very short PEG chains. However, the optimal linker design is highly dependent on the specific antibody, payload, and target. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the in vivo stability of bioconjugates containing this compound and other linkers, enabling the rational design of safer and more effective targeted therapeutics.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, the chemical bridge between the monoclonal antibody and the potent cytotoxic payload, dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic window. The fundamental distinction lies in their drug release strategy: cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, whereas non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2] This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

Mechanism of Action: Two Distinct Release Strategies

The primary difference between cleavable and non-cleavable linkers is the mechanism by which the cytotoxic payload is liberated.[3]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the systemic circulation but to break down under specific conditions prevalent in tumors.[4] This "controlled release" is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:

  • Protease-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[4]

  • pH-sensitive linkers: Linkers containing moieties like hydrazones are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.

A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Intracellular ADC_circ ADC (Stable) ADC_tumor ADC ADC_circ->ADC_tumor Tumor Targeting Internalization Internalization ADC_tumor->Internalization Lysosome Lysosome (Low pH, High Proteases) Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Cleavage Trigger Bystander Bystander Killing (Antigen-Negative Cell) Payload_release->Bystander Payload Diffusion Target_cell Target Cell Death (Antigen-Positive Cell) Payload_release->Target_cell

Mechanism of a cleavable linker ADC.

Non-Cleavable Linkers: Release Through Antibody Degradation

In contrast, non-cleavable linkers are highly stable and lack a specific trigger for cleavage. The release of the payload is entirely dependent on the proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome. This process releases the payload still attached to the linker and an amino acid residue from the antibody (e.g., lysine-SMCC-DM1).

This mechanism generally results in greater plasma stability and a reduced risk of off-target toxicity, as the payload is primarily released inside the target cancer cell. The resulting charged payload-linker-amino acid complex is typically less membrane-permeable, which significantly reduces the bystander effect.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Intracellular ADC_circ ADC (Highly Stable) ADC_tumor ADC ADC_circ->ADC_tumor Tumor Targeting Internalization Internalization ADC_tumor->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_release Payload-Linker-AA Release Degradation->Payload_release Target_cell Target Cell Death (Antigen-Positive Cell) Payload_release->Target_cell

Mechanism of a non-cleavable linker ADC.

Quantitative Performance Data

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency. Note that direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (pM)Reference
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE14.3
Trastuzumab-MCC-DM1 (Kadcyla®)SK-BR-3 (High HER2)HER2Non-cleavable (MCC)DM133
Trastuzumab-β-galactosidase-MMAESK-BR-3 (High HER2)HER2Cleavable (enzymatic)MMAE8.8
Anti-HER2-sulfatase-cleavableKPL-4 (HER2+)HER2Cleavable (sulfatase)Auristatin61
Anti-HER2-non-cleavableKPL-4 (HER2+)HER2Non-cleavableAuristatin609
Table 2: In Vivo Efficacy (Xenograft Models)

In vivo studies in animal models are crucial for evaluating the anti-tumor activity of ADCs. Tumor growth inhibition (TGI) is a key metric.

ADC ConfigurationTumor ModelDosingTumor Growth Inhibition (TGI)Reference
Trastuzumab-β-galactosidase-MMAENCI-N87 (gastric cancer)1 mg/kg, single dose57-58% reduction in tumor volume
Trastuzumab-MCC-DM1 (Kadcyla®)NCI-N87 (gastric cancer)1 mg/kg, single doseNot statistically significant
Novel anti-CD22-DM1Human lymphoma xenograft3 mg/kg, single doseTumor regression
CX-DM1-containing ADCEGFR and EpCAM xenografts3 mg/kgMore active than 15 mg/kg of SMCC-DM1 ADC
Table 3: Plasma Stability

Linker stability in plasma is critical to prevent premature payload release and associated toxicity.

ADC Linker TypePlasma SourceStability MetricObservationReference
Val-Cit (vc)MouseHydrolysisHydrolyzed within 1 hour
Sulfatase-cleavableMouseStabilityHigh stability (over 7 days)
mc-vc-PAB-MMAEHuman, MonkeyMMAE Release<1% release after 6 days
mc-vc-PAB-MMAEMouseMMAE Release~25% release after 6 days
Cys-linker-MMAE (non-cleavable)HumanMMAE Release<0.01% release over 7 days

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control articles (unconjugated antibody, free payload). Replace the cell culture medium with the ADC dilutions.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a sigmoidal dose-response curve.

G A Seed Cells (96-well plate) B Add Serial Dilutions of ADC A->B C Incubate (72-120h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Experimental workflow for an in vitro cytotoxicity assay.
Bystander Effect Co-culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology:

  • Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP) for differentiation.

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio can be varied (e.g., 1:1, 1:3).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Analysis: Quantify the viability of the Ag- (GFP-positive) cell population using flow cytometry or high-content imaging.

  • Data Interpretation: A significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

G A Co-culture Ag+ and Ag- (GFP+) cells B Treat with ADC A->B C Incubate (72-120h) B->C D Quantify Viability of Ag- (GFP+) cells C->D E Assess Bystander Killing D->E

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Mal-PEG5-acid Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins and other biomolecules is a cornerstone of innovation. Mal-PEG5-acid has long been a widely used thiol-reactive linker, prized for its ability to connect molecules to cysteine residues. However, the field of bioconjugation is rapidly evolving, with a growing demand for linkers offering enhanced stability, faster reaction kinetics, and greater versatility. This guide provides an objective comparison of prominent alternatives to this compound, supported by quantitative data and detailed experimental protocols to empower informed decision-making in your research and development endeavors.

The limitations of traditional maleimide-based conjugates, particularly the potential for reversibility of the maleimide-thiol linkage through a retro-Michael reaction, have spurred the development of more robust and efficient bioconjugation strategies.[1][2] This guide will explore three major classes of alternatives: next-generation maleimides with enhanced stability, and two leading "click chemistry" platforms—Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Tetrazine-TCO Ligation.

Performance Comparison at a Glance

The selection of an appropriate bioconjugation linker is a critical decision, profoundly impacting the stability, efficacy, and homogeneity of the final conjugate.[1] The following tables provide a quantitative comparison of this compound and its alternatives across key performance indicators.

Linker Type Target Residue Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reaction pH Reaction Temperature Catalyst Required Key Advantages Key Disadvantages
This compound (Traditional Maleimide) Cysteine (Thiol)~10² - 10³[3]6.5 - 7.5[4]Room TemperatureNoWell-established, good reactivityPotential for retro-Michael reaction leading to deconjugation
Self-Hydrolyzing Maleimides Cysteine (Thiol)Similar to traditional maleimides6.0 - 8.0Room TemperatureNoForms a more stable, hydrolyzed thiosuccinimide ring post-conjugationHydrolysis kinetics can be influenced by local environment
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide/Cyclooctyne~1 - 1004.0 - 9.0Room Temperature - 37°CNoBioorthogonal, highly specific, stable triazole linkageSlower kinetics compared to Tetrazine-TCO ligation
Tetrazine-TCO Ligation Tetrazine/trans-Cyclooctene~10³ - 10⁶6.0 - 9.0Room TemperatureNoExtremely fast kinetics, bioorthogonal, stable linkageTetrazine and TCO moieties can be more complex to introduce
Linker Type Conjugate Stability in Serum/Plasma (% Intact after 7 days) Common Applications
This compound (Traditional Maleimide) ~50%Antibody-drug conjugates (ADCs), PEGylation, protein labeling
Self-Hydrolyzing Maleimides >90% (in presence of reducing agent)ADCs, protein-protein conjugates
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) High (stable triazole ring)Live cell imaging, surface modification, ADCs
Tetrazine-TCO Ligation High (stable dihydropyridazine linkage)In vivo imaging, rapid labeling of biomolecules, ADCs

Visualizing Bioconjugation Workflows and Pathways

To better illustrate the processes discussed, the following diagrams, created using the DOT language, outline a general bioconjugation workflow and a representative signaling pathway that can be studied using these techniques.

G General Bioconjugation Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Biomolecule Biomolecule Reaction Reaction Biomolecule->Reaction Linker Linker Linker->Reaction Payload Payload Payload->Reaction Purification Purification Reaction->Purification Analysis Analysis Purification->Analysis Final Conjugate Final Conjugate Analysis->Final Conjugate

A generalized workflow for bioconjugation.

G Studying Receptor Internalization Ligand Ligand Receptor Receptor Ligand->Receptor Binding Cell Surface Cell Surface Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Signaling Signaling Endosome->Signaling

References

Unlinking Efficacy: A Comparative Guide to Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The linker, the molecular bridge connecting an antibody to its potent payload, is a critical determinant of an antibody-drug conjugate's (ADC) success. Its design dictates the stability of the ADC in circulation, the efficiency of payload release at the tumor site, and ultimately, the delicate balance between therapeutic efficacy and off-target toxicity. This guide provides a comprehensive comparison of ADCs synthesized with different linker technologies, supported by experimental data, to inform the strategic design of next-generation cancer therapeutics.

The two principal classes of linkers, cleavable and non-cleavable, offer distinct mechanisms of action and possess unique advantages and disadvantages that must be weighed for each ADC application.[1]

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The fundamental difference between these linker types lies in their payload release mechanism. Cleavable linkers are designed to be selectively broken down within the tumor microenvironment or inside the cancer cell, whereas non-cleavable linkers release their payload only after the complete lysosomal degradation of the antibody.[2][3] This distinction has profound implications for an ADC's potency, bystander effect, and safety profile.[2]

Data Summary: A Head-to-Head Comparison

The following tables summarize quantitative data comparing the performance of ADCs with cleavable and non-cleavable linkers across key efficacy and stability parameters.

Table 1: In Vitro Cytotoxicity (IC50)

ADC Target & PayloadLinker TypeCell LineIC50 (ng/mL)Reference
HER2 (Trastuzumab-MMAE)Cleavable (vc)SK-BR-3 (HER2+++)10[4]
HER2 (Trastuzumab-MMAE)Cleavable (vc)BT-474 (HER2+++)15
HER2 (Trastuzumab-DM1)Non-cleavable (SMCC)SK-BR-3 (HER2+++)30
HER2 (Trastuzumab-DM1)Non-cleavable (SMCC)BT-474 (HER2+++)50
CD22 (RFB4-DM1)Cleavable (SPP)BJAB-luc~5 mg/kg
CD22 (RFB4-DM1)Non-cleavable (MCC)BJAB-luc~10 mg/kg

Note: Lower IC50 values indicate higher potency. Direct comparison can be influenced by the payload and drug-to-antibody ratio (DAR).

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

ADCLinker TypeXenograft ModelEfficacy OutcomeReference
anti-CD19 DM1Cleavable (SPP)RAJI (NHL)Superior tumor regression vs. MCC-DM1
anti-CD19 DM1Non-cleavable (MCC)RAJI (NHL)Less effective than SPP-DM1
anti-CD22 DM1Cleavable (SPP)BJAB-luc (NHL)Significant tumor growth delay
anti-CD22 DM1Non-cleavable (MCC)BJAB-luc (NHL)Less significant tumor growth delay
LD343-based ADCCleavable (Novel hydrophilic)Multiple CDX modelsSustained tumor regression exceeding vedotin
Vedotin-based ADCCleavable (vc-PAB)Multiple CDX modelsLess sustained tumor regression

Table 3: Plasma Stability

ADC Linker-PayloadLinker TypeSpeciesStability MetricReference
MMAE-SMCCNon-cleavableHuman<0.01% MMAE release over 7 days
mc-vc-PAB-MMAECleavableHuman, Monkey<1% MMAE release after 6 days
mc-vc-PAB-MMAECleavableMouse~25% MMAE release after 6 days

Note: Stability can vary significantly across different species.

The Bystander Effect: A Key Advantage of Cleavable Linkers

A critical mechanism enhancing the therapeutic efficacy of ADCs, particularly in heterogeneous tumors, is the bystander effect. This phenomenon, primarily mediated by ADCs with cleavable linkers, allows the cytotoxic payload to kill not only the target antigen-expressing cancer cells but also adjacent antigen-negative cells.

Upon internalization into a target cell, a cleavable linker releases a membrane-permeable payload. This payload can then diffuse out of the target cell and into neighboring cells, inducing their death and amplifying the ADC's anti-tumor activity. In contrast, non-cleavable linkers typically release a charged payload-linker complex after lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.

A study comparing the HER2-targeting ADCs T-DM1 (non-cleavable linker) and T-DXd (cleavable linker) demonstrated this difference. In co-culture experiments, T-DXd induced significant cytotoxicity in HER2-negative cells, showcasing a strong bystander effect, whereas T-DM1 did not.

Bystander_Effect Mechanism of Bystander Killing with Cleavable Linker ADCs ADC ADC Ag_pos Antigen-Positive Tumor Cell ADC->Ag_pos 1. Targeting Internalization Binding and Internalization Ag_pos->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Membrane-Permeable Payload Payload_Release->Payload Efflux Payload Efflux Payload->Efflux Ag_neg Antigen-Negative Neighboring Cell Efflux->Ag_neg 2. Diffusion Uptake Payload Uptake Ag_neg->Uptake Apoptosis Cell Death (Apoptosis) Uptake->Apoptosis 3. Killing

Caption: Mechanism of the ADC bystander effect.

Therapeutic Index: The Balancing Act

The therapeutic index, a measure of a drug's safety and efficacy, is profoundly influenced by the choice of linker. While cleavable linkers can offer enhanced potency through the bystander effect, they also carry a higher risk of premature payload release in circulation, potentially leading to increased systemic toxicities. A meta-analysis of clinical trials showed that ADCs with cleavable linkers were associated with a significantly higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers (47% vs. 34%).

Conversely, the high stability of non-cleavable linkers minimizes off-target toxicity but may limit efficacy, especially in tumors with heterogeneous antigen expression. The payload is primarily released inside the target cell, reducing the potential for bystander killing.

Linker_Properties_Efficacy Linker Properties and Their Impact on ADC Efficacy cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker Cleavable_Stability Moderate Plasma Stability Conditional_Release Conditional Payload Release (e.g., enzymes, pH) Cleavable_Stability->Conditional_Release Higher_Toxicity Potential for Higher Off-Target Toxicity Cleavable_Stability->Higher_Toxicity Bystander_Effect Bystander Effect Conditional_Release->Bystander_Effect Higher_Potency Potentially Higher Potency Bystander_Effect->Higher_Potency NonCleavable_Stability High Plasma Stability Lysosomal_Degradation Payload Release via Antibody Degradation NonCleavable_Stability->Lysosomal_Degradation Improved_Safety Improved Safety Profile NonCleavable_Stability->Improved_Safety Limited_Bystander Limited Bystander Effect Lysosomal_Degradation->Limited_Bystander Potency_Tradeoff Potential Potency Trade-off Limited_Bystander->Potency_Tradeoff

Caption: Impact of linker type on ADC properties.

Experimental Protocols

Accurate evaluation of ADC efficacy requires robust and well-defined experimental protocols.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Protocol:

  • Cell Seeding: Seed target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.

  • Incubation: Incubate the plates for a period of 3 to 5 days.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vitro Bystander Killing Co-culture Assay

Objective: To quantify the bystander killing effect of an ADC on antigen-negative cells.

Protocol:

  • Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio.

  • ADC Treatment: After 24 hours, treat the co-cultures with a serial dilution of the ADC and control ADCs.

  • Incubation: Incubate the plates for an appropriate duration (e.g., 72-120 hours).

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of antigen-negative cells in ADC-treated co-cultures to control wells.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells (or patient-derived xenografts) into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment and control groups and administer the ADC and control antibodies intravenously at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Plot mean tumor volume over time for each treatment group to assess tumor growth inhibition.

Experimental_Workflow General Experimental Workflow for ADC Efficacy Evaluation In_Vitro In Vitro Assays Cytotoxicity Cytotoxicity Assay (IC50 Determination) In_Vitro->Cytotoxicity Bystander Bystander Killing Assay In_Vitro->Bystander Internalization Internalization Assay In_Vitro->Internalization In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Bystander->In_Vivo Internalization->In_Vivo Xenograft Tumor Xenograft Models In_Vivo->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Toxicity Toxicity Studies In_Vivo->Toxicity Data_Analysis Data Analysis and Candidate Selection Xenograft->Data_Analysis PK_PD->Data_Analysis Toxicity->Data_Analysis

Caption: Workflow for evaluating ADC efficacy.

References

A Comparative Guide to the Homogeneity of Mal-PEG5-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. Mal-PEG5-acid is a discrete polyethylene glycol (PEG) linker widely used in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). Its defined length is a key feature designed to produce homogeneous conjugates, a critical quality attribute that influences pharmacokinetics, stability, and therapeutic index.

This guide provides an objective comparison of the homogeneity of this compound conjugates with other alternatives, supported by experimental data and detailed analytical protocols. We delve into the analytical techniques used to characterize these molecules and present data to inform the selection of the optimal linker for specific research and development applications.

Understanding the Importance of Homogeneity

PEGylation, the process of attaching PEG chains to molecules, is a proven strategy to enhance the therapeutic properties of biologics, including increased solubility and prolonged circulation half-life.[1] However, traditional PEGylation reagents are often polydisperse, meaning they consist of a mixture of PEG chains of varying lengths. This leads to a heterogeneous population of conjugates, which complicates manufacturing, characterization, and regulatory approval.[1]

Discrete PEG (dPEG®) linkers, such as this compound, overcome this challenge by providing a single molecular entity with a precise, defined structure. This monodispersity is crucial for producing homogeneous bioconjugates with a consistent drug-to-antibody ratio (DAR) and predictable pharmacological properties.[1]

Comparative Analysis of Mal-PEG Linker Performance

The choice of PEG linker length and architecture significantly impacts the physicochemical and biological properties of the resulting conjugate. While this compound offers a specific spacer length, it is one of a series of available Mal-PEG-acid linkers. The optimal choice depends on the specific antibody, payload, and desired therapeutic outcome.

Table 1: Impact of PEG Linker Length on Conjugation Efficiency

Linker-Payload CharacteristicsPEG Spacer LengthAverage Drug-to-Antibody Ratio (DAR)Reference
Hydrophobic Linker-Payload (Val-Ala Trigger)PEG23.9[2]
PEG8 2.4 [2]
Less Hydrophobic Linker-Payload (Val-Cit Trigger)PEG23.8
PEG12 2.7
Non-cleavable Linker-PayloadPEG2Similar to PEG4
PEG4 Similar to PEG2

As demonstrated in the table, increasing PEG length can sometimes lead to lower conjugation efficiency (DAR), particularly with more hydrophobic payloads, potentially due to steric hindrance.

Table 2: In Vivo Stability Comparison of Maleimide-Based Linkers

Linker TypeStability in Human PlasmaKey FindingsReference
Conventional Maleimide (e.g., this compound)Susceptible to retro-Michael reactionCan lead to premature payload release and off-target toxicity. The thioether bond can be cleaved.
Self-stabilizing Maleimide (Dendron-based)Increased stabilityDesigned to undergo intramolecular hydrolysis, forming a stable, ring-opened structure that prevents deconjugation.
Quaternized Vinyl Pyridinium"Fully stable"Offers a highly stable alternative to the conventional maleimide-thiol linkage.

The stability of the maleimide-thiol bond is a critical consideration. While effective for conjugation, the conventional maleimide linkage can be unstable in vivo. Next-generation linkers have been developed to address this limitation by promoting hydrolysis of the succinimide ring, which "locks" the payload in place.

Characterizing Homogeneity: Key Analytical Techniques

A multi-faceted analytical approach is required to fully characterize the homogeneity of this compound conjugates. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for assessing the purity of PEGylated proteins and determining the distribution of different species. Several HPLC methods are commonly employed, each separating molecules based on different physicochemical properties.

Table 3: Comparison of HPLC Methods for Analyzing PEGylated Conjugates

HPLC MethodPrinciple of SeparationKey Applications for PEG ConjugatesReference
Size-Exclusion (SEC-HPLC) Hydrodynamic volume (size)Quantifying high molecular weight aggregates and separating unreacted (free) PEG.
Reversed-Phase (RP-HPLC) HydrophobicitySeparating positional isomers, resolving different drug-loaded species (DAR), and purity assessment.
Ion-Exchange (IEX-HPLC) Net surface chargeSeparating species with different numbers of attached PEG chains, as PEGylation can mask charged residues.
Hydrophobic Interaction (HIC-HPLC) Hydrophobicity (non-denaturing)Determining the drug-to-antibody ratio (DAR) distribution under native-like conditions.
Mass Spectrometry (MS)

MS provides precise molecular weight information, confirming successful conjugation and identifying the distribution of drug-loaded species. It is a powerful tool for detailed structural elucidation of this compound conjugates.

Table 4: Mass Spectrometry Techniques for Conjugate Analysis

MS TechniqueIonization MethodKey Information ProvidedReference
ESI-MS Electrospray IonizationCoupled with LC (LC-MS), it is ideal for analyzing complex mixtures and determining the distribution of PEGylated species.
MALDI-TOF MS Matrix-Assisted Laser Desorption/IonizationUseful for determining the average molecular weight of the conjugate and assessing the overall degree of PEGylation.
Native MS Non-denaturing ESIAllows for the analysis of intact, non-covalent conjugates, which is crucial for ADCs where hinge disulfide bonds are reduced for conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary technique for confirming the structure of the this compound linker itself and for quantifying the degree of functionalization before conjugation. Correct interpretation of NMR spectra is critical to avoid erroneous assignments, especially considering the satellite peaks arising from ¹³C-¹H coupling in the PEG backbone.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of this compound conjugates.

Protocol 1: Purity and Aggregation Analysis by SEC-HPLC

This method is used to assess the presence of high molecular weight aggregates and unreacted PEG in the conjugate sample.

  • Column: A size-exclusion column suitable for the molecular weight range of the conjugate (e.g., Zenix SEC-150, 3 µm, 7.8 x 300 mm).

  • Mobile Phase: Phosphate-buffered saline (pH 7.4) or 150 mM Sodium Phosphate Buffer (pH 7.0).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1-2 mg/mL.

  • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peak areas to quantify the monomeric conjugate, aggregates, and any free PEG.

Protocol 2: DAR Determination by RP-HPLC

This method separates the conjugate based on hydrophobicity, allowing for the resolution of species with different numbers of attached drug-linker moieties.

  • Column: C4 or C18 reversed-phase column (e.g., Jupiter 300 C4, 5μm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 90% acetonitrile / 0.085% TFA in water.

  • Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45 °C.

  • Detection: UV absorbance at 220 nm or 280 nm.

  • Sample Preparation: Dilute the conjugate sample in Mobile Phase A.

  • Data Analysis: Correlate the resolved peaks to different DAR species and calculate the average DAR based on peak area.

Protocol 3: Intact Mass Analysis by LC-MS (ESI-Q-TOF)

This protocol is for determining the molecular weight of the intact conjugate and confirming the identity of different drug-loaded species.

  • Liquid Chromatography:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-Q-TOF):

    • Ionization Mode: Positive ion.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 300-4500.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate species. Use this data to confirm conjugation and determine the DAR distribution.

Protocol 4: Linker Characterization by ¹H NMR

This method is used to confirm the structure and purity of the this compound linker prior to conjugation.

  • Sample Preparation: Dissolve a few milligrams of the this compound linker in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of characteristic peaks:

      • Maleimide protons (singlet, ~6.7 ppm).

      • PEG backbone protons (multiplet, ~3.6 ppm).

      • Protons adjacent to the acid and maleimide functional groups.

    • Integrate the peaks corresponding to the maleimide group and a stable reference peak on the PEG backbone to assess the purity and integrity of the functional ends.

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize the complex processes and relationships involved in the characterization of this compound conjugates.

General Workflow for ADC Production and Analysis cluster_production Conjugate Production cluster_analysis Homogeneity Characterization cluster_results Key Quality Attributes Antibody Antibody Conjugation Thiol-Maleimide Conjugation Antibody->Conjugation Linker This compound Payload Linker->Conjugation NMR NMR (Linker QC) Linker->NMR Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC HPLC HPLC Analysis (SEC, RP, HIC) ADC->HPLC MS Mass Spectrometry (ESI, MALDI) ADC->MS DAR DAR HPLC->DAR Purity Purity HPLC->Purity Aggregates Aggregates HPLC->Aggregates MS->DAR Stability Stability MS->Stability

Caption: Workflow for ADC production and characterization.

Analytical Techniques for Homogeneity Assessment cluster_hplc HPLC Methods cluster_ms Mass Spectrometry cluster_outputs Measured Properties Conjugate This compound Conjugate SEC SEC-HPLC Conjugate->SEC RP RP-HPLC Conjugate->RP HIC HIC-HPLC Conjugate->HIC LC_MS LC-MS (ESI) Conjugate->LC_MS Native_MS Native MS Conjugate->Native_MS Aggregates Aggregates SEC->Aggregates Purity Purity / Isomers RP->Purity DAR DAR Distribution HIC->DAR Intact_Mass Intact Mass LC_MS->Intact_Mass Stability Stability LC_MS->Stability Native_MS->DAR

References

Unlocking Potent Protein Degradation: A Comparative Guide to Mal-PEG5-acid PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a key determinant of therapeutic success. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical component influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs featuring the Mal-PEG5-acid linker, evaluating their performance against alternatives and offering detailed experimental methodologies to validate their activity.

The this compound linker is a popular choice in PROTAC design, offering a balance of flexibility and hydrophilicity that can facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[1] This guide will delve into the functional assays used to validate the activity of these PROTACs, with a focus on comparing their performance to other linker strategies.

Comparative Analysis of Linker Performance in PROTACs

The choice of linker can significantly impact the degradation efficiency of a PROTAC, which is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2][3]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[2][3]

Polyethylene glycol (PEG) linkers are utilized in approximately 54% of reported PROTACs due to their ability to improve solubility and cell permeability. The length of the PEG linker is a critical parameter that is often optimized to achieve maximal degradation.

Below is a table summarizing illustrative data comparing the performance of PROTACs targeting the Bromodomain-containing protein 4 (BRD4) with PEG linkers of varying lengths. This data highlights the importance of linker length in achieving optimal degradation.

PROTAC LinkerTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)
PEG3BRD4VHL15085
PEG4BRD4VHL5090
PEG5 BRD4 VHL 15 >95
PEG6BRD4VHL4092

This table presents illustrative data synthesized from publicly available information for comparative purposes.

As the data suggests, a PEG5 linker can offer an optimal length for this particular PROTAC system, resulting in the lowest DC50 and highest Dmax values. This underscores the importance of empirical testing of different linker lengths during PROTAC development. While flexible linkers like PEG and alkyl chains are widely used, there is growing interest in more rigid linkers to potentially improve potency and selectivity.

Key Functional Assays to Validate PROTAC Activity

Several key experimental assays are employed to validate the function of PROTACs. These assays are crucial for determining the efficacy, mechanism of action, and specificity of a newly designed PROTAC.

Western Blot for Protein Degradation

This is the most common method to directly measure the degradation of the target protein. By quantifying the amount of target protein remaining in cells after treatment with the PROTAC, a dose-response curve can be generated to determine the DC50 and Dmax values.

Ubiquitination Assays

These assays confirm that the PROTAC is inducing the ubiquitination of the target protein, which is the necessary step for proteasomal degradation. Several methods can be used:

  • Immunoprecipitation followed by Western Blot: The target protein is immunoprecipitated from cell lysates, and the ubiquitinated forms are detected by Western blotting with an anti-ubiquitin antibody.

  • Mass Spectrometry (MS): Provides a more detailed analysis of the specific lysine residues on the target protein that are being ubiquitinated.

  • Bioluminescence Resonance Energy Transfer (BRET): A cell-based assay that can monitor the interaction between the target protein and ubiquitin in real-time.

Global Proteomics

Mass spectrometry-based proteomics is a powerful tool to assess the selectivity of a PROTAC. By comparing the proteome of cells treated with the PROTAC to untreated cells, researchers can identify any off-target proteins that are also being degraded. This is crucial for evaluating the safety profile of a potential therapeutic.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot for PROTAC-Induced Degradation

Objective: To quantify the degradation of a target protein induced by a this compound PROTAC.

Materials:

  • Cell line expressing the target protein

  • This compound PROTAC

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

Objective: To detect the ubiquitination of a target protein following treatment with a this compound PROTAC.

Materials:

  • Cell line expressing the target protein

  • This compound PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., IP-lysis buffer)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-ubiquitin primary antibody

  • SDS-PAGE and Western blotting reagents (as above)

Protocol:

  • Cell Treatment: Treat cells with the this compound PROTAC at a concentration known to induce degradation. It is often beneficial to pre-treat the cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in an appropriate immunoprecipitation lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with a primary antibody against the target protein for 2-4 hours or overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in Laemmli buffer.

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated forms of the target protein, which will appear as a smear or ladder of higher molecular weight bands.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC This compound PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL) E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with This compound PROTAC start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Caption: Western Blot Workflow for PROTACs.

BRD4_Signaling_Pathway BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to pTEFb P-TEFb (CDK9/Cyclin T1) BRD4->pTEFb Recruits RNAPII RNA Polymerase II pTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes CellGrowth Cell Growth & Proliferation Oncogenes->CellGrowth

Caption: Simplified BRD4 Signaling Pathway.

References

The Crucial Crossroads: How Linker Chemistry Dictates the Pharmacokinetic Fate of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugate (ADC) design, the choice of linker is a pivotal decision that profoundly influences the therapeutic's journey through the body. This guide provides an objective comparison of how different linker strategies—cleavable, non-cleavable, and those with varying hydrophilicity—impact the pharmacokinetics (PK) of ADCs, supported by experimental data and detailed methodologies.

The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, is a critical determinant of an ADC's success. Its chemical nature governs the stability of the conjugate in circulation, the mechanism and site of drug release, and ultimately, the delicate balance between efficacy and toxicity. An ideal linker ensures the ADC remains intact in the bloodstream, preventing premature release of the payload that could lead to off-target toxicities, while facilitating efficient payload liberation at the tumor site.[1] This intricate interplay of properties directly shapes the ADC's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as its pharmacokinetics.

At the Fork in the Road: Cleavable vs. Non-Cleavable Linkers

The most fundamental distinction in linker technology lies in the mechanism of payload release: cleavable linkers that are designed to break under specific physiological conditions, and non-cleavable linkers that release the payload only after the complete degradation of the antibody.[2][3] This divergence in strategy has profound implications for an ADC's PK profile and its overall therapeutic window.

Cleavable Linkers: A Response-Driven Release

Cleavable linkers are engineered to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside cancer cells.[3][4] This targeted release is typically triggered by specific conditions that are more prevalent in tumors, such as:

  • Enzymatic Cleavage: Utilizing proteases like cathepsins, which are often upregulated in tumor lysosomes. Valine-citrulline (vc) linkers are a prominent example of this class.

  • pH Sensitivity: Exploiting the lower pH of endosomes and lysosomes (pH 4.8-6.0) compared to the bloodstream (pH 7.4). Hydrazone linkers are a classic example of this pH-sensitive design.

  • Redox Potential: Responding to the higher intracellular concentrations of reducing agents like glutathione.

The primary advantage of cleavable linkers is their ability to release the unmodified, potent payload, which can then exert its cytotoxic effect. If the payload is membrane-permeable, it can also diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect." This can be particularly advantageous in treating heterogeneous tumors. However, the inherent lability of these linkers can lead to premature drug release in circulation, potentially causing off-target toxicity.

Non-Cleavable Linkers: A Reliance on Antibody Catabolism

In contrast, non-cleavable linkers form a highly stable bond between the antibody and the payload. The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.

The key advantage of non-cleavable linkers is their superior plasma stability, which minimizes the risk of premature drug release and associated off-target toxicities. However, this strategy requires efficient internalization of the ADC by the target cell. Furthermore, the released payload-linker-amino acid complex is often charged and less membrane-permeable, which can limit or eliminate the bystander effect.

The Influence of Hydrophilicity: A Balancing Act

Beyond the cleavage mechanism, the hydrophilicity of the linker plays a crucial role in modulating the overall physicochemical properties and in vivo behavior of an ADC. The conjugation of hydrophobic payloads can often lead to aggregation and rapid clearance of the ADC from circulation. Incorporating hydrophilic components, such as polyethylene glycol (PEG) chains, into the linker can mitigate these issues.

Key Advantages of Hydrophilic Linkers:

  • Improved Solubility and Reduced Aggregation: Hydrophilic linkers can enhance the aqueous solubility of the ADC, preventing aggregation that can compromise efficacy and induce an immune response.

  • Enhanced Pharmacokinetics: By creating a protective hydration shell, hydrophilic linkers can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.

  • Higher Drug-to-Antibody Ratios (DAR): The improved solubility imparted by hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without inducing aggregation, potentially leading to enhanced potency.

Quantitative Data Comparison

The following tables summarize key pharmacokinetic parameters from preclinical and clinical studies, offering a comparative view of how linker chemistry affects ADC performance. It is important to note that direct head-to-head comparisons under identical experimental conditions are often limited in the published literature.

Linker TypeADC ExampleHalf-Life (t½)Clearance (CL)Key FindingsCitation
Cleavable (vc-MMAE) Brentuximab Vedotin~3.4 - 12 days~0.10 - 0.9 mL/h/kgReleases unmodified MMAE, potent bystander effect.
Non-Cleavable (SMCC-DM1) Ado-trastuzumab emtansineLonger than cleavable counterpartsLower than cleavable counterpartsIncreased plasma stability, reduced off-target toxicity, limited bystander effect.
Hydrophilic (PEGylated) VariousExtendedSlowerImproved solubility, reduced aggregation, and enhanced in vivo performance compared to hydrophobic counterparts.

Table 1: Comparative Pharmacokinetic Parameters of ADCs with Different Linker Technologies.

PropertyCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.Proteolytic degradation of the antibody backbone in the lysosome.
Released Payload Unmodified, potent payload.Payload attached to the linker and an amino acid residue.
Plasma Stability Generally lower, with potential for premature drug release.Generally higher, leading to a more stable ADC in circulation.
Bystander Effect High, due to the release of membrane-permeable payload.Low to negligible, as the released payload is charged and less permeable.
Off-Target Toxicity Higher potential due to premature release and bystander effect.Lower potential due to higher stability and limited bystander effect.

Table 2: Head-to-Head Comparison of Cleavable and Non-Cleavable Linker Characteristics.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADCs with different linkers. Below are outlines for key experiments cited in the evaluation of ADC pharmacokinetics.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of an ADC in a rodent model (e.g., mouse or rat).

Materials:

  • Test ADC and vehicle control

  • Rodent model (e.g., BALB/c mice or Sprague-Dawley rats)

  • Dosing syringes and needles

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for ADC quantification (e.g., ELISA plate reader, LC-MS/MS system)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Dosing: Administer the ADC intravenously (IV) via the tail vein at a predetermined dose. A control group should receive the vehicle.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Quantification of ADC Analytes: Analyze the plasma samples to determine the concentrations of total antibody, conjugated antibody (ADC), and free payload using validated bioanalytical methods such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key PK parameters (e.g., clearance, volume of distribution, half-life, and area under the curve) using non-compartmental analysis.

Protocol 2: ELISA for Quantification of Total Antibody and Conjugated ADC

Objective: To quantify the concentration of total antibody and antibody-conjugated drug in plasma samples.

Materials:

  • 96-well microtiter plates

  • Capture antibody (e.g., anti-human IgG)

  • Detection antibody (e.g., HRP-conjugated anti-human IgG for total antibody; anti-payload antibody for conjugated ADC)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plasma samples and standards

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted plasma samples and standards to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the appropriate detection antibody. Incubate for 1 hour at room temperature.

  • Substrate Reaction: Wash the plate and add the substrate solution. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to stop the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Quantification: Calculate the concentrations of total antibody and conjugated ADC based on the standard curve.

Protocol 3: LC-MS/MS for Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average DAR and drug load distribution of an ADC in biological samples.

Materials:

  • ADC sample

  • Immunoaffinity capture reagents (e.g., magnetic beads coupled with anti-human IgG)

  • Reducing agent (e.g., DTT)

  • Deglycosylation enzyme (e.g., PNGase F) (optional)

  • LC-MS/MS system with a suitable column

  • Solvents for mobile phase

Procedure:

  • Immunoaffinity Capture: Purify the ADC from the biological matrix using immunoaffinity capture.

  • Deglycosylation (Optional): Deglycosylate the ADC to simplify the mass spectrum.

  • Reduction: Reduce the interchain disulfide bonds of the ADC to separate the light and heavy chains.

  • LC-MS/MS Analysis: Analyze the reduced sample by LC-MS/MS. The different drug-loaded chains will be separated by chromatography and their masses determined by mass spectrometry.

  • Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species.

  • DAR Calculation: Calculate the average DAR by taking a weighted average of the different drug-loaded species.

Visualizing the ADC's Intracellular Journey

The fate of an ADC following administration is a complex series of events. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships influencing ADC pharmacokinetics.

ADC_Pharmacokinetics_Workflow cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell ADC_Admin ADC Administration (IV) ADC_Circulation Intact ADC in Circulation ADC_Admin->ADC_Circulation Premature_Release Premature Payload Release ADC_Circulation->Premature_Release Unstable Linker Clearance Clearance (RES) ADC_Circulation->Clearance FcRn_Binding FcRn Binding & Recycling ADC_Circulation->FcRn_Binding Tumor_Extravasation Tumor Extravasation ADC_Circulation->Tumor_Extravasation FcRn_Binding->ADC_Circulation Recycling Target_Binding Binding to Target Antigen Tumor_Extravasation->Target_Binding Internalization Internalization (Endocytosis) Target_Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage / Ab Degradation Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity

Figure 1: Overall workflow of ADC pharmacokinetics from administration to cellular effect.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Enzyme Enzyme-Sensitive (e.g., Cathepsins) Lysosome Lysosomal Environment Enzyme->Lysosome pH pH-Sensitive (e.g., Hydrazone) pH->Lysosome Redox Redox-Sensitive (e.g., Disulfide) Redox->Lysosome Cytosolic Environment Degradation Antibody Degradation Degradation->Lysosome Payload_Release Payload Release Lysosome->Payload_Release

Figure 2: Comparison of payload release mechanisms for cleavable and non-cleavable linkers.

FcRn_Recycling_Pathway cluster_blood Bloodstream (pH 7.4) cluster_endothelium Endothelial Cell ADC_Blood ADC Pinocytosis Pinocytosis ADC_Blood->Pinocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Pinocytosis->Early_Endosome FcRn_Binding ADC-FcRn Complex Formation Early_Endosome->FcRn_Binding Acidic pH Lysosome Lysosome (Degradation) Early_Endosome->Lysosome No FcRn Binding Recycling_Endosome Recycling Endosome FcRn_Binding->Recycling_Endosome Recycling_Endosome->ADC_Blood Release at Neutral pH

Figure 3: FcRn-mediated recycling pathway prolonging ADC half-life.

Conclusion

The linker is far more than a simple connector in an ADC; it is a sophisticated molecular entity that dictates the pharmacokinetic properties and, consequently, the therapeutic index of the entire conjugate. The choice between a cleavable and a non-cleavable linker, as well as the modulation of its hydrophilicity, represents a critical optimization step in ADC development. A thorough understanding of how these linker properties influence ADC stability, clearance, and payload release is paramount for designing safer and more effective cancer therapies. The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and selection of linker technologies to advance the next generation of antibody-drug conjugates.

References

Benchmarking Mal-PEG5-acid: A Comparative Guide to Heterobifunctional Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a heterobifunctional crosslinker is a critical determinant in the successful development of bioconjugates, including antibody-drug conjugates (ADCs), protein-protein conjugates, and other targeted therapeutics. The linker's chemical properties directly influence conjugation efficiency, conjugate stability, and the biological activity of the final product. This guide provides an objective comparison of Mal-PEG5-acid with other commonly used heterobifunctional crosslinkers, namely SMCC and DBCO-PEG-acid, supported by experimental data and detailed protocols to inform rational crosslinker selection.

Overview of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers possess two different reactive groups, enabling the sequential and specific conjugation of two distinct biomolecules.[1] This targeted approach is crucial for minimizing the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers. The general structure of these linkers consists of two reactive moieties separated by a spacer arm. The nature of the reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's composition, such as the inclusion of polyethylene glycol (PEG) units, can significantly impact the solubility, stability, and steric hindrance of the resulting conjugate.[1]

This compound is a heterobifunctional crosslinker featuring a maleimide group and a carboxylic acid.[2][3] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, to form a stable thioether bond.[2] The carboxylic acid can be activated to react with primary amines, such as those on lysine residues. The PEG5 spacer enhances the hydrophilicity of the crosslinker and the resulting conjugate, which can improve solubility and reduce aggregation.

Comparative Data of Crosslinkers

The selection of an appropriate crosslinker is a balance between reactivity, stability, and the desired physicochemical properties of the final conjugate. The following table summarizes key quantitative and qualitative parameters for this compound, SMCC, and DBCO-PEG-acid.

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)DBCO-PEG-acid
Reactive Group 1 Maleimide (reacts with -SH)Maleimide (reacts with -SH)DBCO (reacts with Azide)
Reactive Group 2 Carboxylic Acid (activated to react with -NH2)NHS-ester (reacts with -NH2)Carboxylic Acid (activated to react with -NH2)
Resulting Linkage 1 ThioetherThioetherTriazole
Resulting Linkage 2 AmideAmideAmide
Spacer Arm PEG5 (hydrophilic)Cyclohexane (hydrophobic)PEG (hydrophilic)
Optimal pH (Maleimide) 6.5 - 7.56.5 - 7.5N/A
Optimal pH (NHS-ester) N/A7.0 - 9.0N/A
Optimal pH (DBCO) N/AN/APhysiological pH (e.g., 7.4)
Conjugation Efficiency Generally high for maleimide-thiol reaction, dependent on activation for acid-amine reaction.High for both NHS-ester and maleimide reactions.High for copper-free click chemistry, dependent on activation for acid-amine reaction.
Linkage Stability Thioether bond is susceptible to retro-Michael reaction, leading to potential deconjugation.Thioether bond is susceptible to retro-Michael reaction. The cyclohexane ring provides some stability to the maleimide group.Triazole bond formed via click chemistry is generally considered highly stable.
Hydrophilicity High, due to the PEG5 spacer.Low, due to the hydrophobic cyclohexane spacer.High, due to the PEG spacer.
Key Advantages Hydrophilic spacer improves solubility and reduces aggregation.Well-established and widely used. The cyclohexane ring offers some maleimide stability.Bioorthogonal reaction, high specificity, and very stable linkage.
Key Disadvantages Potential for maleimide-thiol linkage instability.Hydrophobicity can lead to aggregation. Potential for maleimide-thiol linkage instability.Requires introduction of an azide group into one of the biomolecules.

Experimental Protocols

Detailed methodologies are essential for successful and reproducible bioconjugation. Below are representative protocols for key experiments.

Two-Step Protein-Protein Conjugation using this compound

This protocol describes the conjugation of a sulfhydryl-containing protein (Protein-SH) to an amine-containing protein (Protein-NH2).

Materials:

  • Protein-NH2

  • Protein-SH

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 10 mg/mL each.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein-NH2:

    • Exchange the buffer of Protein-NH2 to Conjugation Buffer using a desalting column.

    • Add the activated this compound solution to the Protein-NH2 solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of Maleimide-Activated Protein:

    • Remove excess crosslinker and byproducts using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Protein-SH:

    • Add the sulfhydryl-containing protein (Protein-SH) to the purified maleimide-activated Protein-NH2. A slight molar excess of Protein-SH may be used.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Final Purification:

    • Quench any unreacted maleimide groups by adding a thiol-containing reagent like L-cysteine to a final concentration of 1 mM.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods.

Quantification of Conjugation Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method to determine the efficiency of a conjugation reaction.

Procedure:

  • Sample Preparation:

    • Following the conjugation reaction, take an aliquot of the reaction mixture.

    • If necessary, quench the reaction.

    • Prepare standards of the unconjugated starting materials.

  • HPLC Analysis:

    • Use a suitable HPLC column (e.g., size-exclusion or reverse-phase) based on the properties of your biomolecules.

    • Develop a gradient method that allows for the separation of the conjugated product from the unconjugated starting materials.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Integrate the peak areas corresponding to the conjugate and the remaining unconjugated starting material.

    • Calculate the conjugation efficiency as the percentage of the starting material that has been converted to the conjugate.

Assessment of Conjugate Stability in Serum

This protocol outlines a general method for evaluating the stability of the conjugate in a biologically relevant matrix.

Procedure:

  • Incubation:

    • Dilute the purified conjugate into fresh serum (e.g., human or mouse serum) to a final concentration of 1 mg/mL.

    • As a control, dilute the conjugate into PBS to the same concentration.

    • Incubate both samples at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Sample Processing and Analysis:

    • For the serum samples, precipitate the serum proteins by adding three volumes of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Analyze the supernatant (and the diluted PBS control) by HPLC or LC-MS to quantify the amount of intact conjugate remaining.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining over time to determine the stability profile and calculate the half-life of the conjugate in serum.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

experimental_workflow cluster_activation Step 1: Crosslinker Activation & Conjugation cluster_conjugation Step 2: Conjugation to Second Protein cluster_purification Step 3: Purification & Analysis Protein-NH2 Protein-NH2 Maleimide-Activated Protein Maleimide-Activated Protein Protein-NH2->Maleimide-Activated Protein This compound This compound Activated Linker Activated Linker This compound->Activated Linker EDC, NHS EDC/NHS EDC/NHS Activated Linker->Maleimide-Activated Protein Final Conjugate Final Conjugate Maleimide-Activated Protein->Final Conjugate Protein-SH Protein-SH Protein-SH->Final Conjugate Purification (SEC) Purification (SEC) Final Conjugate->Purification (SEC) Analysis (HPLC, MS) Analysis (HPLC, MS) Purification (SEC)->Analysis (HPLC, MS)

Caption: Workflow for two-step protein-protein conjugation using this compound.

HER2_Signaling_Pathway HER2 HER2 Dimerization Dimerization HER2->Dimerization HER3/EGFR HER3/EGFR HER3/EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 PI3K PI3K Autophosphorylation->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation

Caption: Simplified HER2 signaling pathway, a common target for ADCs.

Conclusion

The choice of a heterobifunctional crosslinker is a critical decision in the design of bioconjugates. This compound offers the advantage of a hydrophilic PEG spacer, which can enhance the solubility and reduce the aggregation of the final conjugate. However, the stability of the maleimide-thiol linkage is a key consideration, particularly for in vivo applications where thiol exchange with endogenous molecules can occur.

In contrast, SMCC is a well-established crosslinker with a more hydrophobic character, which may be suitable for certain applications but can also lead to aggregation. For applications demanding the highest level of stability, DBCO-PEG-acid, utilized in copper-free click chemistry, provides a bioorthogonal and highly stable triazole linkage, though it requires the introduction of an azide functionality.

Ultimately, the optimal crosslinker will depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability of the linkage, and the intended use of the final product. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision and for the successful development of robust and effective bioconjugates.

References

A Comparative Guide to PROTAC Linker Selection: Correlating In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional chimera comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] While significant attention is often given to the warhead and E3 ligase ligand, the linker is not merely a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and, most importantly, its pharmacokinetic properties, which govern the transition from in vitro activity to in vivo efficacy.[1][4]

This guide provides a comparative analysis of different linker types, supported by experimental data, to illuminate the correlation—and frequent disconnect—between in vitro and in vivo performance. We will explore key linker archetypes, present quantitative data in structured tables, detail essential experimental protocols, and provide a framework for the rational design of next-generation protein degraders.

PROTAC Mechanism of Action

A PROTAC leverages the cell's own ubiquitin-proteasome system. By simultaneously binding to a target protein of interest (POI) and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome. The PROTAC is then released to act catalytically, enabling sustained protein degradation at low doses.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ternary->PROTAC Releases (Catalytic Cycle) Ubiquitin Ubiquitin (Ub) Ternary->Ubiquitin Recruits Ub_POI Ub-Tagged POI Ubiquitin->Ub_POI Tags POI Proteasome 26S Proteasome Ub_POI->Proteasome Enters Degraded Degraded Peptides Proteasome->Degraded Degrades Workflow cluster_in_vitro In Vitro Evaluation cluster_dmpk Preclinical DMPK cluster_in_vivo In Vivo Validation design PROTAC Design (Linker Variation) synthesis Synthesis & Purification design->synthesis binding Binding Assays (SPR/ITC) synthesis->binding degradation Degradation Assays (Western Blot) synthesis->degradation viability Cell Viability (MTS Assay) synthesis->viability permeability Permeability (e.g., PAMPA) metabolism Metabolic Stability (Microsomes, Hepatocytes) degradation->metabolism Candidate Selection pk Pharmacokinetics (PK) (Rodent Models) metabolism->pk Lead Optimization efficacy Efficacy Studies (Xenograft Models) Design_Cycle design 1. Rational Design (Vary Linker Type, Length, Rigidity) synthesize 2. Synthesize PROTAC Library design->synthesize invitro 3. In Vitro Screening (DC50, Dmax, Permeability) synthesize->invitro analyze 5. Analyze Data (Identify IVIVC Gap, Metabolite ID) invitro->analyze Select Candidates invivo 4. In Vivo Testing (PK, Efficacy in Leads) invivo->analyze Feedback analyze->design Redesign analyze->invivo Test Leads

References

Safety Operating Guide

Proper Disposal of Mal-PEG5-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Mal-PEG5-acid is a bifunctional linker commonly utilized in the synthesis of proteolysis-targeting chimeras (PROTACs). While Safety Data Sheets (SDS) for similar polyethylene glycol (PEG) compounds indicate that it is not classified as a hazardous substance, its toxicological properties have not been exhaustively studied.[1] Therefore, a cautious and informed approach to its disposal is essential to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound in a laboratory setting.

Summary of Chemical Properties and Hazards

A clear understanding of the chemical's characteristics is fundamental to its safe handling and disposal.

PropertyValue/InformationSource
Chemical Name 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid[2]
Molecular Formula C17H27NO9[2]
Molecular Weight 389.40 g/mol [2]
Appearance Light brown to yellow liquid[3]
Solubility Soluble in DMSO
Key Functional Groups Maleimide, Polyethylene Glycol (PEG), Carboxylic Acid
Known Hazards Not classified as a hazardous substance. However, toxicological properties are not fully investigated.

Experimental Workflow for Disposal

The following workflow provides a logical sequence for the proper disposal of this compound waste.

cluster_0 Waste Assessment cluster_1 Pre-Disposal Treatment (for liquid waste) cluster_2 Final Disposal Assess Waste Assess Waste Type: - Unused solution - Contaminated labware - Spill cleanup material Neutralization Neutralize Acidic Waste: - Dilute with water - Slowly add a weak base (e.g., sodium bicarbonate) - Monitor pH to 6.5-8.5 Assess Waste->Neutralization Liquid Waste Waste Collection Collect for Professional Disposal: - Place in a labeled, sealed container - Follow institutional guidelines Assess Waste->Waste Collection Solid Waste Neutralization->Waste Collection Preferred Method Sewer Disposal Sanitary Sewer Disposal (Small Quantities Only): - If permitted by local regulations - Flush with copious amounts of water Neutralization->Sewer Disposal Alternative (check regulations)

Caption: Logical workflow for the safe disposal of this compound waste.

Detailed Disposal Protocols

Adherence to the following step-by-step protocols is crucial for the safe disposal of this compound.

1. Disposal of Unused this compound Solutions

This procedure is intended for small quantities of unused this compound solutions typically generated in a research laboratory.

  • Step 1: Dilution. In a designated chemical fume hood, dilute the this compound solution with at least 10 parts water to reduce its concentration.

  • Step 2: Neutralization. While stirring, slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted this compound solution. The carboxylic acid group will be neutralized in this process.

  • Step 3: pH Monitoring. Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the weak base until the pH is between 6.5 and 8.5. This pH range is also optimal to avoid reactions with the maleimide group.

  • Step 4: Collection for Disposal. Although polyethylene glycol is considered readily biodegradable, due to the lack of comprehensive toxicological data for the entire molecule, the safest practice is to collect the neutralized solution in a clearly labeled waste container. The label should include the chemical name ("Neutralized this compound solution") and the date.

  • Step 5: Professional Disposal. Arrange for the collection of the chemical waste container by a licensed disposal company, following your institution's hazardous waste disposal procedures.

2. Handling and Disposal of Spills

In the event of a small spill, prompt and appropriate action is necessary to prevent exposure and contamination.

  • Step 1: Personal Protective Equipment (PPE). Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Step 2: Containment. For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Step 3: Collection. Carefully sweep or scoop the absorbent material containing the spilled chemical into a designated chemical waste container.

  • Step 4: Decontamination. Clean the spill area with soap and water. If the spill was significant, a more thorough decontamination procedure may be required.

  • Step 5: Disposal. Seal and label the waste container with "this compound spill debris" and dispose of it through your institution's chemical waste program.

3. Disposal of Empty Containers

Properly cleaned containers can often be disposed of as regular laboratory glass or plastic waste.

  • Step 1: Triple Rinsing. Rinse the empty this compound container three times with a suitable solvent, such as water or ethanol.

  • Step 2: Collection of Rinsate. Collect the rinsate from all three rinses and treat it as unused this compound solution, following the disposal protocol outlined above.

  • Step 3: Container Disposal. Once triple-rinsed, the container can typically be disposed of in the appropriate laboratory waste stream (e.g., glass recycling). Deface the original label to prevent misidentification. Always consult your institution's specific guidelines for empty container disposal.

Signaling Pathway of Caution

The following diagram illustrates the decision-making process for the disposal of this compound, emphasizing safety and regulatory compliance.

Start This compound Waste Is it a spill? Is it a spill? Start->Is it a spill? Follow Spill Protocol Follow Spill Cleanup and Disposal Protocol Is it a spill?->Follow Spill Protocol Yes Is it liquid waste? Is it liquid waste? Is it a spill?->Is it liquid waste? No Professional Disposal Dispose via Licensed Waste Contractor Follow Spill Protocol->Professional Disposal Follow Container Protocol Follow Empty Container Disposal Protocol Is it liquid waste?->Follow Container Protocol No (Empty Container) Neutralize Waste Neutralize to pH 6.5-8.5 Is it liquid waste?->Neutralize Waste Yes Follow Container Protocol->Professional Disposal Dispose of rinsate Collect for Disposal Collect in Labeled Waste Container Neutralize Waste->Collect for Disposal Collect for Disposal->Professional Disposal

Caption: Decision-making flowchart for this compound waste disposal.

Important Considerations:

  • Local Regulations: Always consult and adhere to your institution's specific chemical hygiene plan and local environmental regulations regarding chemical waste disposal.

  • Incompatible Materials: Avoid mixing this compound waste with other chemical waste streams unless their compatibility is known.

  • Maleimide Reactivity: The maleimide group is reactive towards thiols. While not a primary concern for general disposal, be mindful of this reactivity if the waste is to be mixed with other reagents.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Mal-PEG5-acid, a PEG-based PROTAC linker. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining experimental integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a proactive approach to safety is crucial. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, guidance from structurally similar compounds, such as other maleimides, provides a strong basis for safe handling. Maleimide compounds are considered hazardous and should be handled with care[1]. The following personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.To protect against skin contact with the chemical[1][2][3].
Eye Protection Safety glasses or tight-sealing safety goggles. A face shield should be worn if there is a risk of splashing.To protect eyes from splashes and fine dust[1].
Body Protection A laboratory coat is mandatory. Ensure no skin is exposed.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A local exhaust ventilation system (e.g., chemical fume hood) is recommended, especially when handling the solid compound to prevent dust dispersion.To avoid inhalation of any dust or aerosols.

Operational Plan: A Step-by-Step Handling Procedure

A structured workflow is essential for the safe and effective use of this compound in your research.

1. Preparation:

  • Ensure your workspace is clean and uncluttered.

  • Verify that a safety shower and an operational eye wash station are readily accessible.

  • Confirm that your local exhaust ventilation system is functioning correctly.

  • Don all required PPE as specified in the table above.

2. Handling the Compound:

  • This compound is typically a solid that can range from white to yellow in color.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.

  • Prevent the formation of dust when handling the solid form.

  • Weigh and handle the compound within a chemical fume hood or a glove box.

  • When preparing solutions, select an appropriate solvent. This compound is soluble in DMSO.

3. Storage:

  • Upon receipt, store this compound at -20°C in a dry, dark environment.

  • Protect the compound from light and moisture.

  • Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light. Aliquoting the solution can help prevent degradation from repeated freeze-thaw cycles.

Disposal Plan: Ensuring a Safe and Compliant Laboratory

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Chemical waste is regulated and generally cannot be disposed of in regular trash or down the sewer system.

1. Waste Segregation:

  • Collect all waste materials, including unused this compound, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Container Management:

  • Use appropriate, sealed containers for chemical waste; plastic is often preferred over glass to minimize the risk of breakage.

  • Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name (no abbreviations), and the date of waste generation.

3. Disposal Procedure:

  • Follow your institution's and local regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup of hazardous waste.

  • While polyethylene glycol (PEG) itself is biodegradable, the maleimide and acid functional groups in this compound necessitate its treatment as chemical waste. Do not dispose of it down the drain or in regular trash.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep 1. Preparation - Clean workspace - Verify safety equipment - Don PPE handling 2. Handling - Use fume hood - Avoid dust/contact - Prepare solutions prep->handling storage 3. Storage - Store at -20°C - Protect from light/moisture - Aliquot solutions handling->storage Store Unused disposal_prep 4. Waste Segregation - Collect in labeled container - Do not mix waste streams handling->disposal_prep Dispose Used/Contaminated storage->handling Retrieve for Use disposal_proc 5. Disposal - Follow institutional/local regulations - Contact EHS for pickup disposal_prep->disposal_proc end END: Secure Disposal disposal_proc->end ppe_check START: Verify PPE ppe_check->prep

Caption: A logical workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.